molecular formula C9H10FNO3 B1298997 3-fluoro-D-tyrosine CAS No. 64024-06-2

3-fluoro-D-tyrosine

Cat. No.: B1298997
CAS No.: 64024-06-2
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-SSDOTTSWSA-N
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Description

3-fluoro-D-tyrosine is a member of the class of monofluorobenzenes that is D-tyrosine substituted by a fluoro group at position 3. It is a D-tyrosine derivative, a member of monofluorobenzenes and a D-alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301315780
Record name 3-Fluoro-D-tyrosine
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Molecular Weight

199.18 g/mol
Source PubChem
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CAS No.

64024-06-2
Record name 3-Fluoro-D-tyrosine
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Record name 3-Fluorotyrosine, D-
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Record name 3-Fluoro-D-tyrosine
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Record name (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid
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Record name 3-FLUOROTYROSINE, D-
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-D-tyrosine is a synthetic amino acid analog of D-tyrosine where a fluorine atom is substituted at the third position of the phenyl ring. This modification of the natural amino acid structure imparts unique physicochemical properties that make it a valuable tool in various research and clinical applications, most notably as a tracer in Positron Emission Tomography (PET) for tumor imaging.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its primary biological application.

Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, into the tyrosine structure significantly influences its electronic properties, acidity, and interactions with biological systems. A summary of the key physicochemical properties of this compound and its related isomers is presented below.

Table 1: General Physicochemical Properties
PropertyValueSource
IUPAC Name (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[4]
CAS Number 64024-06-2[4]
Molecular Formula C₉H₁₀FNO₃[4][5]
Molecular Weight 199.18 g/mol [5]
Appearance Pale-yellow to Yellow-brown Solid[6]
Storage Temperature 2-8 °C[6]
Table 2: Quantitative Physicochemical Data
PropertyThis compound3-fluoro-L-tyrosine3-fluoro-DL-tyrosineNotes
Melting Point (°C) Not explicitly found280 (dec.)280 (dec.)Decomposition indicates thermal instability at the melting point.
Solubility Data not availableSoluble in waterData not availableExpected to have similar aqueous solubility to the L-isomer due to its polar nature.
pKa Not experimentally determinedPhenolic OH: ~7.2Not experimentally determinedThe fluorine substitution lowers the pKa of the phenolic hydroxyl group compared to tyrosine (~10). Specific pKa values for the carboxyl and amino groups are not readily available but are expected to be in the typical range for amino acids (~2 and ~9-10, respectively).
LogP Not experimentally determinedNot experimentally determined-2.3 (XLogP3-AA)The negative LogP value indicates that the molecule is hydrophilic.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of this compound. Below are methodologies for determining key physicochemical properties and for its primary application in PET imaging.

Determination of pKa by UV-Visible Spectroscopy

The acidity of the phenolic hydroxyl group in this compound can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.[7]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in deionized water.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Spectrophotometric Measurement:

    • For each pH value, add a small aliquot of the this compound stock solution to a cuvette containing the buffer solution to a final concentration in the micromolar range.

    • Record the UV-visible absorption spectrum (typically from 250 to 450 nm). The phenolate form of tyrosine has a characteristic absorbance maximum at a higher wavelength than the protonated form.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximal change against the pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[7]

Determination of Octanol-Water Partition Coefficient (LogP) by ¹⁹F NMR Spectroscopy

The lipophilicity of fluorinated compounds can be accurately measured using ¹⁹F NMR spectroscopy.[8]

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound and a fluorinated reference compound in n-octanol.

    • Add an equal volume of water to create a biphasic system.

  • Equilibration:

    • Stir the mixture vigorously for several hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Allow the phases to separate completely overnight.[8]

  • NMR Analysis:

    • Carefully sample an aliquot from both the n-octanol and the water layers.

    • Acquire the ¹⁹F NMR spectrum for each sample.

  • Data Analysis:

    • Integrate the signals corresponding to this compound and the reference compound in both the n-octanol and water spectra.

    • The LogP value is calculated from the ratio of the integrals in the two phases, corrected for the known LogP of the reference compound.[8]

Synthesis and Purification of [¹⁸F]-3-fluoro-D-tyrosine for PET Imaging

The radiosynthesis of [¹⁸F]-labeled this compound is a critical step for its use as a PET tracer.

Protocol:

  • Radiolabeling: The synthesis is typically achieved via electrophilic fluorination of a suitable precursor of D-tyrosine using [¹⁸F]F₂ gas or other reactive [¹⁸F]fluorinating agents.

  • Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-3-fluoro-D-tyrosine from unreacted precursors and byproducts.

  • Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC and a dose calibrator, respectively.

Biological Application: PET Imaging of Tumors

The primary application of this compound, particularly its radiolabeled form [¹⁸F]-3-fluoro-D-tyrosine, is in the field of oncology for the imaging of tumors using Positron Emission Tomography (PET).

Mechanism of Cellular Uptake

Tumor cells often exhibit a higher rate of amino acid metabolism compared to normal cells. [¹⁸F]-3-fluoro-D-tyrosine is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancers.[1][9][10] This selective uptake allows for the visualization of tumors with high contrast.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) 18F_3FDT_ext [¹⁸F]-3-fluoro-D-tyrosine LAT1 LAT1 Transporter 18F_3FDT_int [¹⁸F]-3-fluoro-D-tyrosine LAT1->18F_3FDT_int Transport PET_Signal Positron Emission (PET Signal) 18F_3FDT_int->PET_Signal Radioactive Decay

Cellular uptake of [¹⁸F]-3-fluoro-D-tyrosine via the LAT1 transporter.
Preclinical PET Imaging Workflow

A typical experimental workflow for evaluating [¹⁸F]-3-fluoro-D-tyrosine in a preclinical tumor model is outlined below.

Animal_Model Tumor-bearing Animal Model Injection Tracer Administration (e.g., intravenous) Animal_Model->Injection PET_Scan PET/CT or PET/MRI Scan Injection->PET_Scan Uptake Phase Image_Analysis Image Reconstruction & Analysis PET_Scan->Image_Analysis Biodistribution Ex vivo Biodistribution (Optional) Image_Analysis->Biodistribution

References

An In-Depth Technical Guide to 3-fluoro-D-tyrosine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-fluoro-D-tyrosine, a fluorinated analog of the amino acid D-tyrosine, for researchers, scientists, and drug development professionals. It covers its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and data presentation.

Chemical Structure and Formula

This compound is a non-proteinogenic amino acid where a fluorine atom is substituted at the meta-position (C3) of the phenyl ring of D-tyrosine.

Chemical Formula: C₉H₁₀FNO₃

IUPAC Name: (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[1]

Synonyms: D-m-Fluorotyrosine, (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid[1]

Below is a 2D representation of the chemical structure of this compound.

Chemical structure of this compound.

Physicochemical Properties

The introduction of a fluorine atom imparts unique physicochemical properties to the tyrosine molecule, influencing its biological activity and applications. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance White to off-white powder[2]
Melting Point 280 °C (decomposes)[3]
Solubility Soluble in 1M HCl
Specific Rotation [α]20/D -7.0 to -10.0 deg (c=1, 1mol/L HCl)
pKa Data available in IUPAC Digitized pKa Dataset[4]

Experimental Protocols

This section details methodologies for the synthesis and application of this compound, providing a foundation for experimental design.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly stereoselective route to produce D-amino acids. A common method involves the use of a D-amino acid aminotransferase (DAAT).

Principle: This method utilizes a DAAT to catalyze the transamination of a keto acid precursor, 3-fluoro-4-hydroxyphenylpyruvic acid, using a suitable amino donor to yield this compound.

Experimental Workflow:

G cluster_0 Reaction Mixture Preparation cluster_1 Reaction cluster_2 Purification Precursor 3-fluoro-4-hydroxyphenylpyruvic acid Incubation Incubate at optimal temperature (e.g., 30-40°C) Precursor->Incubation Amino_Donor D-amino acid donor (e.g., D-alanine) Amino_Donor->Incubation Enzyme D-amino acid aminotransferase (DAAT) Enzyme->Incubation Buffer Phosphate buffer (pH 7-8) Buffer->Incubation Quenching Quench reaction (e.g., acidification) Incubation->Quenching Chromatography Ion-exchange chromatography Quenching->Chromatography Analysis HPLC for purity and yield determination Chromatography->Analysis

Enzymatic synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 3-fluoro-4-hydroxyphenylpyruvic acid and a molar excess of a D-amino acid donor (e.g., D-alanine) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a purified D-amino acid aminotransferase.

  • Incubation: Maintain the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation for several hours to overnight. Monitor the reaction progress by HPLC.

  • Reaction Termination: Stop the reaction by acidifying the mixture (e.g., with HCl to pH 2), which denatures the enzyme.

  • Purification: Centrifuge the mixture to remove the precipitated enzyme. The supernatant containing this compound can be purified using ion-exchange chromatography.

  • Analysis: The purity and yield of the final product are determined by analytical HPLC and NMR spectroscopy.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Principle: The Fmoc-protected this compound is activated and coupled to the N-terminus of a growing peptide chain on a solid support. The Fmoc group is then removed to allow for the coupling of the next amino acid.

Experimental Workflow:

G Resin_Swell Swell resin in DMF Fmoc_Deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) Resin_Swell->Fmoc_Deprotection Washing_1 Wash resin Fmoc_Deprotection->Washing_1 Coupling Couple Fmoc-3-fluoro-D-tyrosine-OH with activating agents (e.g., HBTU/DIPEA) Washing_1->Coupling Washing_2 Wash resin Coupling->Washing_2 Repeat Repeat cycle for subsequent amino acids Washing_2->Repeat Repeat->Fmoc_Deprotection Cleavage Cleave peptide from resin (e.g., TFA cocktail) Repeat->Cleavage Purification Purify peptide by HPLC Cleavage->Purification

SPPS workflow for incorporating this compound.

Detailed Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-3-fluoro-D-tyrosine-OH (typically 3-5 equivalents relative to resin substitution) and an activating agent (e.g., HBTU) in DMF.

    • Add an excess of a base, such as diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in [¹⁸F] Radiotracer Synthesis for PET Imaging

While direct radiolabeling of this compound with ¹⁸F is not the standard approach, its non-radioactive form is a crucial reference compound. The synthesis of related tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) provides a relevant protocol.

Principle: A precursor molecule is synthesized and then radiolabeled with [¹⁸F]fluoride via nucleophilic substitution, followed by deprotection to yield the final PET tracer.

Experimental Workflow:

G F18_Production [¹⁸F]Fluoride production and activation Radiolabeling Nucleophilic substitution with [¹⁸F]F⁻ F18_Production->Radiolabeling Precursor Protected tyrosine precursor Precursor->Radiolabeling Deprotection Acid or base hydrolysis to remove protecting groups Radiolabeling->Deprotection Purification HPLC purification of the radiotracer Deprotection->Purification QC Quality control (radiochemical purity, etc.) Purification->QC

Workflow for the synthesis of a tyrosine-based [¹⁸F]PET tracer.

Detailed Methodology (for [¹⁸F]FET as an example):

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via proton bombardment of [¹⁸O]H₂O in a cyclotron. Trap the [¹⁸F]fluoride on an anion exchange cartridge.

  • Activation: Elute the [¹⁸F]fluoride from the cartridge with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation.

  • Radiolabeling: Add the protected precursor (e.g., O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester) dissolved in an anhydrous solvent to the dried [¹⁸F]fluoride complex. Heat the reaction mixture to facilitate nucleophilic substitution.[5]

  • Deprotection: After radiolabeling, remove the protecting groups by acid hydrolysis (e.g., with HCl).

  • Purification: Purify the crude radiolabeled product using semi-preparative HPLC.

  • Formulation and Quality Control: Formulate the purified tracer in a physiologically compatible solution. Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

  • Drug Development: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation, improve binding affinity, and modify their pharmacokinetic profiles.[6]

  • Neuroscience Research: It serves as a probe to study neurotransmitter systems, particularly the dopaminergic pathways, due to its structural similarity to DOPA.

  • Biochemical and Enzymatic Studies: The fluorine atom can be used as a sensitive NMR probe to investigate protein structure, dynamics, and interactions. It can also be used to study the mechanism of enzymes that interact with tyrosine.

  • Radiopharmaceuticals: While not directly radiolabeled with ¹⁸F in most applications, fluorinated tyrosine derivatives are key components of PET tracers for oncology imaging, particularly for brain tumors.[2]

References

Unveiling the Enigmatic Role of 3-fluoro-D-tyrosine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-fluoro-D-tyrosine (3-F-D-Tyr), a fluorinated analog of the naturally occurring D-tyrosine, is emerging as a molecule of significant interest in biomedical research, particularly in the realms of oncology and neuroscience. Its unique stereochemistry and the presence of a fluorine atom confer distinct biological properties compared to its L-isomer, 3-fluoro-L-tyrosine. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating current knowledge on its synthesis, cellular uptake, metabolic fate, and its impact on key biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing compound.

Introduction

The incorporation of fluorine into amino acids has proven to be a powerful strategy in medicinal chemistry and chemical biology. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of the parent molecule, leading to enhanced metabolic stability, altered binding affinities for enzymes and transporters, and unique applications in imaging and therapy. While L-amino acid analogs have been extensively studied, their D-isomers are gaining increasing attention due to their inherent resistance to proteolysis and distinct biological activities.

This compound, and particularly its α-methylated and radiolabeled derivatives like 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT), have shown promise as positron emission tomography (PET) tracers for tumor imaging. The rationale behind their use lies in the altered metabolic and transport landscape of cancer cells, which often exhibit increased uptake of amino acids. Understanding the precise mechanisms governing the biological behavior of this compound is paramount for optimizing its existing applications and uncovering new therapeutic and diagnostic avenues.

Cellular Uptake and Transport

The entry of this compound into cells is a critical determinant of its biological activity. Like other amino acids, its transport across the cell membrane is mediated by specific transporter proteins.

The Role of L-type Amino Acid Transporter 1 (LAT1)

Evidence strongly suggests that the L-type Amino Acid Transporter 1 (LAT1) plays a significant role in the cellular uptake of fluorinated D-tyrosine analogs. LAT1 is a sodium-independent transporter of large neutral amino acids and is frequently overexpressed in a variety of cancers to meet the high demand for nutrients required for rapid proliferation.

Studies on the α-methylated analog, D-[¹⁸F]FAMT, have shown that its uptake in colon adenocarcinoma cells is competitively inhibited by a selective substrate of LAT1, indicating the involvement of this transporter[1]. While direct kinetic data for this compound is limited, the structural similarity suggests a comparable mechanism. The D-isomer, however, exhibits different pharmacokinetics compared to its L-counterpart. D-[¹⁸F]FAMT demonstrates more rapid clearance from the blood and lower accumulation in non-target organs such as the kidneys and pancreas when compared to L-[¹⁸F]FAMT[1][2]. This results in a higher tumor-to-background contrast in PET imaging, a significant advantage for diagnostic applications[1].

The diagram below illustrates the proposed transport mechanism of this compound and its analogs into a cancer cell, highlighting the central role of the LAT1 transporter.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3FDTyr_ext This compound LAT1 LAT1 Transporter 3FDTyr_ext->LAT1:f0 3FDTyr_int This compound LAT1:f0->3FDTyr_int Metabolism Metabolic Pathways / Excretion 3FDTyr_int->Metabolism

Cellular uptake of this compound via LAT1 transporter.

Metabolic Fate

The metabolic pathway of this compound is a key area of investigation, as it dictates the compound's biological half-life, potential for incorporation into biomolecules, and its safety profile.

Interaction with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. This enzyme plays a crucial role in the metabolism of endogenous and exogenous D-amino acids. Given that this compound is a D-amino acid, its interaction with DAAO is of significant interest.

While direct kinetic studies on this compound and DAAO are not extensively reported in the literature, the broad substrate specificity of DAAO for neutral and aromatic D-amino acids suggests that this compound is a potential substrate. The metabolic conversion by DAAO would lead to the formation of 3-fluoro-4-hydroxyphenylpyruvic acid. Further investigation is required to determine the kinetic parameters (K_m and V_max) of this interaction to understand the rate and efficiency of its metabolism via this pathway.

The proposed metabolic pathway of this compound by DAAO is depicted below.

3FDTyr This compound DAAO D-Amino Acid Oxidase (DAAO) 3FDTyr->DAAO Products 3-Fluoro-4-hydroxyphenylpyruvic acid + Ammonia + Hydrogen Peroxide DAAO->Products

Proposed metabolism of this compound by DAAO.
In Vivo Stability and Excretion

Preclinical studies with D-[¹⁸F]FAMT have demonstrated its high stability in vivo, with over 95% of the compound remaining intact in mice up to 60 minutes after administration[1]. D-amino acids, in general, are not readily incorporated into proteins and are typically subject to rapid renal clearance. This characteristic is observed with D-[¹⁸F]FAMT, which shows predominantly urinary excretion[2]. This rapid excretion contributes to the low background signal in non-target organs, enhancing its utility in PET imaging[1].

Effects on Biological Systems

The biological effects of this compound are still under active investigation, with current research pointing towards its potential roles in oncology and neuroscience.

Application in Oncology: PET Imaging

The primary application of fluorinated D-tyrosine analogs to date has been in the field of oncology as PET imaging agents. The overexpression of LAT1 in many tumor types provides a molecular target for the selective accumulation of these tracers. As previously mentioned, the favorable pharmacokinetic profile of D-[¹⁸F]FAMT, characterized by high tumor uptake and low background signal, makes it a promising candidate for the diagnosis, staging, and monitoring of cancer[1][2].

Potential in Neuroscience

Given that tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, the effects of fluorinated tyrosine analogs on these pathways are of considerable interest. While most research has focused on L-tyrosine and its analogs, the potential for this compound to modulate neurological processes warrants exploration. D-amino acids are known to have roles in the central nervous system, and their resistance to degradation could lead to prolonged effects. Future research may uncover whether this compound can influence dopamine synthesis or signaling, potentially offering novel therapeutic strategies for neurological disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that data specifically for this compound is sparse, with most quantitative information derived from studies on its α-methylated and/or radiolabeled forms.

Table 1: Biodistribution of D-[¹⁸F]FAMT vs. L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice (%ID/g at 60 min post-injection)

OrganD-[¹⁸F]FAMTL-[¹⁸F]FAMT
BloodLowerHigher
PancreasLowerHigher
KidneyLowerHigher
TumorLowerHigher
Tumor-to-Blood RatioSimilarSimilar
Tumor-to-Muscle RatioSimilarSimilar

Data adapted from preclinical studies. Absolute values vary between studies, but the relative trends are consistent.[1]

Table 2: In Vivo Stability

CompoundTime Point% Intact in Mice
D-[¹⁸F]FAMT60 min> 95%

Data from studies in mice.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Synthesis of this compound Analogs

The synthesis of radiolabeled analogs such as D-[¹⁸F]FAMT typically follows the established methods for the corresponding L-isomer, with a reported radiolabeling yield of approximately 10%[1]. Non-radiolabeled this compound can be synthesized through chiral synthesis routes, often involving enzymatic resolution or the use of chiral starting materials to ensure stereochemical purity.

Cellular Uptake Assays

Objective: To determine the kinetics and mechanism of this compound uptake in cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., LS180 colon adenocarcinoma) are cultured in appropriate media.

  • Uptake Experiment: Cells are incubated with radiolabeled this compound (e.g., D-[¹⁸F]FAMT) at various concentrations and for different time intervals.

  • Inhibition Studies: To identify the transporters involved, uptake experiments are repeated in the presence of known inhibitors of specific amino acid transporters (e.g., a selective substrate for LAT1).

  • Data Analysis: Intracellular radioactivity is measured, and kinetic parameters (K_m and V_max) are calculated using Michaelis-Menten kinetics.

The workflow for a typical cellular uptake experiment is outlined below.

Start Start Cell_Culture Culture Cancer Cells (e.g., LS180) Start->Cell_Culture Incubation Incubate with Radiolabeled This compound Cell_Culture->Incubation Inhibitor Add Transporter Inhibitors (for mechanism study) Incubation->Inhibitor Wash Wash Cells to Remove Extracellular Tracer Incubation->Wash Inhibitor->Wash Lyse Lyse Cells and Measure Intracellular Radioactivity Wash->Lyse Analysis Analyze Data and Calculate Kinetic Parameters Lyse->Analysis End End Analysis->End

Workflow for a cellular uptake assay.
D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To determine if this compound is a substrate for DAAO and to measure the kinetic parameters of the reaction.

Methodology (Colorimetric Assay):

  • Reaction Mixture: A reaction mixture is prepared containing a D-amino acid (the substrate, e.g., this compound), a chromogenic reagent that reacts with a product of the DAAO reaction (e.g., hydrogen peroxide), and a coupling enzyme (e.g., horseradish peroxidase).

  • Enzyme Addition: The reaction is initiated by the addition of purified DAAO.

  • Spectrophotometric Measurement: The change in absorbance at a specific wavelength, corresponding to the formation of the colored product, is monitored over time.

  • Data Analysis: The initial reaction velocity is calculated from the rate of change in absorbance. By varying the substrate concentration, Michaelis-Menten kinetics can be used to determine K_m and V_max.

A variety of direct and coupled assays are available to measure DAAO activity, including those that detect oxygen consumption, the production of α-keto acids, or the formation of ammonia[3][4][5].

Conclusion and Future Directions

This compound and its derivatives represent a promising class of molecules with significant potential in both diagnostic and therapeutic applications. The current body of research, largely centered on D-[¹⁸F]FAMT, has highlighted the advantages of the D-stereoisomer for in vivo imaging, demonstrating improved pharmacokinetics and higher tumor-to-background contrast compared to its L-isomer.

Despite these advances, several key areas require further investigation to fully elucidate the mechanism of action of this compound. Direct comparative studies of the transport kinetics of this compound and its L-isomer are needed to precisely quantify their affinities for various amino acid transporters. A thorough characterization of the interaction between this compound and D-amino acid oxidase will be crucial for understanding its metabolic fate and potential for drug-drug interactions. Furthermore, exploring the effects of this compound on neuronal signaling pathways could unveil novel therapeutic opportunities for neurological disorders.

As research in this field continues to evolve, a deeper understanding of the intricate biological activities of this compound will undoubtedly pave the way for its broader application in medicine and biomedical research. This technical guide serves as a foundational resource to support and stimulate these future endeavors.

References

Unlocking New Research Frontiers: A Technical Guide to the Applications of 3-Fluoro-D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-tyrosine, a fluorinated analog of the amino acid D-tyrosine, is emerging as a powerful and versatile tool in biomedical research and drug development. The strategic substitution of a hydrogen atom with fluorine on the phenyl ring imparts unique physicochemical properties that make it an invaluable probe for in vivo imaging, a modulator of biological pathways, and a building block for novel therapeutics. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its integration into innovative research and development pipelines.

Core Research Applications

The unique characteristics of this compound have led to its application in several key areas of biomedical research:

  • Positron Emission Tomography (PET) Imaging: Radiolabeled [¹⁸F]this compound serves as a highly specific tracer for imaging tumors and studying amino acid transport in vivo. The D-isomer exhibits favorable pharmacokinetics, including rapid clearance from non-target tissues, leading to high-contrast images.

  • Neuroscience Research: As an analog of tyrosine, a precursor to dopamine, this compound is utilized to investigate the intricacies of the dopaminergic system, offering insights into neurodegenerative diseases like Parkinson's.

  • Enzyme Inhibition Studies: The fluorinated tyrosine analog can act as an inhibitor of key enzymes such as tyrosinase and monoamine oxidase, making it a valuable tool for studying their function and for the development of novel therapeutic agents.

  • Protein Engineering and ¹⁹F NMR Spectroscopy: While the L-isomer is more commonly used for protein incorporation, the principles can be extended to the D-isomer in specific contexts. Incorporation of fluorinated amino acids provides a sensitive NMR probe for studying protein structure, dynamics, and interactions.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the research applications of this compound and its analogs.

Table 1: PET Tracer Uptake in Tumors (Standardized Uptake Value - SUV)

TracerTumor TypeSUVmaxReference
[¹⁸F]FETHigh-Grade Glioma≥ 2.6
[¹⁸F]FETLow-Grade Glioma< 2.6
[¹⁸F]FDOPAHigh-Grade Glioma5.23[1]
[¹⁸F]FDOPALow-Grade Glioma4.92[1]
[¹⁸F]FBPAMalignant Lesions5.1 ± 3.0[2]
[¹⁸F]FBPABenign Lesions2.9 ± 0.6[2]

Note: SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake in tissues. Higher SUVmax values in tumors generally indicate higher metabolic activity or tracer accumulation.

Table 2: Affinity of Fluorinated Tyrosine Analogs for Amino Acid Transporters

CompoundTransporterKm (µM)Reference
[¹⁴C]FAMTLAT172.7[3]
L-LeucineLAT114 - 28[4]
L-PhenylalanineLAT114 - 28[4]

Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the substrate for the transporter. FAMT is a 3-fluoro-L-α-methyl-tyrosine.

Table 3: Tyrosinase Inhibition by Various Compounds (IC₅₀ Values)

InhibitorIC₅₀ (µM)Inhibition TypeReference
D-Tyrosine-Competitive[5]
Cinnamic Acid7.8-[6]
Fluorinated Cinnamic Acid Ester0.5-[6]
7,3',4'-trihydroxyisoflavone5.23 ± 0.6-[5]
6,7,4'-trihydroxyisoflavone9.2Competitive[5]
Kojic Acid15.59 (monophenolase)-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogs.

Radiosynthesis of [¹⁸F]this compound for PET Imaging

This protocol is a generalized procedure based on the synthesis of similar radiolabeled amino acids.

Materials:

  • Precursor molecule (e.g., a protected D-tyrosine derivative with a suitable leaving group for nucleophilic substitution).

  • [¹⁸F]Fluoride produced from a cyclotron.

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.

  • Sterile water for injection.

  • Sterile filters (0.22 µm).

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange resin cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature to remove water. This step is critical for the subsequent nucleophilic fluorination reaction.

  • Radiolabeling Reaction: The precursor molecule, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature for a defined period to facilitate the nucleophilic substitution and incorporation of the ¹⁸F-label.

  • Deprotection: Following the radiolabeling step, any protecting groups on the precursor molecule are removed, typically by acid hydrolysis (e.g., with HCl) at an elevated temperature.

  • Purification: The crude reaction mixture is purified using SPE cartridges to remove unreacted [¹⁸F]fluoride and polar impurities. Further purification is achieved by semi-preparative HPLC to isolate the [¹⁸F]this compound from the precursor and other byproducts.

  • Formulation: The HPLC fraction containing the purified product is collected, and the solvent is removed. The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) and passed through a sterile filter for in vivo administration.

Cellular Uptake Assay for Amino Acid Transporters

This protocol describes a method to assess the uptake of radiolabeled this compound in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., expressing LAT1).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Radiolabeled [¹⁸F] or [³H]this compound.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • Scintillation cocktail and a scintillation counter.

  • Cell lysis buffer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight or until they reach the desired confluency.

  • Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed HBSS. Add fresh HBSS to each well and pre-incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to equilibrate the cells.

  • Uptake Initiation: To initiate the uptake, add the radiolabeled this compound to each well to a final desired concentration. For competition assays, unlabeled amino acids or inhibitors can be added simultaneously or during the pre-incubation step.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 5, 15, 30 minutes) to allow for cellular uptake of the radiotracer.

  • Uptake Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells multiple times with ice-cold HBSS to remove any unbound tracer.

  • Cell Lysis: Add a cell lysis buffer (e.g., 0.1 M NaOH) to each well to lyse the cells and release the intracellular radioactivity.

  • Quantification: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the cellular uptake of the tracer. Data can be normalized to the protein concentration in each well and expressed as uptake per milligram of protein. For kinetic studies, uptake at different substrate concentrations can be measured to determine Km and Vmax values.

Tyrosinase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase.

  • L-DOPA (substrate).

  • This compound (test inhibitor).

  • Kojic acid (positive control inhibitor).

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.8).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of tyrosinase, L-DOPA, this compound, and kojic acid in the sodium phosphate buffer.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add buffer, a specific concentration of this compound, and the tyrosinase solution.

    • Positive Control Wells: Add buffer, a specific concentration of kojic acid, and the tyrosinase solution.

    • Negative Control Well (No Inhibitor): Add buffer and the tyrosinase solution.

    • Blank Well: Add only the buffer.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the L-DOPA substrate solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm (the wavelength for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Dopamine Synthesis and Metabolism Pathway

Dopamine_Pathway cluster_synthesis Dopamine Synthesis cluster_metabolism Dopamine Metabolism Tyrosine Tyrosine ThreeFluoroDTyrosine This compound (Analog) LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) ThreeFluoroDTyrosine->LDOPA Acts as analog Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) DOPAC DOPAC Dopamine->DOPAC MAO Dopamine->DOPAC ThreeMT 3-MT Dopamine->ThreeMT COMT HVA HVA DOPAC->HVA COMT ThreeMT->HVA MAO

Caption: Dopamine synthesis pathway and the role of this compound as a tyrosine analog.

Experimental Workflow for PET Imaging in Oncology

PET_Workflow cluster_preparation Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis PatientPrep Patient Preparation (e.g., Fasting) TracerAdmin Tracer Administration (Intravenous Injection) PatientPrep->TracerAdmin TracerSynth Radiotracer Synthesis ([18F]this compound) TracerSynth->TracerAdmin UptakePhase Uptake Phase (Tracer Distribution) TracerAdmin->UptakePhase PETCTScan PET/CT Scan UptakePhase->PETCTScan ImageRecon Image Reconstruction (Attenuation Correction) PETCTScan->ImageRecon ImageAnalysis Image Analysis (Tumor Delineation, SUV Calculation) ImageRecon->ImageAnalysis Report Clinical Report ImageAnalysis->Report Protein_Incorporation_Workflow cluster_expression Protein Expression cluster_purification Purification and Analysis EcoliCulture E. coli Culture (Auxotrophic Strain or with Inhibitor) MediaSupplement Supplementation with 3-Fluoro-Tyrosine EcoliCulture->MediaSupplement Induction Induction of Protein Expression (e.g., IPTG) MediaSupplement->Induction CellHarvest Cell Harvesting Induction->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Purification Protein Purification (e.g., Affinity Chromatography) CellLysis->Purification Analysis Analysis (SDS-PAGE, Mass Spectrometry, 19F NMR) Purification->Analysis

References

The Fluorinated Tyrosine Toolkit: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and chemical biology.[1] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for subtle yet profound modulation of a molecule's physicochemical and biological properties.[1] Among the vast array of fluorinated biomolecules, fluorinated tyrosine analogs stand out as exceptionally versatile tools. Initially synthesized decades ago, these unnatural amino acids have found widespread application as probes for protein structure and function, modulators of enzyme activity, and valuable components in drug discovery and vaccine development.[1]

This technical guide provides a comprehensive overview of the discovery and history of fluorinated tyrosine analogs. It details their synthesis, summarizes their key physicochemical properties, and explores their major applications, with a focus on protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and their role in studying enzyme mechanisms. This document is intended to serve as a detailed resource, providing both foundational knowledge and practical experimental insights for researchers in academia and industry.

A Brief History: From Chemical Curiosities to Essential Probes

The journey of fluorinated tyrosine analogs began as an exploration in organic synthesis. While early work on fluorinated amino acids took place some time ago, their significant physiological activity quickly became apparent.[1] A pivotal moment in their application came in the mid-1970s with the work of Sykes and colleagues, who first demonstrated the use of 3-fluoro-L-tyrosine for ¹⁹F NMR analysis of the 86-kDa protein, alkaline phosphatase.[2][3] This seminal research established fluorotyrosine as a powerful, bio-orthogonal probe. Because fluorine is virtually absent in biological systems, its ¹⁹F NMR signal provides a clean, background-free window into the local environment of the labeled protein, a technique now widely known as Protein-Observed Fluorine NMR (PrOF NMR).[1][2][4] Since these initial studies, a variety of mono-, di-, tri-, and tetra-fluorinated tyrosine analogs have been synthesized and incorporated into proteins to investigate protein folding, dynamics, and interactions with ligands.[4]

Physicochemical Properties of Fluorinated Tyrosine Analogs

The introduction of fluorine onto the tyrosine ring significantly alters its electronic properties, most notably the acidity of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine increases the acidity, resulting in a lower pKa value compared to natural tyrosine. This effect is dependent on the number and position of the fluorine substituents.

Table 1: Physicochemical Properties of Tyrosine and its Fluorinated Analogs

CompoundAbbreviationPhenolic pKa
L-TyrosineTyr / Y10.1
3-Fluoro-L-tyrosine3-F-Tyr8.7
2-Fluoro-L-tyrosine2-F-Tyr8.8
3,5-Difluoro-L-tyrosine3,5-F2-Tyr7.3
2,6-Difluoro-L-tyrosine2,6-F2-Tyr7.6
2,3,5,6-Tetrafluoro-L-tyrosineF4-Tyr5.4

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from various sources.

This tunable pKa makes fluorinated tyrosines excellent probes for studying the role of tyrosine residues in enzymatic catalysis and protein-protein interactions, where the protonation state of the hydroxyl group is critical.[1]

Synthesis of Fluorinated Tyrosine Analogs

The availability of fluorinated tyrosine analogs is crucial for their application. Both chemical and enzymatic methods have been developed to provide access to these valuable compounds.

Chemical Synthesis

Chemical synthesis offers a versatile route to a wide range of analogs. A common approach involves the electrophilic fluorination of protected tyrosine derivatives.

This protocol is adapted from established chemical synthesis methods.

  • Protection of L-Tyrosine: L-Tyrosine is first protected to prevent side reactions. This typically involves esterification of the carboxylic acid (e.g., to a methyl ester) and protection of the amino group (e.g., with a Boc or Cbz group).

  • Electrophilic Fluorination: The protected tyrosine is dissolved in a suitable solvent (e.g., acetonitrile or trifluoroacetic acid). A source of electrophilic fluorine, such as Selectfluor® (F-TEDA-BF₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for the ester and Boc group) to yield the final 3-fluoro-L-tyrosine.

  • Final Purification: The final product is often purified by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

Enzymatic Synthesis

Enzymatic synthesis provides a "greener" and highly stereospecific alternative to chemical methods. The enzyme Tyrosine Phenol Lyase (TPL) is particularly effective for this purpose. TPL, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible synthesis of L-tyrosine and its analogs from a phenol, pyruvate, and ammonia.[1][5][6]

Enzymatic_Synthesis cluster_inputs Inputs cluster_enzyme Enzymatic Reaction cluster_output Output Fluorophenol Fluorophenol TPL Tyrosine Phenol Lyase (TPL) from Citrobacter freundii Fluorophenol->TPL Pyruvate Pyruvate Pyruvate->TPL Ammonia Ammonia (NH₃) Ammonia->TPL Fluorotyrosine L-Fluorotyrosine Analog TPL->Fluorotyrosine Catalysis FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Analysis P1 Express & Purify Protein with Fluorotyrosine Label S1 Acquire 1D ¹⁹F NMR Spectrum of Protein Alone (Reference) P1->S1 S2 Acquire 1D ¹⁹F NMR Spectra of Protein + Fragment Pools P1->S2 P2 Prepare Fragment Library P2->S2 S3 Identify Chemical Shift Perturbations (CSPs) S1->S3 S2->S3 S4 Deconvolute Pools to Identify Hit Fragment S3->S4 S5 Determine Binding Affinity (Kd) via NMR Titration S4->S5 Kinase_Signaling cluster_kinase Protein Tyrosine Kinase (PTK) Signaling cluster_probe Probing with F-Tyr PTK Protein Tyrosine Kinase (e.g., Src, Abl) pSubstrate Phosphorylated Substrate (pTyr) PTK->pSubstrate Phosphorylation ADP ADP PTK->ADP Rate Measure Rate of Phosphoryl Transfer (k_obs) PTK->Rate ATP ATP ATP->PTK Substrate Substrate Protein (with Tyr residue) Substrate->PTK FSubstrate Substrate with Fluorotyrosine Analog FSubstrate->PTK Vary pKa

References

3-Fluoro-D-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Non-Proteinogenic Alpha-Amino Acid

Abstract

3-Fluoro-D-tyrosine (3-F-D-Tyr) is a synthetic, non-proteinogenic α-amino acid that has garnered significant interest in various fields of biomedical research and drug development. As an analog of the naturally occurring L-tyrosine, the introduction of a fluorine atom to the D-enantiomer of tyrosine imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, and its applications as a research tool, particularly in the study of dopamine pathways and as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique amino acid.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms.[1] These amino acids, both naturally occurring and synthetic, represent a vast chemical space for the design of novel therapeutics, research tools, and biomaterials.[1] The incorporation of NPAAs into peptides is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability.[1] this compound is a fluorinated derivative of the D-isomer of tyrosine, a proteinogenic amino acid.[2][3] The strategic placement of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it a valuable tool in medicinal chemistry and chemical biology.[4]

D-amino acids, once considered rare in higher organisms, are now recognized for their critical roles in physiological and pathological processes, particularly in the nervous and endocrine systems.[5] For instance, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5] The metabolism of D-amino acids is primarily regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[6][7] Understanding the interaction of this compound with such enzymes and its overall metabolic fate is crucial for its application in research and therapeutics.

This guide will delve into the technical aspects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The introduction of a fluorine atom at the meta-position of the tyrosine ring influences its electronic and steric properties. While specific experimental data for this compound is limited, the properties of its L- and DL- counterparts provide valuable insights.

Property3-Fluoro-L-tyrosine3-Fluoro-DL-tyrosineReference
Molecular Formula C₉H₁₀FNO₃C₉H₁₀FNO₃[2][3]
Molecular Weight 199.18 g/mol 199.18 g/mol [2][3]
Melting Point 260-261 °C280 °C (decomposes)[8]
Water Solubility 9.8 g/LNot specified[8]
pKa (predicted) 2.21 ± 0.20Not specified[8]
Appearance White to light gray/yellow powder/crystalWhite powder[8]
CAS Number 7423-96-3403-90-7[2][8]

Synthesis and Purification

The synthesis of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture of DL-3-fluorotyrosine.

Enzymatic Resolution of DL-3-Fluorotyrosine

Enzymatic resolution is a common and efficient method for obtaining stereochemically pure amino acids. This process utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For the production of D-amino acids, enzymes like D-amino acid oxidase or specific acylases can be employed.

Experimental Protocol: Enzymatic Resolution using D-Acylase

This protocol is adapted from a general method for the enzymatic preparation of D-tyrosine and can be applied to 3-fluoro-DL-tyrosine with appropriate modifications.[9]

  • N-Acetylation of DL-3-Fluorotyrosine:

    • Dissolve DL-3-fluorotyrosine in deionized water with acetic acid.

    • Add acetic anhydride to the solution and react at 40-60°C for 3-6 hours.

    • Recover the unreacted acetic acid by distillation.

    • Cool the reaction mixture to crystallize the N-acetyl-DL-3-fluorotyrosine.

    • Filter, wash, and dry the product.

  • Enzymatic Hydrolysis:

    • Prepare a solution of N-acetyl-DL-3-fluorotyrosine in deionized water (0.5-1.0 M).

    • Adjust the pH of the solution to 8.0 with a suitable base (e.g., sodium hydroxide).

    • Pass the solution through an immobilized D-acylase enzyme column at a controlled temperature (e.g., 45°C). The D-acylase will selectively hydrolyze the N-acetyl group from N-acetyl-D-3-fluorotyrosine, leaving the N-acetyl-L-3-fluorotyrosine unreacted.

    • Collect the eluent containing this compound and N-acetyl-L-3-fluorotyrosine.

  • Purification of this compound:

    • Decolorize the eluent using activated carbon.

    • Concentrate the solution under reduced pressure.

    • Cool the concentrated solution to induce crystallization of this compound.

    • Filter the crystals, wash with a small amount of cold deionized water, and dry to obtain the pure this compound.

    • The mother liquor containing N-acetyl-L-3-fluorotyrosine can be further processed to recover the L-enantiomer.

Workflow for Enzymatic Resolution

G cluster_acetylation N-Acetylation cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification A DL-3-Fluorotyrosine B React with Acetic Anhydride A->B C N-acetyl-DL-3-Fluorotyrosine B->C D Dissolve N-acetyl-DL- 3-Fluorotyrosine C->D E Immobilized D-Acylase Column D->E F Mixture of this compound & N-acetyl-L-3-Fluorotyrosine E->F G Decolorization & Concentration F->G H Crystallization G->H I Pure this compound H->I

Enzymatic resolution workflow.
Chiral HPLC Purification

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[10]

Experimental Protocol: Chiral HPLC Separation of 3-Fluorotyrosine Enantiomers

This protocol is a general guideline and may require optimization for specific instruments and columns.

  • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid). The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where 3-fluorotyrosine absorbs (e.g., ~275 nm).

  • Sample Preparation: Dissolve the racemic 3-fluoro-DL-tyrosine in the mobile phase at a suitable concentration.

  • Injection: Inject the sample onto the column and monitor the elution profile. The D- and L-enantiomers should elute as separate peaks.

  • Fraction Collection: For preparative separation, collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions to obtain the purified this compound.

Biological Activity and Applications

This compound serves as a valuable tool in several areas of biomedical research due to its unique properties.

Role in Dopamine Pathway Research

Dopamine is a crucial neurotransmitter synthesized from L-tyrosine.[11] The biosynthetic pathway involves the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase.[3] Analogs of tyrosine, such as this compound, can be used to probe this pathway and study the effects of altered dopamine metabolism. While L-tyrosine is the natural precursor, the introduction of fluorinated D-amino acids can provide insights into enzyme specificity and transport mechanisms.

Dopamine Synthesis Pathway

G Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine

Simplified dopamine synthesis pathway.
Substrate for D-Amino Acid Oxidase (DAAO)

Table of Kinetic Parameters for Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)Reference
D-Alanine5.21.34000[8]
D-Serine3.07.5400[8]
D-Tyrosine6.62.72444
D-Phenylalanine5.83.21813
D-Tryptophan3.21.52133

Note: Data for D-tyrosine, D-phenylalanine, and D-tryptophan are included as proxies for the expected behavior of this compound.

Experimental Protocol: D-Amino Acid Oxidase Activity Assay

This protocol describes a common method for measuring DAAO activity based on oxygen consumption.[12]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5) containing 40 µM FAD.

    • Add a known concentration of this compound to the buffer.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the reaction chamber of an oxygen electrode.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a known amount of purified DAAO enzyme.

    • Monitor the decrease in oxygen concentration over time using the oxygen electrode.

    • The initial rate of oxygen consumption is proportional to the enzyme activity.

  • Data Analysis:

    • By varying the concentration of this compound, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

Logical Workflow for Assessing DAAO Activity

G Start Prepare Reaction Mixture (Buffer, FAD, 3-F-D-Tyr) Equilibrate Equilibrate Temperature Start->Equilibrate AddEnzyme Add DAAO Enzyme Equilibrate->AddEnzyme MeasureO2 Monitor O2 Consumption AddEnzyme->MeasureO2 CalculateRate Calculate Initial Rate MeasureO2->CalculateRate VarySubstrate Vary [3-F-D-Tyr] CalculateRate->VarySubstrate Repeat VarySubstrate->AddEnzyme DetermineKinetics Determine Km and Vmax VarySubstrate->DetermineKinetics Sufficient Data End End DetermineKinetics->End G cluster_synthesis Radiosynthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Precursor Molecule B Radiolabeling with [18F] A->B C Purification (HPLC) B->C D Cellular Uptake Assay (Tumor Cell Line) C->D E Stability Assay (Plasma) C->E F Administer to Tumor-Bearing Animal Model C->F G PET Imaging F->G H Biodistribution Study F->H

References

The Metabolic Journey of 3-Fluoro-D-Tyrosine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-D-tyrosine, a synthetic derivative of the amino acid tyrosine, holds interest in various biochemical and pharmaceutical research areas. Understanding its metabolic fate is crucial for evaluating its potential therapeutic applications and safety profile. This technical guide provides a comprehensive overview of the predicted in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to a lack of direct in vivo studies on this specific compound, this guide synthesizes information from research on analogous compounds, namely D-amino acids and other fluorinated amino acids, to project a likely metabolic pathway and pharmacokinetic profile. The primary anticipated metabolic route involves oxidative deamination by D-amino acid oxidase (DAO), predominantly in the kidneys and liver, followed by renal excretion of the parent compound and its metabolites. The fluorination at the meta-position is expected to enhance metabolic stability compared to its non-fluorinated counterpart.

Predicted Pharmacokinetic Profile

The in vivo behavior of this compound is anticipated to be governed by the general principles of D-amino acid pharmacology, with the fluorine substitution influencing its metabolic stability.

Absorption

Following oral administration, this compound is expected to be absorbed from the gastrointestinal tract, likely via amino acid transporters. The extent of absorption may be lower than its L-isomer due to the stereoselectivity of many transport systems.

Distribution

Once in systemic circulation, this compound is expected to distribute to various tissues. Unlike L-tyrosine, D-isomers are generally not incorporated into proteins[1]. Accumulation is anticipated to be highest in organs with high D-amino acid oxidase (DAO) activity, such as the kidneys and liver[2][3][4][5].

Metabolism

The primary metabolic pathway for most D-amino acids is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAO)[4][6]. Human DAO is known to have a high affinity for D-tyrosine, suggesting that this compound is also a likely substrate[6]. This enzymatic reaction would convert this compound into 3-fluoro-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide[4][6]. The carbon-fluorine bond's strength is predicted to make the compound resistant to defluorination and oxidative metabolism by cytochrome P450 enzymes[7][8].

Excretion

The kidneys are the principal organs for the elimination of D-amino acids and their metabolites[9][10]. It is expected that a significant portion of administered this compound will be excreted unchanged in the urine, a common characteristic of D-amino acids due to less efficient renal reabsorption compared to L-amino acids[10]. The metabolite, 3-fluoro-4-hydroxyphenylpyruvic acid, is also predicted to be cleared via the kidneys.

Quantitative Data Summary (Projected)

The following tables present projected quantitative data for the in vivo fate of this compound, based on typical values for related D-amino acids. Note: These are not experimentally determined values for this compound and should be treated as estimations.

Table 1: Projected Pharmacokinetic Parameters of this compound

ParameterProjected ValueRationale/Reference
Oral Bioavailability (%) < 80%D-amino acids often have lower bioavailability than L-isomers.
Plasma Half-life (t½) Short to moderateDependent on DAO activity and renal clearance rate.
Volume of Distribution (Vd) ModerateExpected to distribute into tissues, particularly kidney and liver.
Primary Route of Elimination RenalKey pathway for D-amino acids and their metabolites.[9][10]

Table 2: Projected Distribution and Excretion Profile of this compound

ParameterProjected Percentage of Administered DoseRationale/Reference
Urinary Excretion (Unchanged) 40 - 60%Inefficient renal reabsorption is common for D-amino acids.[10]
Urinary Excretion (Metabolites) 20 - 40%Reflects metabolism primarily by DAO.
Fecal Excretion < 10%Assumes moderate to good oral absorption.
Tissue Retention (24h) LowD-amino acids are typically cleared relatively quickly.

Detailed Experimental Protocols (Hypothetical)

To definitively determine the metabolic fate of this compound, the following experimental protocols are proposed.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Dosing:

    • Intravenous (IV): 10 mg/kg via tail vein injection.

    • Oral (PO): 50 mg/kg via oral gavage.

  • Sample Collection:

    • Serial blood samples (approx. 100 µL) collected from the tail vein at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Urine and feces collected over 24 hours using metabolic cages.

  • Sample Preparation:

    • Plasma separated by centrifugation.

    • Proteins precipitated from plasma using acetonitrile.

    • Urine samples diluted with water.

    • Fecal samples homogenized and extracted.

  • Analytical Method:

    • Quantification of this compound and potential metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Development of a validated bioanalytical method for sensitivity, specificity, accuracy, and precision.

In Vitro Metabolism Study with Liver Microsomes
  • Enzyme Source: Pooled human and rat liver microsomes.[11][12]

  • Incubation:

    • Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL protein) in the presence of an NADPH-regenerating system.

    • Time points: 0, 15, 30, 60, 120 minutes.

  • Analysis:

    • Reaction terminated with cold acetonitrile.

    • Samples analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound (metabolic stability).

  • Reaction Phenotyping (Optional):

    • Incubations with specific cytochrome P450 (CYP) inhibitors to identify any potential CYP-mediated metabolism, although this is expected to be minimal.

D-Amino Acid Oxidase (DAO) Activity Assay
  • Enzyme Source: Purified recombinant human DAO.

  • Assay Principle: Monitor the production of hydrogen peroxide, a product of the DAO reaction, using a fluorometric or colorimetric assay.[13][14]

  • Procedure:

    • Incubate varying concentrations of this compound with DAO in a suitable buffer.

    • Measure the rate of product formation to determine kinetic parameters (Km and Vmax).

    • Use D-tyrosine as a positive control.

Visualizations

Predicted Metabolic Pathway

metabolic_pathway This compound This compound Metabolite 3-Fluoro-4-hydroxyphenylpyruvic Acid + NH3 + H2O2 This compound->Metabolite D-Amino Acid Oxidase (DAO) (Kidney, Liver) Excretion Excretion This compound->Excretion Renal Excretion (Unchanged) Metabolite->Excretion Renal Excretion experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing (IV and PO in Rats) Sample_Collection Serial Blood & Urine/Feces Collection Dosing->Sample_Collection Sample_Processing Plasma Separation & Protein Precipitation Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis Metabolite_ID Metabolite Identification

References

3-Fluoro-D-Tyrosine: A Versatile Probe for Interrogating Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-tyrosine (3-F-D-Tyr), a fluorinated analog of the naturally occurring amino acid D-tyrosine, is emerging as a valuable tool in biochemical research and pharmaceutical development. Its unique physicochemical properties, conferred by the fluorine substitution on the phenyl ring, render it a powerful probe for investigating the activity of various enzymes, particularly those involved in amino acid metabolism. This technical guide provides a comprehensive overview of the applications of this compound as an enzymatic probe, with a focus on D-amino acid oxidase (DAAO), and offers detailed experimental protocols and data presentation to facilitate its use in the laboratory.

The incorporation of a fluorine atom enhances the stability and alters the electronic properties of the tyrosine molecule, making this compound a substrate analog that can be used to monitor enzyme kinetics and screen for potential inhibitors.[1] Its applications are particularly relevant in neuroscience research for studying neurotransmitter systems and in the development of novel therapeutics for neurological disorders.[1][2]

Enzymatic Systems Amenable to Probing with this compound

The primary enzyme target for this compound is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3] DAAO is a key enzyme in the metabolism of D-serine, an important co-agonist of NMDA receptors in the brain. Dysregulation of DAAO activity has been implicated in neurological disorders such as schizophrenia.[3] Given that DAAO exhibits broad substrate specificity, particularly for aromatic D-amino acids, this compound is a logical candidate as a substrate for this enzyme.[4]

Other potential enzymatic targets include:

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines. While TH primarily acts on L-tyrosine, the D-isomer or its analogs could be investigated as potential inhibitors or weak substrates.[5]

  • Tyrosine Decarboxylase (TyDC): This enzyme catalyzes the decarboxylation of tyrosine to tyramine. Substrate specificity studies with this compound could provide insights into the enzyme's active site.[6]

Data Presentation: Quantitative Analysis of D-Amino Acid Oxidase Activity

Quantitative data from enzymatic assays are crucial for comparing the efficacy of different substrates and inhibitors. The following tables summarize key kinetic parameters for human D-amino acid oxidase (hDAAO) with various substrates. While specific kinetic data for this compound is not extensively available in the literature, the provided data for other aromatic D-amino acids serves as a valuable reference.

Table 1: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates

Substratekcat,app (s⁻¹)Km,app (mM)kcat/Km (M⁻¹s⁻¹)
D-Alanine5.21.34,000
D-Serine3.07.5400
D-Tyrosine6.62.72,444
D-Phenylalanine15.51.212,917
D-Tryptophan3.21.52,133
D-Kynurenine0.090.7129
D-Cycloserine0.041100.36
D-Cysteine0.10.8125
D,L-DOPA2.76.0450

Data sourced from Biochemical Properties of Human D-Amino Acid Oxidase.[4] The apparent kinetic parameters were determined by the oxygen-consumption assay at 21% oxygen saturation, pH 8.5, and at 25°C.

Table 2: Kinetic Parameters of D-Amino Acid Oxidase from Various Sources with D-Alanine

Enzyme Sourcekcat, app (s⁻¹)Km, app (mM)
Rhodotorula gracilis (RgDAAO)81 ± 51.0 ± 0.2
Trigonopsis variabilis (TvDAAO)46 ± 37.0 ± 0.9
Pig kidney (pkDAAO)7.3 ± 0.61.7 ± 0.3
Rat (rDAAO)27 ± 1140 ± 20
Human (hDAAO)5.2 ± 0.11.3 ± 0.2

Data sourced from Assays of D-Amino Acid Oxidase Activity.[7] The activity was determined using the oxygen-consumption assay, at 25°C, pH 8.5, and at air saturation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess enzymatic activity using this compound as a potential substrate. These protocols are adapted from established methods for other D-amino acids.[3][8][9]

D-Amino Acid Oxidase (DAAO) Activity Assay (Oxygen Consumption Method)

This direct assay measures the consumption of molecular oxygen during the oxidative deamination of the D-amino acid substrate.

Materials:

  • Oxygen electrode system (e.g., Hansatech Instruments)

  • Recombinant or purified DAAO

  • This compound solution (or other D-amino acid substrate)

  • 100 mM Sodium pyrophosphate buffer, pH 8.5

  • 40 µM Flavin adenine dinucleotide (FAD) solution

  • Water bath set to 25°C

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • In the reaction chamber of the oxygen electrode, add the sodium pyrophosphate buffer, FAD solution, and the this compound solution to the desired final concentration.

  • Equilibrate the reaction mixture to 25°C.

  • Initiate the reaction by adding a known amount of DAAO enzyme.

  • Record the rate of oxygen consumption over time. The initial linear rate is used to determine the enzyme activity.

  • Calculate the specific activity as µmol of O₂ consumed per minute per mg of protein.

DAAO Activity Assay (Fluorometric Method)

This highly sensitive indirect assay is based on the detection of the α-keto acid product of the DAAO reaction.[8][10]

Materials:

  • Fluorometer

  • Recombinant or purified DAAO

  • This compound solution

  • o-Phenylenediamine solution

  • 50% (v/v) Sulphuric acid

  • Trichloroacetic acid (TCA) solution

  • Standard solution of the corresponding α-keto acid of this compound (3-fluoro-4-hydroxyphenylpyruvic acid)

Procedure:

  • Set up the enzymatic reaction by incubating DAAO with this compound in a suitable buffer (e.g., sodium pyrophosphate, pH 8.5) at 37°C.

  • Stop the reaction at various time points by adding TCA solution.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add the o-phenylenediamine solution and incubate to allow the formation of a fluorescent quinoxaline derivative from the α-keto acid product.

  • Add 50% sulphuric acid to enhance the fluorescence.

  • Measure the fluorescence intensity (excitation at ~375 nm, emission at ~480 nm).

  • Quantify the amount of α-keto acid produced by comparing the fluorescence to a standard curve generated with 3-fluoro-4-hydroxyphenylpyruvic acid.

Tyrosine Hydroxylase (TH) Activity Assay (HPLC-based Method)

This assay measures the production of 3-fluoro-L-DOPA from 3-fluoro-L-tyrosine (if using the L-isomer as a substrate) or assesses the inhibitory potential of this compound on the conversion of L-tyrosine to L-DOPA.[11]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

  • Recombinant or purified TH

  • This compound (as potential inhibitor) and L-tyrosine (as substrate)

  • Reaction buffer containing a pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), catalase, and a reducing agent (e.g., dithiothreitol).

  • Perchloric acid

Procedure:

  • Pre-incubate the TH enzyme with or without this compound in the reaction buffer.

  • Initiate the reaction by adding L-tyrosine.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to remove precipitated protein.

  • Inject the supernatant into the HPLC system to separate and quantify the L-DOPA produced.

  • Determine the inhibitory effect of this compound by comparing the amount of L-DOPA produced in its presence and absence.

Visualizations: Enzymatic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key enzymatic reaction and the general workflow for an enzyme assay.

DAAO_Reaction This compound This compound Product_Complex Enzyme-Product Complex This compound->Product_Complex binds O2 O2 DAAO_FADH2 DAAO (FADH2) O2->DAAO_FADH2 DAAO_FAD DAAO (FAD) DAAO_FAD->Product_Complex H2O2 Hydrogen Peroxide 3-Fluoro-4-hydroxyphenylpyruvic_acid 3-Fluoro-4-hydroxyphenyl- pyruvic acid Product_Complex->3-Fluoro-4-hydroxyphenylpyruvic_acid releases NH3 Ammonia Product_Complex->NH3 releases Product_Complex->DAAO_FADH2 DAAO_FADH2->DAAO_FAD re-oxidation DAAO_FADH2->H2O2 produces Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Buffers, Substrate (3-F-D-Tyr), and Enzyme Solution Incubation Incubate Enzyme with Substrate at Controlled Temperature Reagents->Incubation Stop_Reaction Stop Reaction (e.g., with acid) Incubation->Stop_Reaction Detection Detect Product or Substrate Consumption (e.g., HPLC, Fluorometry) Stop_Reaction->Detection Data_Analysis Calculate Enzymatic Activity/Inhibition Detection->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 3-Fluoro-D-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids, such as 3-fluoro-D-tyrosine, into peptides is a powerful strategy in drug discovery and chemical biology. Fluorination can significantly alter the physicochemical properties of a peptide, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is of particular interest as it can serve as a probe for studying enzyme mechanisms and as a component of therapeutic peptides with enhanced properties. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2] This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][2] The Fmoc protecting group, which is stable to acid but labile to bases, is commonly used to protect the α-amino group of the incoming amino acid.[3][4]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for Solid-Phase Synthesis of this compound Peptides

Category Item Supplier Examples Purpose
Resin Rink Amide resin or Wang resinSigma-Aldrich, ChemPepSolid support for peptide synthesis. Rink Amide for C-terminal amides, Wang for C-terminal carboxylic acids.[3][5]
Amino Acids Fmoc-protected L-amino acidsChemPep, AapptecStandard amino acid building blocks.
Fmoc-3-fluoro-D-tyrosineCustom synthesis or specialized suppliersThe unnatural amino acid to be incorporated.
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, AapptecActivates the carboxylic acid of the incoming amino acid for peptide bond formation.[6]
HOBt (Hydroxybenzotriazole)Sigma-Aldrich, AapptecAdditive to suppress side reactions during coupling.[6]
Base DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, Fisher ScientificBase used for activation and neutralization steps.
Deprotection Reagent PiperidineSigma-Aldrich, Fisher ScientificRemoves the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
Solvents DMF (N,N-Dimethylformamide)Fisher Scientific, VWRPrimary solvent for washing and reactions.
DCM (Dichloromethane)Fisher Scientific, VWRSolvent for resin swelling and washing.
NMP (N-Methyl-2-pyrrolidone)Sigma-AldrichAlternative solvent for washing.[6]
Cleavage Cocktail Trifluoroacetic acid (TFA)Sigma-AldrichCleaves the completed peptide from the resin and removes side-chain protecting groups.[7]
Triisopropylsilane (TIS)Sigma-AldrichScavenger to prevent side reactions during cleavage.
Water (H₂O)Scavenger.
Purification Acetonitrile (ACN)Fisher Scientific, VWRMobile phase for HPLC purification.
Diethyl ether (cold)Fisher ScientificFor precipitation of the crude peptide.[6]

Experimental Protocols

The synthesis of peptides containing this compound follows the general workflow of Fmoc-based solid-phase peptide synthesis. The key steps are outlined below.

1. Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide.[5] For a C-terminal amide, Rink Amide resin is commonly used, while Wang resin is suitable for a C-terminal carboxylic acid.[3]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF or DCM to the resin and allow it to swell for at least 30 minutes at room temperature.[8]

    • After swelling, drain the solvent.

2. First Amino Acid Loading (if not pre-loaded)

Many commercially available resins come pre-loaded with the first amino acid. If not, the first Fmoc-protected amino acid needs to be coupled to the resin.

  • Procedure for loading onto 2-chlorotrityl chloride resin:

    • Dissolve the Fmoc-amino acid (1.5-2 equivalents) and DIPEA (3-4 equivalents) in dry DCM.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • To cap any remaining reactive sites, wash the resin and treat it with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.[8]

    • Wash the resin thoroughly with DMF and DCM.

3. Iterative Deprotection and Coupling Cycles

The peptide chain is elongated through a series of deprotection and coupling steps.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[6]

    • Shake the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction mixture for 1-2 hours at room temperature. The incorporation of this compound follows the same standard coupling protocol.

    • After coupling, wash the resin with DMF (3-5 times) to remove excess reagents.

    • A ninhydrin test can be performed to confirm the completion of the coupling reaction.

4. Final Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection procedure described above.

5. Cleavage and Side-Chain Deprotection

The completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[9]

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Shake the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide on a C18 column using a gradient of acetonitrile in water (both containing 0.1% TFA).[10][11]

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.[12]

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data Summary

The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final peptide. Table 2 provides a summary of typical quantitative parameters.

Table 2: Quantitative Data for Solid-Phase Synthesis of this compound Peptides

Parameter Typical Value/Range Method of Determination Notes
Resin Loading 0.2 - 1.0 mmol/gFmoc cleavage and UV spectroscopyThe initial loading capacity of the resin.
Coupling Efficiency > 99%Kaiser (ninhydrin) testA qualitative test for free primary amines.
Crude Peptide Purity 50 - 80%Analytical RP-HPLCPurity before purification, dependent on peptide length and sequence.
Overall Yield 10 - 40%Mass of purified peptideHighly dependent on the peptide sequence, length, and purification efficiency.
Final Purity > 95% or > 98%Analytical RP-HPLCPurity after purification, tailored to the application's needs.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_cycle Elongation Cycle Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Repeat Repeat n times Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis & Lyophilization (MS, HPLC) Purification->Analysis Final_Peptide Pure this compound Peptide Analysis->Final_Peptide

Caption: Workflow for Fmoc-based solid-phase synthesis of this compound peptides.

Signaling Pathway Diagram (Example)

While this protocol does not directly involve a signaling pathway, a diagram can be created to illustrate a logical relationship, for instance, the orthogonal protection strategy used in Fmoc-SPPS.

Caption: Orthogonal protection and deprotection strategy in Fmoc-SPPS.

References

Application Notes and Protocols for Incorporating 3-fluoro-D-tyrosine into Proteins Using E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid 3-fluoro-D-tyrosine (3-F-Tyr) into proteins expressed in Escherichia coli. The protocols outlined below cover both metabolic labeling and site-specific incorporation methods, offering flexibility for various research and drug development applications.

Introduction

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering, greatly expanding their structural and functional diversity.[1] this compound, a fluorinated analog of tyrosine, serves as a valuable probe for studying protein dynamics, structure, and function due to the unique properties of the fluorine atom.[2] The ¹⁹F nucleus is an ideal biorthogonal probe with virtually no background interference in native biological systems.[2] E. coli expression systems are a cost-effective and efficient platform for producing proteins containing UAAs.[1]

Methods for Incorporation

There are two primary strategies for incorporating this compound into proteins using E. coli:

  • Metabolic Labeling: This approach involves the global replacement of natural tyrosine residues with 3-F-Tyr. It is particularly useful when a high degree of labeling is desired. Tyrosine auxotrophic E. coli strains are often employed to enhance incorporation efficiency.[2]

  • Site-Specific Incorporation: This method allows for the precise insertion of 3-F-Tyr at a specific position within the protein sequence. It relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA, which recognize a unique codon (typically an amber stop codon, UAG) and the unnatural amino acid.[1][3][4][5][6]

Experimental Workflows

Metabolic Labeling Workflow

cluster_prep Preparation cluster_expression Expression and Labeling cluster_analysis Purification and Analysis strain Select E. coli Strain (e.g., Tyrosine Auxotroph) plasmid Transform with Expression Plasmid strain->plasmid culture_initial Inoculate Primary Culture in LB Medium plasmid->culture_initial culture_secondary Inoculate Secondary Culture in Defined Medium culture_initial->culture_secondary add_3FTyr Add this compound culture_secondary->add_3FTyr induce Induce Protein Expression (e.g., with IPTG) add_3FTyr->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse purify Protein Purification (e.g., Affinity Chromatography) lyse->purify analyze Analysis (SDS-PAGE, LC-MS, 19F NMR) purify->analyze cluster_prep Preparation cluster_expression Expression and Incorporation cluster_analysis Purification and Analysis strain Select E. coli Strain plasmid_target Clone Gene of Interest with Amber Codon (UAG) strain->plasmid_target plasmid_orthogonal Prepare Plasmid with Orthogonal aaRS/tRNA Pair strain->plasmid_orthogonal transform Co-transform both Plasmids plasmid_target->transform plasmid_orthogonal->transform culture Culture Cells transform->culture add_3FTyr Add this compound culture->add_3FTyr induce Induce Protein and Orthogonal System Expression add_3FTyr->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse purify Protein Purification lyse->purify analyze Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) purify->analyze

References

Application Notes and Protocols: Utilizing 3-Fluoro-Tyrosine for ¹⁹F NMR Studies of Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful technique for investigating protein structure, dynamics, and interactions. The ¹⁹F nucleus offers several advantages for biomolecular NMR: it is a spin-½ nucleus with 100% natural abundance, possesses a high gyromagnetic ratio (83% of the sensitivity of ¹H), and its chemical shift is exquisitely sensitive to the local environment, spanning a range of over 400 ppm.[1][2][3][4] Crucially, the near-total absence of fluorine in biological systems ensures background-free spectra, making ¹⁹F an ideal bioorthogonal probe.[1][5][6][7]

Incorporating fluorinated non-canonical amino acids, such as 3-fluoro-L-tyrosine (3-F-Tyr), provides a minimally perturbative yet highly informative method to introduce a ¹⁹F NMR probe into a protein of interest. The fluorine atom at the meta position of the tyrosine ring is particularly sensitive to changes in the local electrostatic environment, van der Waals contacts, and solvent accessibility.[2][8] This sensitivity makes 3-F-Tyr an excellent reporter for studying protein conformational changes, ligand binding, folding, and dimerization.[1][2]

These application notes provide detailed protocols for the biosynthetic incorporation of 3-fluoro-L-tyrosine into proteins expressed in E. coli, sample preparation for NMR analysis, and the acquisition of ¹⁹F NMR data to probe protein-ligand interactions.

Principle of the Method

The overall workflow for utilizing 3-F-Tyr in ¹⁹F NMR studies involves three primary stages:

  • Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli strain. The endogenous synthesis of aromatic amino acids is inhibited, and the growth medium is supplemented with 3-fluoro-L-tyrosine, which is then incorporated into the protein at tyrosine positions by the cellular machinery.[1]

  • Protein Purification: The labeled protein is purified from the cell lysate using standard chromatographic techniques.

  • ¹⁹F NMR Analysis: High-resolution ¹⁹F NMR spectra are acquired to study the structure and dynamics of the labeled protein. Changes in the ¹⁹F chemical shifts upon addition of ligands or other binding partners are monitored to characterize these interactions.[3][9]

Data Presentation

Table 1: Properties of the ¹⁹F Nucleus for NMR Studies
PropertyValue/DescriptionReference
Natural Abundance100%[1][2]
Spin½[1][2]
Relative Sensitivity (to ¹H)83%[1][2]
Chemical Shift Range>400 ppm[1]
Biological BackgroundVirtually absent[1][5]
Table 2: Typical ¹⁹F Chemical Shift Range for 3-Fluoro-L-tyrosine in Proteins
Fluorinated Amino AcidTypical Chemical Shift Range (ppm)¹NotesReference
3-Fluoro-L-tyrosine-110 to -130The proximity of the fluorine to the hydroxyl group induces a significant shift. Sensitive to the protonation state of the phenol group.[8][10]
4-Fluoro-L-phenylalanine-112 to -118Generally exhibits a narrower range of chemical shifts.[10]
5-Fluoro-L-tryptophan-115 to -130The indole ring provides a sensitive probe of the local environment.[10]
¹ Chemical shifts are highly dependent on the local protein environment and are typically referenced to an external standard like trifluoroacetic acid (TFA) or trifluoromethylbenzene.
Table 3: Components for M9 Minimal Media (1 L)
ComponentAmountNotes
5x M9 Salts200 mLAutoclave separately.
Distilled H₂Oto 1 L
20% Glucose20 mLFilter sterilize and add after autoclaving.
1 M MgSO₄2 mLFilter sterilize and add after autoclaving.
0.1 M CaCl₂1 mLFilter sterilize and add after autoclaving.
1000x Trace Metals1 mLFilter sterilize and add after autoclaving.
AntibioticAppropriate concentrationAdd after autoclaving.
Thiamine (Vitamin B1)1 mgFilter sterilize and add after autoclaving.

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins with 3-Fluoro-L-tyrosine

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli BL21(DE3) cells.[1] The use of glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, thereby enhancing the incorporation of the supplied 3-F-Tyr.[1]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • LB media and agar plates with appropriate antibiotic.

  • M9 minimal media (see Table 3).

  • 3-Fluoro-L-tyrosine (or 3-Fluoro-DL-tyrosine).[11][12][13][14]

  • L-Phenylalanine and L-Tryptophan.

  • Glyphosate stock solution (e.g., 100 mg/mL in water, filter sterilized).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB media (with antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, use the starter culture to inoculate 1 L of M9 minimal media (with antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.1.

  • Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6.[1]

  • Inhibition and Amino Acid Addition:

    • Reduce the shaker temperature to 18°C and let the culture cool for about one hour.[1]

    • Add glyphosate to a final concentration of 1 g/L.[1]

    • Immediately add the following sterile amino acids:[1]

      • 3-Fluoro-L-tyrosine: 50 mg/L

      • L-Phenylalanine: 50 mg/L

      • L-Tryptophan: 50 mg/L

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]

  • Expression: Continue to incubate the culture at 18°C for 18-20 hours.[1]

  • Harvesting: Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C). Discard the supernatant. The cell pellet containing the 3-F-Tyr labeled protein can be stored at -80°C.

Diagram of the Biosynthetic Labeling Workflow

G cluster_prep Preparation cluster_growth Main Culture Growth cluster_labeling Labeling & Expression cluster_harvest Harvesting p1 Transform Plasmid into E. coli BL21(DE3) p2 Grow Overnight Starter Culture (LB) p1->p2 g1 Inoculate 1L M9 Minimal Media p2->g1 Inoculate g2 Grow at 37°C to OD600 = 0.6 g1->g2 l1 Cool Culture to 18°C g2->l1 l2 Add Glyphosate (Inhibit Shikimate Pathway) l1->l2 l3 Add 3-F-Tyr, Phe, Trp l2->l3 l4 Induce with IPTG l3->l4 l5 Express at 18°C for 18-20 hours l4->l5 h1 Centrifuge Culture l5->h1 h2 Store Cell Pellet at -80°C h1->h2

Caption: Workflow for biosynthetic labeling of proteins with 3-F-Tyr.

Protocol 2: Protein Purification and Sample Preparation for NMR

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0 for His-tagged proteins) and lyse the cells using sonication or a microfluidizer.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Chromatography: Purify the protein using standard techniques (e.g., affinity chromatography followed by size-exclusion chromatography). Monitor the purification process by SDS-PAGE.

  • Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock.[15]

  • Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically 100-500 µM.[15][16] For fragment screening, concentrations of 25-100 µM may be sufficient.[9]

  • Final Sample Preparation: Transfer the final protein solution to an NMR tube. Add an external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).

Diagram of the Sample Preparation Workflow

G start Labeled Cell Pellet lysis Resuspend & Lyse Cells start->lysis clarify Centrifuge to Clarify Lysate lysis->clarify purify Purify Protein (e.g., Affinity & SEC) clarify->purify buffer Buffer Exchange into NMR Buffer purify->buffer concentrate Concentrate Protein (100-500 µM) buffer->concentrate end NMR Sample Ready concentrate->end

Caption: Workflow for protein purification and NMR sample preparation.

Protocol 3: ¹⁹F NMR for Ligand Binding Studies

This protocol describes a typical titration experiment to detect protein-ligand binding by monitoring changes in the ¹⁹F NMR spectrum of the 3-F-Tyr labeled protein.

Procedure:

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer. Ensure the sample is at the desired temperature and properly locked (using the D₂O in the buffer).

  • Acquire Reference Spectrum: Acquire a 1D ¹⁹F spectrum of the 3-F-Tyr labeled protein alone. This serves as the reference (apo) state. Due to the high sensitivity of ¹⁹F, spectra can often be acquired in a few minutes.[9]

  • Prepare Ligand Stock: Prepare a concentrated stock solution of the ligand in the same NMR buffer to minimize dilution effects.

  • Titration: Add small, precise aliquots of the ligand stock to the protein sample in the NMR tube.

  • Acquire Spectra: After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another 1D ¹⁹F spectrum.

  • Data Analysis:

    • Overlay the spectra from the titration.

    • Monitor changes in the chemical shift and/or line shape of the ¹⁹F signals. A significant chemical shift perturbation (CSP) or line broadening of a specific resonance indicates that the corresponding 3-F-Tyr residue is in a region of the protein affected by ligand binding.

    • By plotting the change in chemical shift (Δδ) against the ligand concentration, a binding curve can be generated to determine the dissociation constant (Kd).[9]

Diagram of the Ligand Binding Analysis Pathway

G cluster_experiment NMR Titration Experiment cluster_analysis Data Analysis A ¹⁹F-Labeled Protein (Apo Spectrum) B Add Ligand Aliquot 1 A->B Acquire Spectrum C Add Ligand Aliquot 2 B->C Acquire Spectrum D Add Ligand Aliquot 'n' C->D Acquire Spectrum E Overlay Spectra D->E F Measure Chemical Shift Perturbations (CSPs) E->F G Plot Δδ vs [Ligand] F->G H Determine Kd G->H

Caption: Logical pathway for a ¹⁹F NMR ligand titration experiment.

Applications in Drug Discovery

The sensitivity and simplicity of protein-observed ¹⁹F NMR make it an invaluable tool in fragment-based drug discovery (FBDD).[4][6][17][18]

  • Fragment Screening: Libraries of small molecule fragments can be rapidly screened for binding by monitoring the ¹⁹F spectrum of the target protein. "Hits" are identified by their ability to induce chemical shift perturbations.[9]

  • Affinity Quantification: As described in Protocol 3, titration experiments provide a quantitative measure of binding affinity (Kd), which is crucial for ranking hits and guiding lead optimization.[7][9]

  • Binding Site Mapping: Although a single 1D spectrum does not provide direct structural information, assigning the ¹⁹F resonances (often through site-directed mutagenesis where individual tyrosines are replaced by phenylalanine) allows for the localization of the binding event to a specific region of the protein.[3][19]

  • Druggability Assessment: PrOF NMR can be used to assess the "druggability" of a protein target by systematically screening fragments to see if binding "hot spots" exist.[9]

Conclusion

The incorporation of 3-fluoro-L-tyrosine as a ¹⁹F NMR probe is a robust and sensitive method for studying protein structure and function. The protocols outlined here provide a comprehensive guide for researchers to implement this technique, from protein expression and labeling to the characterization of molecular interactions. The absence of background signals and the high sensitivity of the ¹⁹F chemical shift to its environment make this approach particularly well-suited for applications in academic research and industrial drug discovery.

References

Application Notes and Protocols for Radiolabeling 3-fluoro-D-tyrosine for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-D-tyrosine (D-FDT) is a synthetic amino acid analog that has shown promise as a positron emission tomography (PET) tracer for imaging tumors. Its uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells. This document provides detailed application notes and protocols for the radiolabeling of D-FDT with fluorine-18 ([¹⁸F]), the most commonly used positron-emitting radionuclide for PET imaging. Two primary methods are detailed: electrophilic fluorination and nucleophilic fluorination.

Cellular Uptake and Signaling Pathway

The uptake of this compound in cancer cells is predominantly facilitated by the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter that exchanges extracellular large neutral amino acids for intracellular glutamine. Once inside the cell, D-FDT is metabolically trapped and is not incorporated into proteins, allowing for its accumulation in tumor cells to be visualized by PET imaging. The increased amino acid uptake via LAT1 is linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[1][2][3]

LAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 18F_D_FDT_ext [¹⁸F]this compound LAT1 LAT1 Transporter 18F_D_FDT_ext->LAT1 Uptake 18F_D_FDT_int [¹⁸F]this compound (Metabolically Trapped) LAT1->18F_D_FDT_int Transport mTORC1 mTORC1 Activation 18F_D_FDT_int->mTORC1 Stimulates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Cellular uptake and downstream signaling of [¹⁸F]this compound.

Radiolabeling Methods

Two principal strategies are employed for the synthesis of [¹⁸F]this compound: direct electrophilic fluorination and nucleophilic fluorination.

Electrophilic Fluorination

This method involves the direct reaction of an electrophilic fluorinating agent, such as [¹⁸F]F₂, with a suitable precursor of D-tyrosine.

Experimental Workflow:

Electrophilic_Workflow start [¹⁸F]F₂ Production (Cyclotron) reaction Electrophilic Fluorination ([¹⁸F]F₂ in TFA) start->reaction precursor D-α-methyl-tyrosine Precursor precursor->reaction purification Purification (HPLC) reaction->purification qc Quality Control purification->qc final_product [¹⁸F]this compound qc->final_product

Workflow for electrophilic radiolabeling of [¹⁸F]this compound.

Protocol: Electrophilic Synthesis of [¹⁸F]this compound

This protocol is adapted from the synthesis of L-[¹⁸F]FAMT and is applicable for the D-isomer.[4]

  • Materials:

    • D-α-methyl-tyrosine

    • Trifluoroacetic acid (TFA)

    • [¹⁸F]F₂ gas produced from a cyclotron

    • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

    • Solvents for HPLC (e.g., acetonitrile, water with trifluoroacetic acid)

  • Procedure:

    • Dissolve D-α-methyl-tyrosine in trifluoroacetic acid in a reaction vessel.

    • Bubble the cyclotron-produced [¹⁸F]F₂ gas through the solution at room temperature.

    • After the reaction, evaporate the trifluoroacetic acid under a stream of nitrogen.

    • Dissolve the residue in the mobile phase for HPLC purification.

    • Inject the crude product onto the semi-preparative HPLC system to isolate the [¹⁸F]this compound peak.

    • Collect the fraction containing the desired product.

    • Remove the HPLC solvent under reduced pressure.

    • Reformulate the final product in a sterile, pyrogen-free saline solution for injection.

    • Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity.

Nucleophilic Fluorination

Nucleophilic fluorination is a more common and generally higher-yielding method for the preparation of [¹⁸F]-labeled radiotracers. This approach involves the reaction of [¹⁸F]fluoride with a precursor containing a good leaving group, such as a tosylate, nosylate, or a trimethylstannyl group.

Experimental Workflow:

Nucleophilic_Workflow start [¹⁸F]Fluoride Production ([¹⁸O]H₂O Target) trapping Trap [¹⁸F]⁻ on Anion Exchange Cartridge start->trapping elution Elute [¹⁸F]⁻ with K₂CO₃/Kryptofix-222 trapping->elution drying Azeotropic Drying elution->drying reaction Nucleophilic Substitution drying->reaction precursor Protected D-tyrosine Precursor (e.g., with tosylate leaving group) precursor->reaction deprotection Hydrolysis (Acid or Base) reaction->deprotection purification Purification (SPE or HPLC) deprotection->purification qc Quality Control purification->qc final_product [¹⁸F]this compound qc->final_product

Workflow for nucleophilic radiolabeling of [¹⁸F]this compound.

Protocol: Nucleophilic Synthesis of [¹⁸F]this compound (General)

This is a generalized protocol based on the synthesis of similar [¹⁸F]-labeled tyrosine derivatives.[4][5]

  • Materials:

    • Protected D-tyrosine precursor with a suitable leaving group (e.g., N-Boc-O-(2'-tosyloxyethyl)-D-tyrosine methyl ester)

    • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

    • Anion exchange cartridge (e.g., QMA)

    • Kryptofix 2.2.2 (K222)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for deprotection

    • Solid-phase extraction (SPE) cartridges (e.g., C18) or HPLC system for purification

  • Procedure:

    • Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Dry the [¹⁸F]fluoride/K222 complex by azeotropic distillation with anhydrous acetonitrile under heating and a stream of nitrogen.

    • Add the protected D-tyrosine precursor dissolved in an anhydrous solvent (e.g., acetonitrile, DMSO) to the dried [¹⁸F]fluoride.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

    • After cooling, perform hydrolysis to remove the protecting groups by adding an acid (e.g., HCl) or a base (e.g., NaOH) and heating.

    • Neutralize the reaction mixture.

    • Purify the crude product using SPE cartridges or semi-preparative HPLC.

    • Formulate the final product in a sterile, pyrogen-free saline solution.

    • Conduct quality control tests.

Automated Synthesis

For clinical applications, the synthesis of [¹⁸F]this compound can be performed on an automated synthesis module. These systems offer the advantages of reproducibility, higher yields, and reduced radiation exposure to the operator. The general workflow for an automated synthesis is similar to the manual nucleophilic method, with all steps being controlled by the synthesizer's software. Many commercially available modules, such as the GE FASTlab™ or TRACERlab™, can be adapted for this synthesis.[1][2][6]

Data Presentation: Comparison of Radiolabeling Methods

The choice of radiolabeling method can significantly impact the radiochemical yield, synthesis time, and specific activity of the final product. The following tables summarize typical quantitative data for the synthesis of [¹⁸F]-labeled amino acid tracers.

Table 1: Comparison of Electrophilic and Nucleophilic Fluorination for [¹⁸F]-Tyrosine Derivatives

ParameterElectrophilic FluorinationNucleophilic FluorinationReference
Precursor D-α-methyl-tyrosineProtected D-tyrosine with leaving group[4][5]
Radiochemical Yield (decay-corrected) 10-20%25-60%[4][5][7]
Synthesis Time ~50 min45-90 min[4][5]
Specific Activity Low to moderateHigh[8]
Radiochemical Purity >95%>99%[4][5]

Table 2: Performance of Automated Synthesis for [¹⁸F]-Labeled Tracers

TracerAutomated SynthesizerRadiochemical Yield (decay-corrected)Synthesis TimeReference
[¹⁸F]FDGGE TRACERlab MX~60%~25 min[2]
[¹⁸F]FDGMPS-100~45%~35 min[2]
[¹⁸F]FDHTELIXYS29 ± 5%90 min[9]
[¹⁸F]FLTModified FDG synthesizer50.5 ± 5.2%~60 min[1]

Conclusion

The radiolabeling of this compound with fluorine-18 can be successfully achieved through both electrophilic and nucleophilic methods. While electrophilic fluorination offers a more direct route, nucleophilic substitution generally provides higher radiochemical yields and specific activity, making it more suitable for routine clinical production. The automation of the nucleophilic synthesis on commercial modules further enhances its reliability and safety. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians involved in the development and application of [¹⁸F]this compound for PET imaging of cancer.

References

Application of 3-Fluoro-D-Tyrosine in Studying Protein-Protein Interactions: A Practical Guide Focused on the Biologically Relevant L-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Stereochemistry: 3-Fluoro-D-Tyrosine vs. 3-Fluoro-L-Tyrosine

For researchers, scientists, and drug development professionals interested in utilizing fluorinated tyrosine analogs to study protein-protein interactions, it is crucial to distinguish between the D- and L-isomers. Protein biosynthesis, the process by which cells build proteins, almost exclusively utilizes L-amino acids. Consequently, the direct incorporation of D-amino acids, such as this compound, into proteins using standard cellular expression systems is not feasible. While chemical synthesis can incorporate D-amino acids into peptides, the study of larger proteins and their interactions typically relies on biosynthetic labeling methods.

Therefore, the vast majority of research in this field, and the focus of these application notes and protocols, is on 3-fluoro-L-tyrosine (3-F-L-Tyr) . This analog can be efficiently incorporated into proteins in place of natural L-tyrosine, providing a powerful probe for studying protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Notes: 3-Fluoro-L-Tyrosine for Probing Protein-Protein Interactions

Principle of the Method

The use of 3-fluoro-L-tyrosine in combination with Protein-Observed ¹⁹F NMR (PrOF NMR) spectroscopy offers a highly sensitive method for characterizing protein-protein and protein-ligand interactions.[1][2] The core principle lies in the unique properties of the fluorine-19 (¹⁹F) nucleus:

  • High NMR Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% of that of protons.[3]

  • Background-Free Signal: Fluorine is virtually absent in biological systems, which means that ¹⁹F NMR spectra are free from background signals that can complicate proton NMR.[2]

  • Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local electrostatic environment, spanning a range of over 400 ppm.[4] This makes it an exceptional reporter for subtle changes in protein conformation, solvent exposure, and binding events upon interaction with other molecules.[4][5]

By biosynthetically incorporating 3-F-L-Tyr into a protein of interest, the fluorine atoms act as minimally perturbative probes at specific tyrosine residues. When a partner protein binds, changes in the local environment of the fluorinated tyrosine residues at the interaction interface will cause a change in their ¹⁹F chemical shifts, a phenomenon known as Chemical Shift Perturbation (CSP). These changes can be monitored using simple 1D ¹⁹F NMR experiments to map the binding interface, determine binding affinities (Kd), and study the kinetics of the interaction.[6]

Key Applications
  • Mapping Protein-Protein Interaction Interfaces: By comparing the ¹⁹F NMR spectra of the labeled protein in its free and bound states, residues exhibiting significant chemical shift perturbations can be identified as being part of or near the interaction interface.

  • Quantifying Binding Affinity (Kd): Titrating a labeled protein with its unlabeled binding partner and monitoring the changes in the ¹⁹F chemical shifts allows for the determination of the dissociation constant (Kd), providing a quantitative measure of binding strength.[6]

  • Fragment-Based Drug Discovery: PrOF NMR is a powerful tool for screening libraries of small molecule fragments to identify binders to a protein target.[6] The simplicity and high throughput of 1D ¹⁹F NMR experiments make this an efficient primary screening method.

  • Studying Allostery and Conformational Changes: The sensitivity of the ¹⁹F probe can detect conformational changes distant from the binding site, providing insights into allosteric regulation.[3]

Data Presentation

The quantitative data derived from ¹⁹F NMR titration experiments can be summarized to determine the dissociation constant (Kd) of a protein-protein interaction.

ParameterDescriptionTypical Value Range
Protein Concentration The concentration of the ¹⁹F-labeled protein should be kept constant and well below the expected Kd for accurate binding measurements.10 - 100 µM
Ligand Concentration The concentration of the unlabeled binding partner (ligand) is varied, typically from 0 to several-fold molar excess relative to the labeled protein.0 - 500 µM (or higher)
Chemical Shift Perturbation (Δδ) The change in the ¹⁹F chemical shift of a specific residue upon ligand binding. Plotted against the ligand concentration to generate a binding curve.0 - 1.0 ppm
Dissociation Constant (Kd) The concentration of ligand at which 50% of the labeled protein is bound. Calculated by fitting the binding curve to a suitable binding isotherm (e.g., one-site binding model).nM to mM
Linewidth Broadening An increase in the NMR signal's linewidth can indicate changes in the dynamics of the labeled residue upon binding, particularly for interactions in the intermediate exchange regime.Variable

Table 1: Summary of Quantitative Data from a Typical ¹⁹F NMR Titration Experiment.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-Tyrosine into Proteins in E. coli

This protocol describes the metabolic labeling of a target protein with 3-F-L-Tyr using an E. coli expression system. The method relies on inhibiting the endogenous synthesis of aromatic amino acids and supplementing the growth media with 3-F-L-Tyr.[7]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • LB medium and M9 minimal medium.

  • Antibiotics (as required by the expression plasmid).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Glyphosate.

  • 3-Fluoro-L-tyrosine (3-F-L-Tyr).

  • L-Phenylalanine and L-Tryptophan.

  • 10x M9 salts, 20% Glucose, 1M MgSO₄, 1M CaCl₂ (sterile filtered).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with antibiotic, 2 mM MgSO₄, and 0.1 mM CaCl₂) in a 2.8 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes. Add sterile glyphosate to a final concentration of 1 g/L.

  • Amino Acid Supplementation: Immediately after adding glyphosate, add the following sterile amino acid solutions:

    • 3-Fluoro-L-tyrosine: 50 mg/L

    • L-Phenylalanine: 50 mg/L

    • L-Tryptophan: 50 mg/L

  • Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet containing the ¹⁹F-labeled protein can be stored at -80°C until purification.

  • Purification: Purify the labeled protein using the established protocol for the unlabeled protein (e.g., affinity chromatography, ion exchange, size exclusion). Confirm the incorporation of 3-F-L-Tyr by mass spectrometry.

Protocol 2: ¹⁹F NMR Titration Experiment to Determine Binding Affinity

This protocol outlines the procedure for a typical ¹⁹F NMR titration experiment to study a protein-protein interaction.

Materials:

  • Purified ¹⁹F-labeled protein (Protein A).

  • Purified unlabeled binding partner (Protein B).

  • NMR Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • D₂O for field-frequency lock.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a sample of ¹⁹F-labeled Protein A at a suitable concentration (e.g., 50 µM) in NMR buffer containing 10% D₂O. Prepare a concentrated stock solution of the unlabeled Protein B in the same NMR buffer.

  • Acquire Initial Spectrum: Transfer the Protein A sample to an NMR tube and acquire a 1D ¹⁹F NMR spectrum. This will serve as the reference (free) state. Ensure the spectrometer is properly tuned to the ¹⁹F frequency.

  • Titration: Add a small aliquot of the concentrated Protein B stock solution to the NMR tube containing Protein A. Mix gently.

  • Acquire Spectrum: Acquire a 1D ¹⁹F NMR spectrum after each addition of Protein B.

  • Repeat: Continue the titration until the chemical shifts of the affected resonances no longer change, indicating saturation of the binding sites. This is typically at a molar ratio of Protein B to Protein A of 5:1 or higher, depending on the Kd.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • For each titration point, determine the chemical shift of the resonances of interest.

    • Calculate the chemical shift perturbation (Δδ) for each affected resonance relative to the free state.

    • Plot Δδ as a function of the total concentration of Protein B.

    • Fit the resulting binding isotherm to a one-site binding model equation to calculate the dissociation constant (Kd).

Visualizations

Experimental_Workflow Overall Workflow for Studying Protein-Protein Interactions using 3-F-L-Tyr cluster_0 Protein Labeling cluster_1 NMR Experiment cluster_2 Data Analysis start E. coli culture with expression plasmid growth Grow to mid-log phase (OD600 ~0.7) start->growth inhibit Inhibit aromatic a.a. synthesis (Glyphosate) growth->inhibit add_f_tyr Add 3-F-L-Tyr, Phe, Trp inhibit->add_f_tyr induce Induce expression (IPTG) add_f_tyr->induce express Overnight expression at 18-20°C induce->express harvest Harvest cells express->harvest purify Purify 19F-labeled protein harvest->purify prepare_nmr Prepare 19F-protein sample in NMR buffer purify->prepare_nmr titrate Titrate with unlabeled partner protein prepare_nmr->titrate acquire Acquire 1D 19F NMR spectra titrate->acquire process_spectra Process NMR data acquire->process_spectra calc_csp Calculate Chemical Shift Perturbations (Δδ) process_spectra->calc_csp plot_data Plot Δδ vs. [Ligand] calc_csp->plot_data fit_curve Fit binding curve plot_data->fit_curve determine_kd Determine Kd and map interface fit_curve->determine_kd

Caption: Workflow for protein labeling, NMR titration, and data analysis.

Caption: ¹⁹F NMR detects changes upon protein-protein interaction.

References

Application Notes and Protocols for 3-fluoro-D-tyrosine in Metabolic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-fluoro-D-tyrosine as a specialized tool for in vivo imaging of metabolic processes. Detailed protocols for its synthesis, quality control, and application in preclinical imaging are outlined to facilitate its use in research and drug development.

Introduction

This compound is an artificial amino acid analog that serves as a valuable probe for investigating amino acid transport and metabolism in vivo. Its structure, closely mimicking natural D-tyrosine, allows it to be recognized by specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers.[1][2] When labeled with fluorine-18 (¹⁸F), a positron-emitting radionuclide, [¹⁸F]-3-fluoro-D-tyrosine becomes a powerful tracer for Positron Emission Tomography (PET) imaging, enabling non-invasive visualization and quantification of altered amino acid metabolism associated with pathological conditions. The D-isomer offers unique pharmacokinetic properties, including rapid clearance from blood and reduced accumulation in non-target organs, potentially leading to improved image contrast compared to its L-isomer counterpart.[3][4]

Principle of Action

The utility of this compound as an imaging agent is primarily based on its selective transport into cells by amino acid transporters. In many cancer cells, the demand for amino acids to support rapid proliferation is elevated, leading to the upregulation of transporters like LAT1.[5][6] this compound is recognized and transported by LAT1.[3] Once inside the cell, unlike natural amino acids, this analog is not significantly incorporated into proteins, leading to its accumulation. When labeled with ¹⁸F, the positron emitted from the decay of ¹⁸F annihilates with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. The spatial and temporal distribution of these events allows for the reconstruction of an image that reflects the activity of the targeted metabolic pathway.

Applications

  • Oncology: Primarily used for the detection and staging of various cancers, including brain, breast, and lung tumors, due to the high expression of LAT1 in these malignancies.[6][7] It can aid in differentiating malignant from benign lesions and monitoring therapeutic response.[7]

  • Neurology: Potential for imaging metabolic changes in neurological disorders where amino acid transport is dysregulated.

  • Drug Development: Can be used to assess the pharmacodynamics of drugs that target amino acid metabolism or transport.

Data Presentation

Quantitative Biodistribution Data

The following tables summarize the biodistribution of L- and D-isomers of ¹⁸F-labeled 3-fluoro-α-methyl-tyrosine ([¹⁸F]FAMT) in tumor-bearing mice, expressed as percentage of injected dose per gram of tissue (%ID/g). While not identical to this compound, [¹⁸F]FAMT shares a similar core structure and transport mechanism, providing valuable comparative insights.

Table 1: Biodistribution of L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice [8]

Organ5 min30 min60 min120 min
Blood3.51 ± 0.521.68 ± 0.211.05 ± 0.150.68 ± 0.09
Tumor1.89 ± 0.252.98 ± 0.413.05 ± 0.452.54 ± 0.38
Muscle1.18 ± 0.171.05 ± 0.140.93 ± 0.120.78 ± 0.10
Pancreas10.21 ± 1.3314.89 ± 1.9815.20 ± 2.1112.67 ± 1.75
Liver4.32 ± 0.583.87 ± 0.513.54 ± 0.483.11 ± 0.42
Kidney8.98 ± 1.1512.34 ± 1.6510.98 ± 1.498.76 ± 1.21
Brain0.87 ± 0.120.65 ± 0.090.51 ± 0.070.39 ± 0.05

Data are presented as mean ± SD.

Table 2: Comparative Biodistribution of D-[¹⁸F]FAMT and L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice at 60 min post-injection [3]

OrganD-[¹⁸F]FAMT (%ID/g)L-[¹⁸F]FAMT (%ID/g)
Blood0.45 ± 0.061.12 ± 0.14
Tumor1.21 ± 0.183.15 ± 0.42
Muscle0.39 ± 0.050.98 ± 0.13
Pancreas1.89 ± 0.2715.87 ± 2.21
Liver1.02 ± 0.153.68 ± 0.50
Kidney4.56 ± 0.6111.23 ± 1.55
Brain0.15 ± 0.020.53 ± 0.07

Data are presented as mean ± SD.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound Uptake

LAT1_Transport LAT1-Mediated Transport of this compound cluster_membrane Cell Membrane LAT1 LAT1/4F2hc Transporter FDT_in This compound LAT1->FDT_in Transport In AA_out Exported Amino Acid LAT1->AA_out Extracellular Extracellular Space FDT_out This compound Intracellular Intracellular Space FDT_out->LAT1 Binding AA_in Intracellular Amino Acid (e.g., Gln) AA_in->LAT1 Antiport Metabolism Minimal Metabolism/ Incorporation FDT_in->Metabolism Metabolism->FDT_in Accumulation

Caption: LAT1-mediated antiport of this compound.

Experimental Workflow for Preclinical PET Imaging

Preclinical_Workflow Preclinical Evaluation of [¹⁸F]-3-fluoro-D-tyrosine cluster_synthesis Radiosynthesis & QC cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Validation Start [¹⁸F]Fluoride Production Synthesis Electrophilic Fluorination of D-Tyrosine Precursor Start->Synthesis Purification HPLC Purification Synthesis->Purification QC Quality Control (Radiochemical Purity, Specific Activity) Purification->QC Animal_Prep Tumor Model Animal Preparation QC->Animal_Prep Injection Tracer Injection (i.v.) Animal_Prep->Injection PET_Scan Dynamic/Static PET/CT Scan Injection->PET_Scan Image_Analysis Image Reconstruction & Analysis (SUV, etc.) PET_Scan->Image_Analysis Biodistribution Biodistribution Studies (%ID/g) PET_Scan->Biodistribution Image_Analysis->Biodistribution Autoradiography Autoradiography Biodistribution->Autoradiography Histology Histology (e.g., LAT1 IHC) Autoradiography->Histology

Caption: Preclinical workflow for [¹⁸F]-3-fluoro-D-tyrosine.

Experimental Protocols

Radiosynthesis of [¹⁸F]-3-fluoro-D-tyrosine

This protocol is adapted from methods for electrophilic fluorination of tyrosine derivatives.[9][10]

Materials:

  • [¹⁸F]F₂ gas produced from a cyclotron

  • D-Tyrosine precursor (e.g., N-Boc-D-tyrosine methyl ester)

  • Anhydrous trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column

  • Mobile phase: e.g., 0.1% TFA in water/acetonitrile gradient

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve the D-tyrosine precursor in anhydrous TFA in a shielded reaction vessel.

  • Radiolabeling: Bubble the [¹⁸F]F₂ gas through the precursor solution at room temperature. The reaction time is typically short (5-15 minutes).

  • Solvent Evaporation: After the reaction, evaporate the TFA under a stream of nitrogen.

  • Hydrolysis (if necessary): If a protected precursor was used, perform hydrolysis to remove the protecting groups. For example, add hydrochloric acid and heat to remove Boc and methyl ester groups.

  • Purification:

    • Dissolve the crude product in the initial HPLC mobile phase.

    • Inject the solution onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to [¹⁸F]-3-fluoro-D-tyrosine, monitoring the radioactivity and UV absorbance.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Dilute with sterile saline for injection to the desired radioactive concentration and an ethanol concentration suitable for intravenous injection (<10%).

  • Quality Control:

    • Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with a radioactivity detector. Purity should be >95%.

    • Specific Activity: Measure the total radioactivity and the mass of the product to calculate the specific activity (GBq/µmol).

In Vivo PET Imaging in Tumor-Bearing Mice

This protocol is a general guideline and should be adapted based on the specific scanner and animal model.[11][12]

Materials:

  • Tumor-bearing mice (e.g., xenograft or genetically engineered models)

  • [¹⁸F]-3-fluoro-D-tyrosine in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Heating pad or lamp to maintain animal body temperature

  • Tail vein catheter

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before imaging to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place a tail vein catheter for tracer injection.

  • Positioning: Position the anesthetized mouse on the scanner bed. A CT scan is typically performed first for anatomical co-registration and attenuation correction.

  • Tracer Injection: Inject a bolus of [¹⁸F]-3-fluoro-D-tyrosine (e.g., 5-10 MBq) through the tail vein catheter.

  • PET Acquisition:

    • Dynamic Imaging: Start the PET scan immediately after injection and acquire data for 60-90 minutes to assess tracer kinetics.

    • Static Imaging: Alternatively, for simpler uptake quantification, perform a static scan at a specific time point post-injection (e.g., 60 minutes).

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.

    • Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.

Cellular Uptake Assay

This protocol is for evaluating the uptake of this compound in cancer cell lines.[4][13]

Materials:

  • Cancer cell line of interest (e.g., LAT1-expressing cells)

  • Cell culture medium and supplements

  • [¹⁸F]-3-fluoro-D-tyrosine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter or gamma counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Uptake Initiation: Add the uptake buffer containing a known concentration of [¹⁸F]-3-fluoro-D-tyrosine to each well. For competition studies, pre-incubate the cells with an inhibitor (e.g., a non-radiolabeled amino acid) for a short period before adding the radiotracer.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the lysate to counting vials and measure the radioactivity using a gamma counter.

  • Protein Assay: Perform a protein assay (e.g., BCA assay) on parallel wells to normalize the radioactivity counts to the amount of protein per well.

  • Data Analysis: Express the results as the percentage of added radioactivity taken up per milligram of protein.

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated. The safety data sheet for 3-fluoro-L-tyrosine indicates that it is toxic if swallowed and causes skin and serious eye irritation.[5][13] It is recommended to handle this compound with appropriate personal protective equipment in a laboratory setting. For in vivo studies, the administered mass should be kept to a minimum to avoid potential pharmacological effects. Studies on other D-amino acids have not shown significant subacute toxicity when administered orally to rats.[2]

19F MRI Applications

While PET imaging with ¹⁸F-labeled this compound is the primary application, the presence of the stable ¹⁹F isotope opens the possibility for ¹⁹F Magnetic Resonance Imaging (MRI) or Spectroscopy (MRS).[14] ¹⁹F MRI offers the advantage of no background signal in biological tissues, allowing for highly specific detection of the fluorinated probe.[8] This could potentially be used for:

  • Metabolic Mapping: Spatially mapping the distribution of this compound in tumors to assess metabolic heterogeneity.

  • Monitoring Drug Effects: Observing changes in the uptake and localization of this compound in response to therapy.

However, the low in vivo concentration of the tracer and the lower sensitivity of MRI compared to PET present significant technical challenges. Further research is needed to explore the feasibility of this application.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The protocols provided are general guidelines and should be adapted and validated for specific experimental conditions. All work with radioactive materials must be conducted in compliance with institutional and national regulations.

References

Application Notes and Protocols for the Purification of Peptides Containing 3-Fluoro-D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 3-fluoro-D-tyrosine, into peptide sequences is a powerful strategy for modulating their biological activity, enhancing metabolic stability, and improving therapeutic potential. The unique physicochemical properties imparted by the fluorine atom, including its high electronegativity and the stability of the carbon-fluorine bond, can lead to peptides with improved resistance to proteolytic degradation and altered receptor binding affinities. However, these same properties can present unique challenges during purification.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful purification of synthetic peptides containing this compound. The primary focus is on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide purification, with additional protocols for Solid-Phase Extraction (SPE) as a complementary method for sample cleanup and enrichment.

Key Considerations for Purifying this compound Peptides

The presence of a fluorine atom on the tyrosine ring can influence the peptide's chromatographic behavior. Fluorination generally increases the hydrophobicity of the amino acid residue.[1] This increased hydrophobicity can lead to longer retention times on reversed-phase columns compared to their non-fluorinated counterparts.[1] Understanding this behavior is crucial for developing an effective purification strategy.

Data Presentation: Purification Parameters and Expected Outcomes

While specific quantitative data for every this compound-containing peptide will vary based on the overall sequence, the following tables provide representative data based on the purification of similar fluorinated and synthetic peptides. These tables are intended to serve as a guideline for expected outcomes.

Table 1: Representative RP-HPLC Purification of a this compound Containing Peptide

ParameterValue
Crude Purity 50-70%
Final Purity >95%
Recovery 30-50%
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min
Flow Rate 1.0 mL/min
Detection 220 nm & 280 nm

Table 2: Representative Solid-Phase Extraction (SPE) Cleanup of a Crude this compound Peptide

ParameterValue
Sample Load 50 mg crude peptide
SPE Cartridge C18, 5g
Wash Solvent 5% Acetonitrile in 0.1% TFA/Water
Elution Solvents Step gradient of 10%, 20%, 30%, 40%, 50% Acetonitrile in 0.1% TFA/Water
Purity of Target Fraction 70-85%
Recovery >80%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol outlines a general method for the purification of a synthetic peptide containing this compound using a preparative RP-HPLC system.

1. Materials and Reagents:

  • Crude synthetic peptide containing this compound, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm, 100 Å)

  • Analytical RP-HPLC system for fraction analysis

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Degas both mobile phases by sonication or helium sparging.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at the desired flow rate.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution:

    • Time 0-5 min: Isocratic at 5% B

    • Time 5-65 min: Linear gradient from 5% to 65% B

    • Time 65-70 min: Linear gradient from 65% to 95% B (column wash)

    • Time 70-75 min: Isocratic at 95% B

    • Time 75-80 min: Linear gradient from 95% to 5% B (re-equilibration)

    • Note: This is a starting gradient and should be optimized based on the retention time of the target peptide determined from an initial analytical run.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine and other aromatic residues).

  • Fraction Collection: Collect fractions based on the UV absorbance peaks.

5. Post-Purification Processing:

  • Fraction Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity level (typically >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup

SPE can be used as a rapid method for desalting and partially purifying crude peptides prior to RP-HPLC or for applications where high purity is not essential.

1. Materials and Reagents:

  • Crude synthetic peptide containing this compound

  • SPE cartridges (e.g., C18, 5g)

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Water

2. SPE Cartridge Conditioning:

  • Activate the C18 cartridge by passing 10 mL of methanol through it.

  • Equilibrate the cartridge by passing 10 mL of 50% acetonitrile in water with 0.1% TFA.

  • Finally, wash the cartridge with 10 mL of water with 0.1% TFA.

3. Sample Loading:

  • Dissolve the crude peptide (e.g., 50 mg) in 1-2 mL of water with 0.1% TFA.

  • Load the sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 10 mL of 5% acetonitrile in water with 0.1% TFA to remove salts and very hydrophilic impurities.

5. Elution:

  • Elute the peptide using a stepwise gradient of increasing acetonitrile concentration. For example:

    • Elute with 10 mL of 10% acetonitrile in 0.1% TFA/water.

    • Elute with 10 mL of 20% acetonitrile in 0.1% TFA/water.

    • Continue with 30%, 40%, and 50% acetonitrile steps.

  • Collect each elution fraction separately.

6. Analysis and Processing:

  • Analyze the collected fractions by analytical RP-HPLC to identify the fractions containing the target peptide at the highest purity.

  • Pool the desired fractions and lyophilize.

Visualizations

Workflow for Purification of a Synthetic this compound Peptide

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Strategy cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Lyophilized Peptide Cleavage->Crude_Peptide Analytical_HPLC Analytical RP-HPLC (Method Development) Crude_Peptide->Analytical_HPLC SPE Solid-Phase Extraction (SPE) (Optional Pre-purification) Crude_Peptide->SPE Decision High Purity Required? Analytical_HPLC->Decision Prep_HPLC Preparative RP-HPLC Decision->Prep_HPLC Yes Decision->SPE No Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection SPE->Prep_HPLC Further Purification Purity_Check Purity Analysis of Fractions (Analytical RP-HPLC) SPE->Purity_Check Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions (>95%) Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of peptides containing this compound.

Logical Relationship in RP-HPLC Method Development

HPLC_Method_Development cluster_input Input Parameters cluster_process Optimization Process cluster_output Output Peptide_Properties Peptide Properties - Sequence - Hydrophobicity (↑ due to F) - Solubility Initial_Scout Initial Scouting Gradient (e.g., 5-95% ACN) Peptide_Properties->Initial_Scout Column_Choice Column Selection - C18 (standard) - C8 (less hydrophobic) - Fluorinated (alternative) Column_Choice->Initial_Scout Mobile_Phase Mobile Phase - Water/ACN - TFA (ion-pairing) Mobile_Phase->Initial_Scout Analyze_Scout Analyze Retention Time (tR) of Target Peptide Initial_Scout->Analyze_Scout Optimize_Gradient Optimize Gradient Slope (Shallow gradient around tR) Analyze_Scout->Optimize_Gradient Optimized_Method Optimized Preparative Method Optimize_Gradient->Optimized_Method High_Resolution High Resolution & Purity Optimized_Method->High_Resolution

Caption: Logical workflow for RP-HPLC method development for fluorinated peptide purification.

References

Application Notes and Protocols for Utilizing 3-Fluoro-D-Tyrosine in Enzyme Kinetics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-fluoro-D-tyrosine as a substrate analog to investigate the kinetics of tyrosine-metabolizing enzymes. This fluorinated amino acid is a valuable tool for probing enzyme active sites, elucidating reaction mechanisms, and screening for potential inhibitors in drug discovery.

Introduction

This compound is a synthetic derivative of the amino acid D-tyrosine where a hydrogen atom on the phenolic ring is replaced by a fluorine atom. This substitution introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. These characteristics make it an excellent probe for studying the active sites of enzymes that recognize and process tyrosine. Its applications span across various enzyme families, including tyrosinases, tyrosine phenol-lyases, and protein tyrosine phosphatases. The D-isomeric form also allows for the investigation of stereospecificity in enzyme-substrate interactions.

Key Applications

  • Elucidation of Enzyme Mechanisms: The fluorine substituent serves as a sensitive reporter for changes in the electronic environment of the enzyme's active site, providing insights into catalytic mechanisms.

  • Probing Substrate Specificity: Comparing the kinetic parameters of this compound with the natural substrate, L-tyrosine, reveals the enzyme's tolerance for modifications on the phenyl ring.

  • High-Throughput Screening (HTS) for Inhibitors: It can be employed as a substrate in competitive assays to identify and characterize enzyme inhibitors.

  • Drug Development: Understanding how enzymes interact with fluorinated analogs can guide the design of novel therapeutic agents that target tyrosine-dependent pathways.[1]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively reported, the following table summarizes kinetic parameters for fluorinated analogs with tyrosinase, demonstrating the impact of fluorination on enzyme activity. Researchers can use the protocols provided herein to determine the specific kinetic constants for this compound with their enzyme of interest.

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)
Agaricus bisporus (Mushroom) Tyrosinase4-Fluorophenol0.2833.0118
Agaricus bisporus (Mushroom) Tyrosinase3,4-Difluorophenol0.9542.745
Streptomyces antibioticus Tyrosinase4-Fluorophenol0.1219.3161
Streptomyces antibioticus Tyrosinase3,4-Difluorophenol0.4910.121
Pseudomonas putida F6 Tyrosinase4-Fluorophenol0.1045.4454
Pseudomonas putida F6 Tyrosinase3,4-Difluorophenol0.0821.7271

Data adapted from a study on fluorophenol oxidation by various tyrosinases.[2] The kinetic properties of 3-fluoro-L-tyrosine with tyrosine phenol-lyase are reported to be very similar to those of L-tyrosine.[3]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (K_m and V_max) for Tyrosinase with this compound

This protocol outlines a spectrophotometric assay to determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of tyrosinase using this compound as a substrate. The assay monitors the formation of the corresponding dopaquinone, which absorbs light at a specific wavelength.

Materials:

  • Purified tyrosinase (e.g., from mushroom)

  • This compound

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Spectrophotometer capable of kinetic measurements (e.g., at 475 nm for dopachrome formation)[4][5]

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the sodium phosphate buffer.

  • Prepare a series of substrate dilutions from the stock solution in the same buffer. A typical concentration range would be 0.1 to 5 mM.[2]

  • Prepare the tyrosinase solution at a suitable concentration in cold phosphate buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Set up the reaction mixtures: In a microplate well or cuvette, add the phosphate buffer and the this compound solution to the desired final concentrations.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).[2]

  • Initiate the reaction by adding a small volume of the tyrosinase solution to the reaction mixture and mix quickly.

  • Immediately start monitoring the absorbance at the appropriate wavelength (e.g., 475 nm) over time.[4][5] Collect data at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of dopachrome formation can be calculated using the Beer-Lambert law (ε at 475 nm for dopachrome is approximately 3600 M⁻¹cm⁻¹).[1]

  • Determine K_m and V_max by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare this compound Stock P2 Prepare Substrate Dilutions P1->P2 A1 Mix Buffer and Substrate P2->A1 P3 Prepare Tyrosinase Solution A3 Initiate with Enzyme P3->A3 A2 Equilibrate Temperature A1->A2 A2->A3 A4 Monitor Absorbance A3->A4 D1 Calculate Initial Velocity (v₀) A4->D1 D2 Plot v₀ vs. [S] D1->D2 D3 Determine K_m and V_max D2->D3 G cluster_workflow HTS Workflow for TPL Inhibitors cluster_reaction Coupled Reaction Principle Start Start Dispense Dispense Test Compounds Start->Dispense Add_Enzyme Add TPL Enzyme Dispense->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Monitor Monitor Absorbance at 340 nm Add_Substrate->Monitor Analyze Calculate % Inhibition & IC₅₀ Monitor->Analyze End End Analyze->End R1 This compound -> 3-Fluorophenol + Pyruvate + NH₃ R2 Pyruvate + NADH + H⁺ -> Lactate + NAD⁺ Enz1 [ TPL ] Enz2 [ LDH ] G RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein (Y) RTK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (pY) RTK->pSubstrate pSubstrate->Substrate Dephosphorylation PTP Protein Tyrosine Phosphatase (PTP) Downstream Downstream Signaling pSubstrate->Downstream PTP->Substrate

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-D-Tyrosine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-fluoro-D-tyrosine, a non-canonical amino acid of significant interest in drug development. The inclusion of fluorine can enhance the metabolic stability and binding affinity of peptides and other drug candidates, while the D-configuration provides resistance to proteolytic degradation. This document outlines a chemoenzymatic approach for the synthesis of this compound, summarizes its applications, and provides detailed experimental protocols.

Introduction

Fluorinated amino acids are valuable tools in medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological properties of molecules. This compound, in particular, is a promising building block for the development of novel therapeutics, especially peptide-based drugs. Its D-enantiomeric form enhances resistance to natural proteases, thereby increasing the in vivo half-life of peptide drug candidates.[1][2][3][4]

Applications in Drug Development

The incorporation of this compound into drug candidates offers several advantages:

  • Enhanced Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer duration of action in the body.[2][3][4] This is a critical factor in improving the pharmacokinetic profile of peptide-based drugs.

  • Improved Binding Affinity and Selectivity: The fluorine atom can modulate the electronic properties and conformation of a peptide, potentially leading to stronger and more selective interactions with its biological target.

  • Probing Biological Mechanisms: Fluorinated amino acids can be used as probes to study enzyme mechanisms and protein-protein interactions due to the unique spectroscopic signature of the fluorine atom (¹⁹F-NMR).

  • Development of Novel Therapeutics: this compound can be incorporated into a wide range of therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[1]

Synthesis of this compound: A Chemoenzymatic Approach

The synthesis of this compound can be efficiently achieved through a two-step chemoenzymatic process. This method combines a chemical synthesis step to produce the racemic mixture of N-acetyl-3-fluoro-DL-tyrosine, followed by an enzymatic resolution step that selectively hydrolyzes the N-acetyl group from the D-enantiomer.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Resolution A L-Tyrosine B Fluorination (e.g., Selectfluor) A->B C 3-Fluoro-L-tyrosine B->C D Racemization C->D E 3-Fluoro-DL-tyrosine D->E F N-Acetylation (Acetic Anhydride) E->F G N-Acetyl-3-fluoro-DL-tyrosine F->G H N-Acetyl-3-fluoro-DL-tyrosine I Enzymatic Hydrolysis (D-aminoacylase) H->I J Mixture of this compound and N-Acetyl-3-fluoro-L-tyrosine I->J K Separation (e.g., Ion Exchange Chromatography) J->K L Purified this compound K->L

Caption: Chemoenzymatic synthesis workflow for this compound.

Data Presentation

Table 1: Quantitative Data for Enzymatic Resolution of N-Acetyl-DL-Amino Acids
EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)Reference
D-aminoacylaseN-Acetyl-DL-tyrosineD-Tyrosine~93-96>99[5]
Penicillin G AcylaseN-Phenylacetyl-DL-3,5-difluorophenylalanineD-3,5-Difluorophenylalanine~50 (kinetic resolution)>99[6]
D-amino acid dehydrogenasePhenylpyruvic acidD-Phenylalanine>95>99[7][8]
Table 2: Comparison of Antimicrobial Peptide (AMP) Activity with and without D-Amino Acid Substitution
PeptideTarget OrganismMIC (µM) (L-form)MIC (µM) (D-form)Fold ImprovementReference
Polybia-CPE. coli64322[9]
Polybia-CPS. aureus1682[9]
R4F4E. coli12.56.252[2]
R4F4S. aureus6.253.122[2]

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-3-fluoro-DL-tyrosine

This protocol is adapted from standard procedures for the fluorination and N-acetylation of tyrosine.[5][10]

Materials:

  • L-Tyrosine

  • Selectfluor™

  • Acetic Anhydride

  • Acetic Acid

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Fluorination of L-Tyrosine:

    • Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Add Selectfluor™ in portions at room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction mixture to isolate 3-fluoro-L-tyrosine.

  • Racemization of 3-Fluoro-L-tyrosine:

    • Racemization can be achieved by heating the 3-fluoro-L-tyrosine in an acidic or basic solution.

  • N-Acetylation of 3-Fluoro-DL-tyrosine:

    • Dissolve 3-fluoro-DL-tyrosine in glacial acetic acid.

    • Add acetic anhydride and heat the mixture under reflux for several hours.

    • Cool the reaction mixture and precipitate the product by adding water.

    • Filter, wash with cold water, and dry the crude N-acetyl-3-fluoro-DL-tyrosine.

Protocol 2: Enzymatic Resolution of N-Acetyl-3-fluoro-DL-tyrosine

This protocol is based on the enzymatic resolution of N-acetyl-DL-tyrosine using a D-aminoacylase.[5]

Materials:

  • N-Acetyl-3-fluoro-DL-tyrosine

  • Immobilized D-aminoacylase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium Hydroxide (1 M) for pH adjustment

  • Ion-exchange chromatography column

  • Standard laboratory glassware and equipment

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-3-fluoro-DL-tyrosine in the phosphate buffer to a desired concentration (e.g., 0.5 M).

    • Adjust the pH to the optimal range for the D-aminoacylase (typically 7.0-8.0) using 1 M NaOH.

    • Add the immobilized D-aminoacylase to the solution and incubate at the optimal temperature (e.g., 37-50 °C) with gentle stirring.

    • Monitor the reaction progress by measuring the consumption of NaOH (as the reaction produces a carboxylic acid) or by HPLC analysis.

  • Separation and Purification:

    • Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

    • The resulting solution contains this compound and N-acetyl-3-fluoro-L-tyrosine.

    • Separate the two compounds using ion-exchange chromatography. This compound will bind to a cation-exchange resin, while the N-acetylated L-enantiomer will not.

    • Elute the this compound from the column, concentrate the solution, and crystallize the final product.

Protocol 3: Chiral HPLC Analysis of 3-Fluoro-DL-tyrosine

Materials:

  • 3-Fluoro-DL-tyrosine sample

  • Chiral HPLC column (e.g., Crownpak CR(+))

  • HPLC grade solvents (e.g., acetonitrile, water, perchloric acid)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of aqueous perchloric acid (pH 1.0-2.0) and methanol.

  • Sample Preparation: Dissolve a small amount of the 3-fluoro-DL-tyrosine sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis at a constant flow rate and temperature.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 275 nm).

    • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Signaling Pathway and Mechanism of Action

Mechanism of D-Amino Acid-Containing Peptides in Evading Proteolytic Degradation

G cluster_0 L-Peptide cluster_1 D-Peptide L_Peptide L-Amino Acid Peptide Protease_L Protease L_Peptide->Protease_L Recognized and Cleaved Degraded_L Degraded Fragments Protease_L->Degraded_L D_Peptide D-Amino Acid Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized Intact_D Intact Peptide Protease_D->Intact_D

Caption: D-amino acid incorporation enhances peptide stability by preventing protease recognition.

Conclusion

The chemoenzymatic synthesis of this compound provides an efficient route to this valuable building block for drug development. The incorporation of this compound into peptide-based therapeutics is a promising strategy to enhance their metabolic stability and potentially improve their efficacy and selectivity. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the synthesis and application of this and other D-amino acids in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-D-Tyrosine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of peptides containing 3-fluoro-D-tyrosine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing a low coupling yield or incomplete reaction when incorporating Fmoc-3-fluoro-D-tyrosine. What steps can I take to improve it?

Answer:

Low coupling efficiency is a common challenge when working with sterically hindered or electronically modified amino acids like this compound. The electron-withdrawing effect of the fluorine atom can slightly deactivate the carboxyl group, and peptide aggregation on the resin can block reactive sites. Here are several strategies to enhance coupling efficiency:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to more potent onium-salt-based reagents like HATU, HCTU, or COMU, which are known to overcome steric hindrance and improve reaction kinetics.

  • Increase Reaction Time and Equivalents: Double the coupling time from the standard 1-2 hours to 2-4 hours. You can also increase the equivalents of the amino acid and coupling reagent from 3-4 eq. to 5 eq.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid. Monitor completion with a Kaiser test.

  • Use Elevated Temperatures: Microwave-assisted SPPS can provide the energy needed to overcome the activation barrier for difficult couplings. If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be effective.

  • Change the Solvent: If peptide aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[1] Alternatively, adding a small percentage of DMSO to the DMF can help disrupt secondary structures.[2]

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassKey AdvantagesRecommended Use
HBTU/DIPEA AminiumStandard, cost-effective.Good for routine couplings, may be insufficient for hindered residues.
HATU/DIPEA or Collidine AminiumHighly efficient, less racemization than HBTU, especially with collidine as the base.Recommended for hindered amino acids like this compound.
HCTU/DIPEA AminiumSimilar to HATU but more stable and cost-effective.Excellent first choice for overcoming difficult couplings.
COMU/DIPEA UrioniumExtremely powerful and fast-acting.Use for the most challenging sequences where other reagents fail.

Question 2: My peptide is showing significant aggregation on the solid support after several coupling cycles. How can I mitigate this?

Answer:

Peptide aggregation is a sequence-dependent problem that can be exacerbated by hydrophobic residues. It physically prevents reagents from reaching the N-terminus of the growing peptide chain, leading to truncated sequences.

  • Solvent Choice: As mentioned, switching the primary solvent from DMF to NMP is a highly effective first step.[1]

  • Disruptive Additives: Adding "magic mixture" (a combination of ethylene carbonate, nonionic detergents, and chaotropic salts) to the coupling reaction can help break up hydrogen bonds that lead to aggregation.

  • Backbone Protection: If the sequence allows, incorporating a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can temporarily disrupt the peptide backbone structure, preventing aggregation. The native structure is restored during the final acid cleavage.

Question 3: My final product shows impurities that are difficult to separate by HPLC. What are the likely side reactions and how can I prevent them?

Answer:

Side reactions can occur during both the cyclical deprotection/coupling steps and the final cleavage.

  • Aspartimide Formation: If your sequence contains an Asp residue, it is prone to cyclization to form an aspartimide, especially when followed by Gly, Ser, or Asn. This can be minimized by adding 1% HOBt to the piperidine deprotection solution.[2][3]

  • Racemization: While the Fmoc group generally suppresses racemization, it can still occur, particularly with hindered amino acids during the activation step.[4] Using HOAt as an additive with your coupling reagent is superior to HOBt in minimizing this side reaction.[3] Also, avoid prolonged pre-activation times and strong, non-hindered bases like DIPEA if racemization is a major issue; consider using a bulkier base like 2,4,6-collidine.

  • Incomplete Fmoc Deprotection: If aggregation is severe, the piperidine solution may not fully access the N-terminal Fmoc group. If you suspect incomplete deprotection, consider using a stronger base solution, such as 2-5% DBU in DMF, for the deprotection step.[5]

Question 4: I'm struggling to achieve good separation and purity of my this compound peptide using standard RP-HPLC protocols. What should I optimize?

Answer:

Purification is often a bottleneck in peptide synthesis.[6][7] The unique properties of your peptide require a tailored purification strategy.

  • Optimize the Gradient: Start with a broad, shallow gradient (e.g., a 1% per minute increase in acetonitrile) to get a good separation profile of your impurities. Once the retention time of your target peptide is known, you can use a much shallower gradient around that point to resolve closely eluting impurities.

  • Modify the Mobile Phase: While 0.1% TFA in water/acetonitrile is standard, it is not always optimal. For difficult separations, try using a different ion-pairing agent like 0.1% formic acid or switching to a phosphate buffer system if your peptide is stable at a different pH.

  • Change the Column Chemistry: If a standard C18 column does not provide adequate resolution, try a different stationary phase. A C8 column is less hydrophobic and may alter the elution profile, while a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the aromatic ring of the this compound.

Table 2: Key Parameters for RP-HPLC Method Optimization

ParameterStandard ConditionOptimization Strategy
Stationary Phase C18 SilicaTry C8 (less hydrophobic) or Phenyl-Hexyl (alternative selectivity).
Mobile Phase A 0.1% TFA in WaterTry 0.1% Formic Acid or an ammonium acetate buffer system.
Mobile Phase B 0.1% TFA in AcetonitrileCan be substituted with Methanol for different selectivity.
Gradient Linear, 5-65% B over 30 minUse a shallow gradient (e.g., 0.5%/min) around the elution point of the target peptide.
Flow Rate 1.0 mL/min (Analytical)Adjust based on column size and particle size to maintain resolution.
Detection 220 nmAlso monitor at 280 nm to specifically track aromatic-containing peptides.

Frequently Asked Questions (FAQs)

Q: Does the phenolic hydroxyl group of this compound need to be protected during Fmoc-SPPS?

A: Generally, no. The electron-withdrawing fluorine atom reduces the nucleophilicity of the hydroxyl group, making it less susceptible to side reactions like O-acylation compared to standard tyrosine. For most syntheses, using Fmoc-3-fluoro-D-tyrosine-OH without side-chain protection is successful and simplifies the process. However, for particularly long or complex syntheses where forcing conditions are repeatedly used, protecting the hydroxyl group with a standard tert-butyl (tBu) group may be considered to eliminate any potential for side reactions.

Q: Are there special considerations for the final cleavage and deprotection of peptides containing this compound?

A: No special conditions are typically required. The bond between the fluorine and the aromatic ring is stable to standard cleavage conditions. A standard cleavage cocktail, such as 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water, is effective for cleaving the peptide from the resin and removing common acid-labile side-chain protecting groups.[8] The TIS acts as a scavenger to prevent reactive cations from modifying sensitive residues. The reaction is typically run for 2-3 hours at room temperature.

Q: How does the incorporation of this compound affect the properties of the final peptide?

A: Replacing a standard tyrosine with this compound can significantly impact the peptide's biological and chemical properties.[9]

  • Altered pKa: The fluorine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can alter hydrogen bonding capabilities within a protein-ligand binding pocket.

  • Modified Electronics: The C-F bond introduces a strong dipole moment and alters the electronic nature of the aromatic ring, which can influence receptor binding interactions.

  • Enzymatic Resistance: Fluorinated peptides can show increased resistance to enzymatic degradation by proteases or phosphatases, potentially increasing their in vivo half-life.[9]

  • Structural Probes: The ¹⁹F atom provides a unique spectroscopic handle for NMR studies, allowing for detailed investigation of peptide conformation and binding without interference from other signals.

Experimental Protocols

Protocol 1: Automated SPPS Cycle for Incorporating Fmoc-3-fluoro-D-tyrosine-OH

This protocol outlines a robust cycle for an automated peptide synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles).

  • Coupling of Fmoc-3-fluoro-D-tyrosine-OH:

    • In a separate vial, pre-activate Fmoc-3-fluoro-D-tyrosine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (repeat step 4).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Peptide Precipitation
  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. (Caution: Work in a well-ventilated fume hood and wear appropriate PPE).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis) while gently vortexing. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

Visualizations

sps_workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove base Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Prepare N-terminus Wash2 DMF Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle End Final Peptide on Resin Wash2->End After final AA Start Start: Swollen Resin Start->Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

troubleshooting_logic Start Problem: Low Coupling Yield Cause1 Is reaction slow or sterically hindered? Start->Cause1 Cause2 Is peptide aggregating? Start->Cause2 Cause3 Is Fmoc deprotection incomplete? Start->Cause3 Solution1a Use stronger coupling reagent (HATU, HCTU, COMU) Cause1->Solution1a Yes Solution1b Increase time / temperature (Double couple / Microwave) Cause1->Solution1b Yes Solution2 Change solvent (NMP) or add DMSO Cause2->Solution2 Yes Solution3 Use stronger base (e.g., 2% DBU in DMF) Cause3->Solution3 Yes

Caption: Troubleshooting logic for low coupling efficiency in SPPS.

References

improving the yield of 3-fluoro-D-tyrosine incorporation into proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the incorporation of 3-fluoro-D-tyrosine (3-FD-Tyr) into proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Protein Yield 1. Toxicity of 3-FD-Tyr or its precursors: High concentrations of fluorinated compounds can be toxic to expression hosts like E. coli.[1][2] 2. Suboptimal expression conditions: Incubation temperature, induction time, and media composition can significantly impact protein expression.[1][3] 3. Metabolic burden: Overexpression of the target protein and/or the orthogonal translation machinery can stress the host cells.1. Optimize 3-FD-Tyr concentration: Perform a titration experiment to find the optimal concentration that balances incorporation efficiency and cell viability. Start with a lower concentration (e.g., 50 mg/L) and gradually increase it.[4] 2. Adjust expression conditions: Lower the induction temperature (e.g., 18-20°C) and extend the expression time (16-20 hours) to improve protein folding and reduce toxicity.[3][4] Ensure the minimal media is properly supplemented.[3] 3. Use a less stringent promoter or a lower copy number plasmid for the expression of your target protein.
Low Incorporation Efficiency of 3-FD-Tyr 1. Competition with endogenous L-tyrosine: The native aminoacyl-tRNA synthetase (TyrRS) can outcompete the engineered synthetase for the tRNA, or the endogenous TyrRS may have a low affinity for 3-FD-Tyr.[1][5] 2. Inefficient orthogonal synthetase/tRNA pair: The engineered aminoacyl-tRNA synthetase (aaRS) may not be sufficiently active or specific for 3-FD-Tyr.[6][7] 3. Insufficient intracellular concentration of 3-FD-Tyr: Poor uptake of the amino acid from the media can limit its availability for protein synthesis.[8] 4. Codon context effects: The efficiency of suppression of the amber (UAG) codon can be influenced by the surrounding nucleotide sequence.1. Inhibit endogenous tyrosine synthesis: Use a tyrosine auxotrophic E. coli strain (e.g., DL39(DE3)) or add glyphosate to the minimal media to block the shikimate pathway.[1][3] 2. Use an optimized orthogonal system: Employ an aaRS that has been specifically evolved for high efficiency and specificity with fluorinated tyrosines.[6][9][10] Consider using an improved tRNA suppressor, such as one with mutations in the anticodon loop (e.g., G34C/G37A).[7] 3. Increase 3-FD-Tyr concentration in the media or consider co-expressing enzymes like tyrosine phenol lyase to synthesize fluorotyrosine in vivo from less expensive precursors like 3-fluorophenol.[1][11] 4. Test different amber codon locations within your gene of interest if possible, as some positions may be more amenable to efficient suppression.
High Levels of Truncated Protein 1. Inefficient suppression of the stop codon: The release factor (RF1) can compete with the suppressor tRNA at the UAG codon, leading to premature termination of translation.[12][13] 2. Low concentration of aminoacylated suppressor tRNA: This can be due to inefficient charging of the tRNA by the orthogonal synthetase or a low intracellular concentration of 3-FD-Tyr.1. Use a genetically modified E. coli strain where the gene for Release Factor 1 (prfA) has been deleted and all UAG codons have been replaced with UAA.[12][13] 2. Ensure optimal performance of your orthogonal system: Verify the activity of your engineered synthetase and optimize the concentration of 3-FD-Tyr in the growth media.
No Protein Expression Detected 1. Plasmid or construct issues: Errors in the plasmid sequence, such as a frameshift mutation or incorrect codon, can prevent protein expression. 2. Cell viability issues: Extreme toxicity from the non-canonical amino acid or other additives may have killed the expression host.1. Sequence verify your plasmid constructs to ensure the gene of interest and the orthogonal system components are correct. 2. Perform a viability assay on your expression host under the planned experimental conditions (e.g., with and without 3-FD-Tyr and other additives) to assess toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind incorporating this compound into proteins?

A1: The incorporation of this compound, a non-canonical amino acid (ncAA), relies on hijacking the cell's translational machinery. This is typically achieved through one of two main methods:

  • Metabolic Labeling: In this approach, a host organism that is auxotrophic for tyrosine (unable to synthesize it) is grown in a medium where natural tyrosine is replaced with 3-fluoro-L-tyrosine. The endogenous protein synthesis machinery then incorporates the fluorinated analog in place of tyrosine.[1] Note that this method is generally more applicable to L-isomers.

  • Genetic Code Expansion: This more precise method uses an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[12][14] This engineered synthetase specifically recognizes 3-FD-Tyr and charges it onto an engineered suppressor tRNA, which in turn recognizes a "blank" codon (typically the amber stop codon, UAG) that has been introduced at the desired site in the gene of interest. This allows for site-specific incorporation.[14]

Q2: Which E. coli strain is best suited for 3-FD-Tyr incorporation?

A2: The choice of E. coli strain is critical. For metabolic labeling, a tyrosine auxotrophic strain such as DL39(DE3) is often used to prevent competition from endogenous tyrosine.[1] For genetic code expansion using amber suppression, strains with a modified genome, such as those with the Release Factor 1 gene (prfA) deleted, can significantly reduce truncation products and improve the yield of the full-length protein.[12][13]

Q3: How can I quantify the incorporation yield of 3-FD-Tyr?

A3: The incorporation efficiency can be quantified using several analytical techniques:

  • Mass Spectrometry (MS): Intact protein mass analysis or analysis of digested peptide fragments by LC-MS can accurately determine the mass shift corresponding to the incorporation of 3-FD-Tyr, allowing for quantification of the incorporation percentage.[1]

  • ¹⁹F Nuclear Magnetic Resonance (NMR): Since fluorine is not naturally present in biological systems, ¹⁹F NMR provides a background-free method to observe and quantify the incorporated 3-FD-Tyr.[1][3] The integral of the ¹⁹F signal can be compared to a known standard to determine the concentration of the labeled protein.

Q4: Is it possible to produce 3-fluorotyrosine within the E. coli cells instead of adding it to the media?

A4: Yes, it is possible to engineer cells for the in vivo biosynthesis of fluorotyrosine.[11] This can be a cost-effective alternative to purchasing expensive fluorinated amino acids. One approach involves expressing an enzyme like tyrosine phenol lyase (TPL), which can synthesize fluorotyrosine from inexpensive and readily available precursors such as 3-fluorophenol.[1][11]

Q5: What are the typical concentrations of supplements needed for incorporation in E. coli?

A5: The optimal concentrations can vary depending on the specific protein and expression system. However, a good starting point based on established protocols is as follows:

SupplementTypical ConcentrationPurposeReference
3-Fluoro-L-tyrosine50 mg/LncAA for incorporation[3]
Glyphosate1 g/LInhibits endogenous aromatic amino acid synthesis[3]
L-phenylalanine50 mg/LSupplementation for auxotrophic needs[3]
L-tryptophan50 mg/LSupplementation for auxotrophic needs[3]
IPTG0.5 mMInducer for protein expression[3]

Experimental Protocols

Protocol 1: 3-Fluoro-L-Tyrosine Incorporation in E. coli using Glyphosate

This protocol is adapted for the general metabolic labeling of a target protein with 3-fluoro-L-tyrosine in a non-auxotrophic E. coli strain like BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • LB-Agar plates with appropriate antibiotic.

  • 10x M9 salts solution.

  • Minimal media.

  • NH₄Cl (or ¹⁵NH₄Cl for isotopic labeling).

  • 3-Fluoro-L-tyrosine, L-phenylalanine, L-tryptophan.

  • Glyphosate.

  • IPTG.

Procedure:

  • Day 0: Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-Agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Day 1: Starter Culture and Main Culture Growth:

    • Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C.

    • Prepare 1 L of minimal media in a 2.8 L baffled flask.

    • Inoculate the minimal media with the starter culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.[3] This typically takes 4.5-6 hours.

  • Inhibition and Induction:

    • Once the OD₆₀₀ reaches 0.6, reduce the shaker temperature to 18°C and let the culture adapt for 1 hour.

    • Add the following supplements:

      • 1 g glyphosate

      • 50 mg 3-Fluoro-L-tyrosine

      • 50 mg L-phenylalanine

      • 50 mg L-tryptophan

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]

  • Day 2: Harvest:

    • Incubate the culture at 18°C for 18-20 hours with shaking.

    • Harvest the cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C until purification.

Visualizations

Experimental Workflow for 3-F-Tyr Incorporation

G cluster_day0 Day 0 cluster_day1 Day 1 cluster_induction Induction Phase cluster_day2 Day 2 transform Transform Plasmid into E. coli plate Plate on LB-Agar transform->plate incubate0 Incubate at 37°C plate->incubate0 starter Inoculate Starter Culture incubate0->starter main_culture Inoculate Minimal Media starter->main_culture grow Grow at 37°C to OD600 = 0.6 main_culture->grow temp_shift Shift Temp to 18°C grow->temp_shift additives Add Glyphosate & Amino Acids temp_shift->additives induce Induce with IPTG additives->induce express Express Protein at 18°C for 18-20h induce->express harvest Harvest Cells by Centrifugation express->harvest purify Purify Protein harvest->purify

Caption: Workflow for metabolic incorporation of 3-fluoro-tyrosine in E. coli.

Logic Diagram for Troubleshooting Low Incorporation

G start Low 3-FD-Tyr Incorporation cause1 Competition with endogenous Tyrosine? start->cause1 cause2 Inefficient Orthogonal System (aaRS/tRNA)? start->cause2 cause3 Insufficient intracellular 3-FD-Tyr? start->cause3 solution1 Use Tyr Auxotroph Strain or add Glyphosate cause1->solution1 solution2 Use Evolved, Specific aaRS/tRNA Pair cause2->solution2 solution3 Increase 3-FD-Tyr in Media or use in vivo biosynthesis cause3->solution3

Caption: Troubleshooting logic for low this compound incorporation yield.

References

Technical Support Center: Stability of 3-Fluoro-D-Tyrosine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 3-fluoro-D-tyrosine in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice for handling and experimentation.

Troubleshooting Guides

Problem 1: My this compound solution is cloudy or has formed a precipitate.

Symptoms:

  • The solution appears hazy or contains visible solid particles immediately after preparation or after a period of storage.

Root Cause Analysis and Solutions:

Possible CauseExplanationRecommended Solution
Low Solubility at Neutral pH Similar to unmodified L-tyrosine, this compound has very low solubility in aqueous solutions at or near neutral pH.[1]Prepare concentrated stock solutions by dissolving the powder in either acidic (pH < 2) or alkaline (pH > 9) conditions before diluting into your final buffer. A small amount of 1M HCl or 1M NaOH can be used to facilitate dissolution.
"Salting Out" Effect High concentrations of salts in your buffer can reduce the solubility of the amino acid, causing it to precipitate.If possible, reduce the salt concentration of your buffer. Alternatively, determine the maximum soluble concentration of this compound in your specific high-salt buffer before proceeding with experiments.
Co-precipitation in Complex Media In nutrient-rich solutions like cell culture media, tyrosine and its derivatives can co-precipitate with other components, especially other amino acids.[1]Prepare a separate, highly concentrated stock solution of this compound and add it to your final medium just before use. For cell culture, consider using more soluble dipeptide versions if available and suitable for your application.
Problem 2: The solution has turned yellow or brown.

Symptoms:

  • An initially colorless solution of this compound develops a yellow or brown tint over time.

Root Cause Analysis and Solutions:

Possible CauseExplanationRecommended Solution
Oxidation The phenolic ring of tyrosine is susceptible to oxidation, which can form colored polymeric products. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[2][3]Always prepare solutions fresh. If storage is necessary, purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store frozen and protected from light.[4]
Photodegradation Aromatic compounds, including fluorinated phenols which are structurally related to this compound, can degrade upon exposure to UV or even ambient light.[5]Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4][6]
Reaction with Media Components In complex media containing reducing sugars, a non-enzymatic browning (Maillard reaction) can occur, especially if the solution is heated or stored for extended periods.Add sterile-filtered this compound to your final medium as the last step and use it promptly. Avoid long-term storage of this compound in complete, complex media.
Problem 3: I am seeing inconsistent results or a loss of biological activity.

Symptoms:

  • Experiments show poor reproducibility.

  • The expected biological or chemical activity of the compound diminishes over time.

Root Cause Analysis and Solutions:

Possible CauseExplanationRecommended Solution
Chemical Degradation The compound is likely degrading in your solution due to one or more of the factors mentioned above (pH, light, oxidation).Strictly adhere to recommended storage and handling procedures. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture upon opening.[4]
Interaction with Metal Ions Metal ions such as Cu²⁺ and Fe³⁺ can bind to tyrosine and may catalyze its oxidation or otherwise interfere with its function.[7][8][9][10][11]If your buffer or medium contains metal ions, be aware of potential interactions. If permissible for your experiment, the addition of a chelating agent like EDTA can sequester metal ions and prevent them from reacting.[8]
Inaccurate Concentration If partial precipitation has occurred, the actual concentration of this compound in the supernatant will be lower than calculated.Always visually inspect your solution for clarity before use. If in doubt, centrifuge the solution and measure the concentration of the supernatant via UV spectroscopy or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my this compound, both as a solid and in solution? A1:

  • Solid: Store the lyophilized powder at 2-8°C, protected from light.[6]

  • Solution: For long-term storage, stock solutions should be aliquoted into single-use vials, protected from light, and stored at -20°C or ideally -80°C.[4] Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound? A2: The pH of the solution is a critical factor. Solubility is significantly higher at pH values below 2 or above 9. Chemically, the phenolate form (present at higher pH) is more susceptible to oxidation.[12] The rate of photodegradation of related fluorophenols also increases with pH.[5] Therefore, for storage, a slightly acidic pH may offer better chemical stability, but this must be balanced with solubility requirements.

Q3: What are the likely degradation products of this compound? A3: Based on the chemistry of tyrosine, the primary degradation products are expected to be from oxidation. This includes the formation of a cross-linked dimer (di-fluorodityrosine) and various hydroxylated species on the aromatic ring.[2][3] Under harsh conditions like strong UV exposure, cleavage of the aromatic ring is also possible.[5]

Q4: What analytical techniques can I use to check if my solution has degraded? A4:

  • HPLC with UV Detection: This is the most reliable method to quantify the parent compound and detect the appearance of degradation products as new peaks in the chromatogram.

  • LC-MS: This technique can be used to identify the mass of any degradation products, which helps in elucidating the degradation pathway.[13][14]

  • Fluorescence Spectroscopy: As tyrosine is fluorescent, changes in the emission spectrum can indicate modification or degradation. The formation of dityrosine, a common oxidation product, is also fluorescent and can be monitored.[2][13][15]

Data Presentation

Table 1: Solubility and Recommended Storage Conditions

ParameterRecommendationRationale
Solid Storage 2-8°C, Protect from lightStandard for solid amino acids.
Solution Storage (Long-term) -20°C or -80°C, Aliquoted, Protected from lightMinimizes chemical degradation and oxidation.[4]
Optimal pH for Dissolving < 2 or > 9Maximizes solubility.
Working pH Range Application-dependentBe aware of low solubility at neutral pH.

Experimental Protocols

Protocol 1: Preparation of a Stable Concentrated Stock Solution
  • Weighing: Accurately weigh the desired mass of this compound powder.

  • Initial Suspension: Add approximately 70% of the final desired volume of high-purity water. The powder will form a suspension.

  • Solubilization: While stirring, add 1M HCl dropwise until the solid is fully dissolved (for an acidic stock) OR add 1M NaOH dropwise (for an alkaline stock).

  • Final Volume: Adjust the volume to 100% with high-purity water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense into single-use, sterile, amber or foil-wrapped tubes and store at -20°C or -80°C.

Protocol 2: A General HPLC Method for Stability Analysis

This method serves as a starting point and may require optimization for your specific instrumentation and buffer systems.

  • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic elution with 95% Water / 5% Acetonitrile / 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 275 nm.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound.

    • At specified time points, inject an aliquot of the solution being tested for stability.

    • Monitor the decrease in the peak area of the this compound peak and the emergence of new peaks, which indicate degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stability_test 2. Stability Testing cluster_analysis 3. Analysis start Weigh Solid This compound dissolve Dissolve in Acidic/Alkaline Water start->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot & Store Frozen (-20°C / -80°C) filter->aliquot t0 Analyze Time 0 (Baseline) aliquot->t0 Use one aliquot stress Apply Stress Condition (e.g., Temperature, Light) t0->stress sampling Collect Samples at Intervals (t1, t2, ...) stress->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining Parent Compound hplc->quantify

Caption: A typical experimental workflow for assessing the stability of this compound.

logical_relationships cluster_causes Primary Causes cluster_solutions Preventative Measures instability Observed Instability (Precipitation, Discoloration, Loss of Activity) ph Suboptimal pH (Low Solubility / High Reactivity) instability->ph light Light Exposure (Photodegradation) instability->light oxygen Oxygen / Metal Ions (Oxidation) instability->oxygen ph_control pH Control (Acidic/Alkaline Stock) ph->ph_control light_protect Protect from Light (Amber Vials) light->light_protect storage_control Proper Storage (Frozen, Aliquoted, Inert Gas) oxygen->storage_control

Caption: Logical relationships between stability issues, their causes, and preventative solutions.

References

Technical Support Center: Optimizing ¹⁹F NMR for 3-Fluoro-D-Tyrosine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ¹⁹F NMR experiments for proteins labeled with 3-fluoro-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is ¹⁹F NMR a valuable tool for studying proteins labeled with this compound?

A1: ¹⁹F NMR is a powerful technique for studying labeled proteins for several key reasons:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR.[1][2]

  • No Background Signal: Fluorine is virtually absent in biological systems, which means there are no background signals to interfere with the detection of the labeled protein.[1][2][3][4]

  • Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, spanning a range of over 400 ppm.[1][2] This sensitivity allows for the detection of subtle conformational changes, ligand binding, and protein-protein interactions.[1][3][5]

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the tyrosine ring is a relatively small change and generally has a minimal effect on the protein's structure and function.[2][3]

Q2: What are the common methods for incorporating this compound into proteins?

A2: The most common method is biosynthetic incorporation in E. coli. This involves growing an expression strain in a minimal medium and supplementing it with this compound. To enhance incorporation efficiency, glyphosate is often added to inhibit the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids.[2] Another approach involves cell-free protein synthesis, which offers high control over labeling but may result in lower yields.

Q3: What are the typical ¹⁹F chemical shift ranges for this compound in a protein?

A3: The chemical shift of this compound incorporated into a protein is sensitive to its local environment. Generally, the signals for 3-fluoro-L-tyrosine are observed in the range of -110 to -130 ppm, and the chemical shift is sensitive to the protonation state of the phenol group.[6]

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁹F NMR experiments with this compound labeled proteins.

Issue 1: Low Signal-to-Noise Ratio

A weak signal can be a significant hurdle in acquiring high-quality data.

Potential Cause Troubleshooting Step
Low Labeling Efficiency Verify the incorporation of this compound using mass spectrometry. Optimize the labeling protocol by adjusting the concentration of this compound and glyphosate. Ensure complete removal of unlabeled tyrosine from the growth media.[5]
Low Protein Concentration Concentrate the protein sample. Typical concentrations for ¹⁹F NMR are in the low to mid-micromolar range (e.g., 25–100 μM).[5]
Suboptimal NMR Parameters Increase the number of scans. Optimize the recycle delay based on the T1 relaxation time of the ¹⁹F nucleus. Use a cryoprobe if available to enhance sensitivity.[7]
Sample Precipitation/Aggregation Visually inspect the sample for precipitation. Perform dynamic light scattering (DLS) to check for aggregation. If aggregation is present, optimize buffer conditions (pH, salt concentration, additives).

Issue 2: Broad NMR Signals (Line Broadening)

Broad signals can obscure important details and make data interpretation difficult.

Potential Cause Troubleshooting Step
Chemical Exchange Acquire spectra at different temperatures to see if the exchange rate can be shifted into the fast or slow exchange regime.
Protein Aggregation As with a low signal-to-noise ratio, check for and mitigate aggregation through buffer optimization.
Chemical Shift Anisotropy (CSA) Relaxation CSA is a major relaxation mechanism for ¹⁹F and is proportional to the square of the magnetic field strength.[5] Consider acquiring data at a lower field strength. For large proteins, the slow tumbling enhances CSA relaxation; trifluoromethyl tags can be an alternative as their fast rotation averages out some of the CSA.[8]
High Labeling Levels High levels of fluorination (>80%) can sometimes lead to increased protein disorder and line broadening.[9] Consider fractional labeling (60-76% enrichment) to improve line widths and resolution without significant perturbation.[9][10]

Issue 3: Unexpected or Spurious Peaks in the Spectrum

The appearance of unexpected signals can complicate spectral analysis.

Potential Cause Troubleshooting Step
Fluorinated Impurities Sharp signals in the spectrum may indicate the presence of small, fluorinated molecules. Purify the protein sample thoroughly using size-exclusion chromatography or dialysis.[5]
Protein Degradation Sharp signals could also arise from small, fluorinated peptide fragments due to proteolysis. Add protease inhibitors to the sample and handle it at low temperatures.
Conformational Heterogeneity Multiple peaks per fluorine site could indicate the presence of different protein conformations in slow exchange on the NMR timescale. This can be a genuine reflection of the protein's dynamics.

Experimental Protocols

Protocol 1: Biosynthetic Labeling of a Protein with this compound in E. coli

This protocol is adapted from established methods for aromatic amino acid labeling.[2]

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Supplementation:

    • Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[2]

    • Simultaneously, add this compound (50 mg/L), L-phenylalanine (50 mg/L), and L-tryptophan (50 mg/L).[2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) for 18-20 hours to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

  • Verification: Confirm the incorporation of this compound and assess the labeling efficiency using mass spectrometry.[5]

Visualizations

experimental_workflow Biosynthetic Labeling Workflow cluster_prep Preparation cluster_main_culture Main Culture cluster_labeling Labeling & Expression cluster_downstream Downstream Processing start Start inoculate_lb Inoculate LB Medium start->inoculate_lb overnight_growth Overnight Growth (37°C) inoculate_lb->overnight_growth inoculate_m9 Inoculate M9 Medium overnight_growth->inoculate_m9 grow_to_od Grow to OD600 0.6-0.8 (37°C) inoculate_m9->grow_to_od add_reagents Add Glyphosate, 3-F-Tyr, Phe, Trp grow_to_od->add_reagents induce Induce with IPTG add_reagents->induce express Express Protein (18-20°C) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify verify Verify Labeling (MS) purify->verify nmr ¹⁹F NMR Experiment verify->nmr end End nmr->end

Caption: Workflow for biosynthetic labeling of proteins with this compound.

troubleshooting_logic Troubleshooting Logic for Poor ¹⁹F NMR Signal cluster_signal Low Signal-to-Noise cluster_broadening Broad Signals cluster_spurious Spurious Peaks start Poor ¹⁹F NMR Signal check_labeling Check Labeling Efficiency (MS) start->check_labeling check_concentration Check Protein Concentration start->check_concentration optimize_nmr Optimize NMR Parameters start->optimize_nmr check_aggregation Check for Aggregation (DLS) start->check_aggregation vary_temperature Vary Temperature (Exchange) start->vary_temperature consider_field Consider Lower Magnetic Field (CSA) start->consider_field fractional_labeling Consider Fractional Labeling start->fractional_labeling purify_sample Purify Sample (Impurities) start->purify_sample add_protease_inhibitors Add Protease Inhibitors start->add_protease_inhibitors check_labeling->fractional_labeling

References

troubleshooting low radiochemical yield in 3-fluoro-D-tyrosine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of 3-fluoro-D-tyrosine ([¹⁸F]FDT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the radiosynthesis of this important PET tracer. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation, particularly focusing on the challenge of low radiochemical yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield (RCY) for the nucleophilic synthesis of fluorinated D-tyrosine analogs?

A1: The radiochemical yield for fluorinated amino acid tracers can vary significantly based on the synthetic route, precursor, and reaction conditions. For derivatives like 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT), a radiolabeling yield of approximately 10% has been reported, which is similar to its L-isomer. Generally, for nucleophilic aromatic substitution on electron-rich rings, yields can be modest. A yield significantly below 10-15% might indicate suboptimal conditions that require troubleshooting.

Q2: What are the most critical factors affecting the yield in a nucleophilic [¹⁸F]fluorination reaction?

A2: Several factors are critical for a successful nucleophilic [¹⁸F]fluorination. The most important include:

  • Anhydrous Reaction Conditions: The presence of water significantly reduces the nucleophilicity of the [¹⁸F]fluoride ion by forming strong hydrogen bonds.[1][2][3] Thorough azeotropic drying of the [¹⁸F]fluoride-catalyst complex is crucial.

  • Precursor Quality: The purity and stability of the precursor molecule are paramount. Impurities can compete in the reaction or degrade the precursor, leading to lower yields and the formation of byproducts.

  • Phase Transfer Catalyst (PTC): The choice and effectiveness of the PTC (e.g., Kryptofix 2.2.2. in combination with a potassium salt, or a tetraalkylammonium salt) are vital for solubilizing the [¹⁸F]fluoride in the aprotic solvent and enhancing its reactivity.[1][4]

  • Reaction Temperature: Nucleophilic aromatic substitutions typically require elevated temperatures to proceed efficiently.[3][5][6] The optimal temperature needs to be carefully controlled to promote the reaction without degrading the precursor or the product.

Q3: Can impurities in the cyclotron target water affect my synthesis?

A3: Yes, impurities in the [¹⁸O]water used for cyclotron production of [¹⁸F]fluoride can have a significant impact on the radiochemical yield.[4][7] Metal ion contaminants, for instance, can complex with the carbonate used in the reaction, altering the pH and reducing the efficiency of the fluorination reaction.[4] It is also important to ensure that no carrier fluoride is inadvertently introduced, which would lower the specific activity of the final product.[4]

Troubleshooting Guide for Low Radiochemical Yield

This guide addresses specific issues that can lead to low radiochemical yields in the synthesis of [¹⁸F]FDT.

Issue 1: Inefficient [¹⁸F]Fluoride Activation

Q: My radiochemical yield is consistently low, and I suspect the initial [¹⁸F]fluoride activation step is inefficient. How can I troubleshoot this?

A: Inefficient activation of [¹⁸F]fluoride is a common cause of low yields. Here are the key areas to investigate:

  • Inadequate Drying: Residual water is highly detrimental.

    • Verification: Ensure your azeotropic drying process (typically with acetonitrile) is effective. This usually involves multiple additions and evaporations of acetonitrile under an inert gas stream and elevated temperature.

    • Optimization: If using an automated module, check the heating, vacuum, and gas flow parameters for the drying sequence. Ensure there are no leaks in the system that could introduce moisture.

  • Phase Transfer Catalyst (PTC) Problems:

    • PTC Quality: Use high-purity Kryptofix 2.2.2 (K222) and potassium carbonate or a suitable tetraalkylammonium salt. Ensure the K222 is stored under anhydrous conditions.

    • Elution Efficiency: Verify that the [¹⁸F]fluoride is efficiently eluted from the anion exchange cartridge. Incomplete elution will naturally lead to a lower amount of available radioactivity for the reaction.

  • Reaction Vessel and Tubing: Ensure all components of your synthesis module that come into contact with the reagents are dry and free of contaminants.

Below is a workflow to troubleshoot [¹⁸F]fluoride activation:

G Troubleshooting [¹⁸F]Fluoride Activation start Low Radiochemical Yield check_drying Verify Azeotropic Drying Protocol start->check_drying drying_ok Drying is Effective? check_drying->drying_ok optimize_drying Optimize Drying: - Increase MeCN additions - Check for leaks - Verify temperature drying_ok->optimize_drying No check_ptc Evaluate Phase Transfer Catalyst (PTC) drying_ok->check_ptc Yes optimize_drying->check_drying ptc_ok PTC Quality & Elution OK? check_ptc->ptc_ok replace_ptc Use Fresh, High-Purity PTC (e.g., K222/K2CO3) Verify Elution from Cartridge ptc_ok->replace_ptc No proceed Proceed to Reaction Condition Troubleshooting ptc_ok->proceed Yes replace_ptc->check_ptc

Troubleshooting workflow for fluoride activation.
Issue 2: Suboptimal Nucleophilic Substitution Reaction

Q: My [¹⁸F]fluoride activation appears to be working, but the yield from the substitution reaction on my D-tyrosine precursor is still low. What should I optimize?

A: Once you have confidence in your fluoride activation, the focus shifts to the reaction conditions for the nucleophilic aromatic substitution (SNAr).

  • Precursor Integrity and Amount:

    • Purity: Use a precursor of high chemical purity, verified by techniques like NMR or mass spectrometry. Impurities can lead to side reactions.

    • Amount: The amount of precursor is a critical parameter. Too little will limit the yield, while too much can complicate purification. It's important to optimize the molar ratio of precursor to [¹⁸F]fluoride.

  • Reaction Temperature and Time:

    • Temperature: SNAr reactions on electron-rich aromatic rings often require high temperatures (e.g., 120-160°C).[5][6] Systematically vary the temperature to find the optimum for your specific precursor without causing degradation.

    • Time: The reaction time should also be optimized. A reaction that is too short may result in incomplete conversion, while a reaction that is too long can lead to degradation of the product.

  • Solvent:

    • Type: Aprotic polar solvents like DMSO, DMF, or acetonitrile are typically used.[2][3] The choice of solvent can influence the solubility of the reactants and the reaction rate.

    • Volume: The volume of the solvent can affect the concentration of reactants and thus the reaction kinetics.

ParameterRange for OptimizationPotential Issue if Suboptimal
Precursor Amount 5 - 20 mgToo Low: Incomplete trapping of [¹⁸F]F⁻. Too High: Difficult purification, potential for side reactions.
Reaction Temperature 110 - 180 °CToo Low: Slow or incomplete reaction. Too High: Degradation of precursor or product.
Reaction Time 5 - 30 minToo Short: Incomplete conversion. Too Long: Increased degradation and side products.
Solvent DMSO, DMF, AcetonitrileIncorrect solvent may lead to poor solubility or unfavorable reaction kinetics.
Issue 3: Product Loss During Purification

Q: I see a good initial radiochemical conversion on my radio-TLC, but the final isolated yield is very low. Where could I be losing my product?

A: Significant product loss during workup and purification is a common problem.

  • Solid-Phase Extraction (SPE) Purification:

    • Cartridge Choice: Ensure you are using the correct type of SPE cartridge (e.g., reverse-phase, ion-exchange) for your compound and that it is properly conditioned.

    • Elution Solvents: The solvents used for loading, washing, and eluting from the SPE cartridge must be optimized. Incomplete elution is a frequent source of product loss.

  • HPLC Purification:

    • Column Adsorption: The radiolabeled product may be adsorbing irreversibly to the HPLC column. This can sometimes be mitigated by altering the mobile phase composition (e.g., pH, organic modifier).

    • Peak Tailing/Broadening: Poor peak shape can lead to the collection of a broad fraction, which may include impurities and result in a lower final specific activity and yield upon reformulation.

    • System Suitability: Ensure your HPLC system is performing correctly. Check for leaks, pressure fluctuations, and ensure the mobile phase is properly degassed.

G Troubleshooting Product Purification start Low Isolated Yield check_spe Analyze SPE Waste & Cartridge start->check_spe spe_loss High Activity in Waste/Cartridge? check_spe->spe_loss optimize_spe Optimize SPE: - Check cartridge type - Adjust wash/elution solvents - Ensure proper conditioning spe_loss->optimize_spe Yes check_hplc Analyze HPLC Profile spe_loss->check_hplc No optimize_spe->check_spe hplc_issue Poor Peak Shape or Recovery? check_hplc->hplc_issue optimize_hplc Optimize HPLC: - Adjust mobile phase (pH, organic %) - Check column integrity - Verify system performance hplc_issue->optimize_hplc Yes final_product Improved Isolated Yield hplc_issue->final_product No optimize_hplc->check_hplc

Workflow for troubleshooting product loss during purification.

Experimental Protocols

Note: The following is a generalized protocol for the nucleophilic radiosynthesis of a fluorinated tyrosine analog. It is based on common procedures for similar compounds and should be adapted and optimized for the specific precursor used for this compound.

Generalized Protocol for Automated Synthesis of [¹⁸F]FDT
  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The cartridge is then eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture into the reaction vessel.

  • Azeotropic Drying:

    • The [¹⁸F]F⁻/K222/K₂CO₃ mixture is dried by heating (e.g., 110-120°C) under a stream of inert gas (nitrogen or argon) or vacuum.

    • Anhydrous acetonitrile is added and evaporated two to three times to ensure the complex is free of water.

  • Nucleophilic Fluorination:

    • The protected D-tyrosine precursor (with a suitable leaving group, e.g., nitro or trimethylammonium) is dissolved in an anhydrous aprotic solvent (e.g., DMSO).

    • The precursor solution is added to the dried [¹⁸F]F⁻/K222/K₂CO₃ complex in the reaction vessel.

    • The reaction mixture is heated to the optimized temperature (e.g., 140-160°C) for the optimized duration (e.g., 10-20 minutes).

  • Deprotection:

    • After the labeling reaction, the protecting groups on the amino acid are removed. This is typically achieved by adding a strong acid (e.g., HCl) and heating.

  • Purification:

    • The crude reaction mixture is passed through a series of SPE cartridges to remove major impurities.

    • The partially purified product is then injected onto a semi-preparative HPLC system for final purification.

    • The fraction corresponding to the [¹⁸F]FDT product is collected.

  • Formulation:

    • The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter into a final product vial.

StepKey ParametersTypical Values
1. Elution K222 / K₂CO₃ amounts5-15 mg / 1-3 mg
2. Drying Temperature, Time110-120°C, 10-15 min
3. Fluorination Precursor, Temp, Time5-20 mg, 140-160°C, 10-20 min
4. Deprotection Acid, Temp, Timee.g., 4M HCl, 100-120°C, 5-10 min
5. HPLC Column, Mobile PhaseC18, Acetonitrile/Water/TFA
6. Formulation Final SolventSterile Saline

References

strategies to prevent racemization during 3-fluoro-D-tyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 3-fluoro-D-tyrosine.

Troubleshooting Guides

Problem: Significant Racemization Detected in the Final Product

Encountering a mixture of D- and L-enantiomers in your final this compound product can be a significant setback. This guide will help you identify the potential causes and implement effective solutions to maintain the desired stereochemistry.

Potential CauseRecommended Solutions & Optimizations
Inappropriate Synthetic Strategy For stereospecific synthesis of D-amino acids, consider enzymatic methods starting from the corresponding α-keto acid (3-fluoro-4-hydroxyphenylpyruvic acid). This approach, utilizing D-amino acid aminotransferases or dehydrogenases, often provides excellent enantioselectivity.[1][2]
Harsh Reaction Conditions Temperature Control: Maintain low temperatures (e.g., 0 °C to -78 °C) during critical steps like enolate formation and alkylation when using chiral auxiliaries. Higher temperatures can provide the activation energy for epimerization.[3] pH Management: Avoid strongly basic or acidic conditions during workup and purification, as these can promote racemization of the α-proton. Use buffered solutions where appropriate.
Suboptimal Chiral Auxiliary Auxiliary Selection: The choice of chiral auxiliary is crucial. For α-alkylation, Evans oxazolidinone auxiliaries are known to provide high levels of diastereoselectivity.[4] Steric Hindrance: Ensure the chiral auxiliary provides sufficient steric bulk to effectively shield one face of the prochiral center from the incoming electrophile.
Incorrect Reagent Stoichiometry Base: Use the minimum effective amount of base (e.g., LDA, NaHMDS) for enolate formation. Excess base can increase the rate of racemization. Electrophile: Ensure the electrophile is added in a controlled manner to the pre-formed enolate.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen non-coordinating solvents like toluene or THF for alkylation reactions. Ensure all solvents are anhydrous.[3]
Prolonged Reaction Times Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as it reaches completion to minimize the time the product is exposed to potentially racemizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound with high enantiomeric purity?

A1: Enzymatic synthesis is often the most reliable method for producing D-amino acids with high enantiomeric excess (ee). Specifically, the use of a D-amino acid aminotransferase (DAAT) or a D-amino acid dehydrogenase (DAADH) with the corresponding α-keto acid precursor, 3-fluoro-4-hydroxyphenylpyruvic acid, can yield this compound with excellent optical purity (>99% ee).[1][2] This approach avoids the use of protecting groups and often proceeds under mild, aqueous conditions, minimizing the risk of racemization.

Q2: I am using a chiral auxiliary for an asymmetric synthesis. Which one is recommended for preparing this compound?

A2: For the asymmetric synthesis of α-amino acids, Evans oxazolidinone auxiliaries are a well-established and effective choice.[4] The general strategy involves N-acylation of the chiral auxiliary, followed by diastereoselective enolization and alkylation with a suitable electrophile for the 3-fluoro-4-hydroxybenzyl group, and finally, cleavage of the auxiliary. The stereochemical outcome is dictated by the specific Evans auxiliary used.

Q3: How can I accurately determine the enantiomeric excess (ee%) of my synthesized this compound?

A3: The most common and reliable method for determining the enantiomeric excess of amino acids is through chiral High-Performance Liquid Chromatography (HPLC).[1][5] This technique utilizes a chiral stationary phase that differentially interacts with the D- and L-enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee% can be accurately calculated. Alternatively, derivatization with a chiral reagent followed by analysis on a standard HPLC or Gas Chromatography (GC) column can be employed.[2]

Q4: Can racemization occur during the purification process?

A4: Yes, racemization can occur during purification if the conditions are not carefully controlled. Exposure to strong acids or bases, or elevated temperatures during chromatography or recrystallization, can lead to a loss of stereochemical integrity. It is advisable to use neutral or near-neutral pH conditions and to avoid excessive heat.

Q5: Are there any specific considerations for the fluorination step to avoid racemization?

A5: The timing of the fluorination step is critical. It is generally preferable to introduce the fluorine atom to the aromatic ring of a tyrosine precursor before establishing the chiral center at the α-carbon. This avoids exposing the chiral center to potentially harsh fluorinating reagents.

Quantitative Data Summary

The following table summarizes the expected enantiomeric excess for different synthetic strategies to produce chiral amino acids. While specific data for this compound is limited, the data for analogous systems provide a strong indication of the potential efficacy of each method.

Synthetic StrategyKey Reagents/EnzymesSubstrateProductEnantiomeric Excess (ee%)Reference
Enzymatic SynthesisD-amino acid aminotransferase, Alanine racemase, L-alanine dehydrogenase, Formate dehydrogenaseα-keto acidsD-amino acids>99[2]
Asymmetric HydrogenationRhodium-MonoPhos complexFluorinated dehydroamino acidsFluorinated phenylalanine derivatives>95[3]
Chiral Auxiliary (Evans)(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-acyloxazolidinoneα-alkylated carboxylic acid>98 (diastereomeric excess)[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the enzymatic synthesis of D-amino acids from their corresponding α-keto acids.[1][2]

Materials:

  • 3-fluoro-4-hydroxyphenylpyruvic acid

  • D-amino acid aminotransferase (DAAT)

  • D-alanine (as the amino donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor for DAAT)

  • Potassium phosphate buffer (pH 8.0)

  • Pyruvate decarboxylase (for removal of pyruvate by-product)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 mM 3-fluoro-4-hydroxyphenylpyruvic acid, 100 mM D-alanine, and 0.1 mM PLP.

  • Equilibrate the reaction mixture to the optimal temperature for the chosen DAAT (typically 30-37 °C).

  • Initiate the reaction by adding the D-amino acid aminotransferase and pyruvate decarboxylase.

  • Monitor the reaction progress by HPLC, observing the formation of this compound and the consumption of the α-keto acid.

  • Once the reaction is complete, terminate it by adding an equal volume of 1 M HCl.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Purify the this compound from the supernatant using ion-exchange chromatography.

  • Analyze the enantiomeric excess of the final product by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess of this compound.[5]

Materials:

  • Synthesized this compound sample

  • D- and L-3-fluoro-tyrosine standards

  • HPLC grade methanol and water

  • Formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

Procedure:

  • Prepare a mobile phase of methanol/water with 0.1% formic acid. The exact ratio should be optimized for the specific column used.

  • Dissolve the this compound sample and the D- and L-standards in the mobile phase to a concentration of approximately 1 mg/mL.

  • Set the HPLC column temperature (e.g., 25 °C) and flow rate (e.g., 1 mL/min).

  • Inject the L- and D-standards individually to determine their retention times.

  • Inject a mixture of the D- and L-standards to ensure baseline separation.

  • Inject the synthesized sample.

  • Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: ee% = [|Area(D) - Area(L)| / (Area(D) + Area(L))] x 100.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Synthesis cluster_chiral_aux Chiral Auxiliary Synthesis start_enz 3-Fluoro-4-hydroxyphenylpyruvic Acid reaction_enz DAAT / D-Alanine start_enz->reaction_enz product_enz Crude this compound reaction_enz->product_enz purify_enz Purification product_enz->purify_enz final_enz Pure this compound purify_enz->final_enz start_aux Chiral Auxiliary acylation N-Acylation start_aux->acylation alkylation Diastereoselective Alkylation acylation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage final_aux This compound cleavage->final_aux

Caption: High-level workflows for enzymatic and chiral auxiliary-based synthesis of this compound.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions problem High Racemization Detected cause1 Harsh Reaction Conditions (Temp, pH) problem->cause1 cause2 Inappropriate Reagents (Base, Auxiliary) problem->cause2 cause3 Prolonged Reaction Time problem->cause3 solution1 Optimize Temperature & pH cause1->solution1 solution2 Screen Solvents & Reagents cause2->solution2 solution3 Monitor Reaction & Quench Promptly cause3->solution3

Caption: A logical troubleshooting workflow for addressing high racemization in synthesis.

References

improving the solubility of peptides containing 3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing 3-fluoro-D-tyrosine. The inclusion of this non-canonical, fluorinated amino acid often increases hydrophobicity, which can lead to significant solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound not dissolving in aqueous buffers?

A1: The poor aqueous solubility is likely due to the hydrophobic nature of the this compound residue.[1] Fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain.[1] This increased hydrophobicity can promote intermolecular aggregation and precipitation in aqueous solutions, a common issue for peptides with a high content of non-polar residues.[2][3]

Q2: What is the very first step I should take when trying to dissolve a new peptide?

A2: Always perform a small-scale solubility test with a tiny aliquot of the peptide to avoid risking the entire sample.[4][5][6] The recommended starting solvent for most peptides is sterile, distilled water.[2][5] If the peptide does not dissolve, you will need to move on to other strategies based on the peptide's overall charge and hydrophobicity.

Q3: How does the overall charge of my peptide affect its solubility?

A3: A peptide's net charge significantly influences its solubility. Peptides are most soluble at a pH far from their isoelectric point (pI), where they carry a net positive or negative charge, leading to electrostatic repulsion between molecules that prevents aggregation.[7][8] Conversely, peptides are least soluble at their pI, where the net charge is zero.[8]

  • Basic Peptides (Net Positive Charge): These are generally more soluble in acidic solutions (e.g., 10% acetic acid).[4][9][10]

  • Acidic Peptides (Net Negative Charge): These are typically more soluble in basic solutions (e.g., 0.1M ammonium bicarbonate).[4][5][9]

Q4: Can sonication or heating be used to improve solubility?

A4: Yes, both methods can help. Sonication uses ultrasonic waves to break apart peptide aggregates and enhance dissolution.[2][4][9] Gentle warming (e.g., to 40°C) can also increase the solubility of some peptides.[11][12] However, these methods should be used cautiously. Excessive sonication or heating can generate heat and potentially degrade the peptide.[2][12] It is recommended to use short bursts of sonication on ice to minimize heating.[9]

Q5: My peptide seems to aggregate over time, even after it initially dissolved. What can I do?

A5: Peptide aggregation is a common issue, especially for hydrophobic sequences.[1] To mitigate this, store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[1] If aggregation is severe, using chaotropic agents like 6 M guanidine hydrochloride during the initial dissolution may be necessary, but be aware that these agents are denaturing and may not be compatible with all biological assays.[5][9]

Troubleshooting Guide

Problem 1: Lyophilized peptide powder will not dissolve in water or standard buffer (e.g., PBS).

This is the most common issue, particularly for peptides containing hydrophobic residues like this compound.

Logical Workflow for Solubilization

G start Lyophilized Peptide (with this compound) test_water Test small aliquot in sterile water start->test_water check_water Fully Dissolved? test_water->check_water success Success! Prepare stock solution. check_water->success Yes calc_charge Calculate Net Charge of Peptide check_water->calc_charge No check_charge Net Charge? calc_charge->check_charge acidic Net Negative (Acidic) check_charge->acidic < 0 basic Net Positive (Basic) check_charge->basic > 0 neutral Net Zero (Hydrophobic) check_charge->neutral = 0 try_base Try 0.1M NH4HCO3 acidic->try_base try_acid Try 10% Acetic Acid basic->try_acid try_organic Use Organic Co-Solvent (e.g., DMSO) neutral->try_organic check_base Dissolved? try_base->check_base check_acid Dissolved? try_acid->check_acid check_organic Dissolved? try_organic->check_organic check_base->success Yes check_base->try_organic No check_acid->success Yes check_acid->try_organic No check_organic->success Yes fail Consider Chaotropic Agents or Peptide Resynthesis check_organic->fail No G start Peptide Solubility Issue check_hydrophobicity Hydrophobic Residues >50%? start->check_hydrophobicity high_hydro High Hydrophobicity check_hydrophobicity->high_hydro Yes low_hydro Low/Moderate Hydrophobicity check_hydrophobicity->low_hydro No check_cys_met Contains Cys, Met, or Trp? high_hydro->check_cys_met calc_charge Calculate Net Charge low_hydro->calc_charge use_dmso Use DMSO, then dilute with buffer check_cys_met->use_dmso No use_dmf Use DMF, then dilute with buffer check_cys_met->use_dmf Yes check_charge Net Charge? calc_charge->check_charge acidic Use Basic Buffer (e.g., 0.1M NH4HCO3) check_charge->acidic < 0 basic Use Acidic Buffer (e.g., 10% Acetic Acid) check_charge->basic > 0 neutral Use Organic Co-solvent (Start with DMSO/DMF) check_charge->neutral = 0

References

Technical Support Center: 3-Fluoro-D-Tyrosine Incorporation and Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges associated with the incorporation of 3-fluoro-D-tyrosine into proteins. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome protein aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for increased protein aggregation when incorporating this compound?

A1: The incorporation of this compound can increase the propensity for protein aggregation due to two main factors originating from the fluorine atom's unique properties:

  • Increased Hydrophobicity: Fluorine is highly electronegative but does not participate in hydrogen bonding as a recipient. The C-F bond is strong and non-polarizable. When incorporated into an amino acid side chain, it can increase the local hydrophobicity. If this compound residues are exposed on the protein surface, they can create hydrophobic patches that promote intermolecular interactions, leading to aggregation.[1]

  • Altered Electronic Properties: The electron-withdrawing nature of fluorine lowers the pKa of the tyrosine hydroxyl group. This change in acidity can alter local charge distributions and disrupt native electrostatic interactions or hydrogen bonding networks that are critical for maintaining the protein's folded, soluble state.

Q2: How can I detect protein aggregation in my sample?

A2: Protein aggregation can be detected through several methods, ranging from simple visual inspection to sophisticated biophysical techniques:

  • Visual Observation: The most straightforward sign is visible precipitation or turbidity in the protein solution.[2]

  • UV-Vis Spectroscopy: An abnormally high absorbance reading at wavelengths between 300-600 nm can indicate light scattering from large aggregates.[2]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive method to determine the size distribution of particles in a solution. The appearance of larger species or an increase in the polydispersity index (PDI) is a clear indicator of aggregation.[3][4]

  • Size Exclusion Chromatography (SEC): Aggregates will typically elute in or near the void volume of an SEC column. This can be coupled with Multi-Angle Light Scattering (SEC-MALS) for accurate quantification and molar mass determination of the aggregated species.[5]

Q3: Can thermal shift assays predict the aggregation propensity of my this compound-containing protein?

A3: Yes, a thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent high-throughput method to assess protein stability.[6][7] By measuring the protein's melting temperature (Tm), you can screen for buffer conditions, salts, or additives that enhance thermal stability. A higher Tm generally correlates with a more stable protein that is less likely to unfold and aggregate.[2] However, it's important to note that aggregation can sometimes occur from the native state, in which case thermal stabilization may not prevent it.[2] Therefore, it is recommended to use TSA in conjunction with other methods like DLS to get a complete picture.[2][8]

Troubleshooting Guides

This section addresses specific problems you may encounter. A general workflow for troubleshooting is presented below.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Optimization Strategy cluster_3 Outcome A Protein Aggregation Observed (Precipitate, High DLS signal) B Centrifuge to remove large aggregates Analyze supernatant A->B First step C Characterize Aggregates (SDS-PAGE, DLS) B->C D Buffer Optimization (pH, Salt, Additives) C->D Primary approach E Protein Concentration H Soluble, Stable Protein D->H If successful I Aggregation Persists D->I If fails F Temperature Control E->H If successful E->I If fails G Refolding Protocol F->H If successful F->I If fails G->H If successful G->I If fails I->D Re-evaluate & Iterate

Caption: A logical workflow for troubleshooting protein aggregation issues.

Problem 1: My protein precipitates immediately after purification.

  • Question: I've just eluted my protein containing this compound from the chromatography column, and it has already turned cloudy. What should I do?

  • Answer & Solutions: This indicates acute instability under the current buffer conditions. The primary goal is to find a buffer that maintains solubility.

    • Check the pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-1.5 units away from the calculated pI of your modified protein.[9]

    • Adjust Ionic Strength: Electrostatic interactions can contribute to aggregation. Try varying the salt concentration (e.g., NaCl or KCl) in your buffer, testing a range from 50 mM to 500 mM. Sometimes lower ionic strength is better for hydrophobic aggregation, while higher ionic strength can shield problematic charge interactions.[10]

    • Use Solubility-Enhancing Additives: Screen a panel of additives to find one that stabilizes your protein. Start with common osmolytes and amino acids.[11]

Problem 2: My protein looks fine after purification but aggregates during storage or concentration.

  • Question: My protein is soluble at low concentrations but precipitates when I try to concentrate it or after storing it at 4°C for a day. How can I improve its long-term stability?

  • Answer & Solutions: This is a common issue related to concentration-dependent aggregation and long-term stability.

    • Optimize Storage Temperature: While 4°C is standard, some proteins are more stable when flash-frozen in liquid nitrogen and stored at -80°C.[11] Avoid slow freezing and repeated freeze-thaw cycles.[9]

    • Add Cryoprotectants/Stabilizers: For frozen storage, add a cryoprotectant like glycerol (10-50% v/v) to your storage buffer.[9] For liquid storage, osmolytes like sucrose or trehalose can improve stability.

    • Incorporate Specific Amino Acids: Adding a mixture of L-arginine and L-glutamate (typically 50 mM each) to the buffer can significantly suppress aggregation by masking both hydrophobic and charged regions on the protein surface.[10]

    • Consider a Mild Detergent: If aggregation is driven by exposed hydrophobic patches, a low concentration of a non-ionic or zwitterionic detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help maintain solubility.[2]

Problem 3: The protein is completely insoluble and found in inclusion bodies.

  • Question: My expressed protein containing this compound is not in the soluble fraction and is entirely in inclusion bodies. How can I recover active protein?

  • Answer & Solutions: Recovery from inclusion bodies requires a denaturation and refolding process.

    • Solubilization: Isolate the inclusion bodies and solubilize them using a strong denaturant like 8 M Urea or 6 M Guanidinium Chloride (GdnHCl).[12] If disulfide bonds are present, include a reducing agent like DTT or β-mercaptoethanol.[12][13]

    • Refolding: The key is to remove the denaturant slowly to allow the protein to refold correctly. Common methods include:

      • Dilution: Rapidly or slowly dilute the denatured protein solution into a large volume of refolding buffer.[14][15] This keeps the protein concentration low, favoring intramolecular folding over intermolecular aggregation.[15]

      • Dialysis: Gradually exchange the denaturation buffer with refolding buffer using a dialysis cassette. This is a slower, gentler method.[13][16]

    • Optimize Refolding Buffer: The refolding buffer is critical. Include additives that prevent aggregation, such as L-arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione) if your protein has disulfide bonds.[13][14]

Quantitative Data on Anti-Aggregation Strategies

While specific data for this compound is limited, the following table, adapted from studies on general protein stability, illustrates the effectiveness of common buffer additives. These should be tested as part of your optimization screen.

Additive TypeExample AdditiveTypical ConcentrationReported Effect on Stability (Example: BSA)
Amino Acid L-Arginine50 - 100 mMIncreased monomer content from 28.1% to 42.5% after heat stress[9]
Polyol Glycerol10 - 50% (v/v)Acts as a protein stabilizer and cryoprotectant[12]
Sugar Sucrose / Trehalose0.25 - 1 MStabilizes native state by preferential exclusion
Reducing Agent DTT / TCEP1 - 5 mMPrevents aggregation from non-native disulfide bond formation[11]
Detergent Tween-20 / CHAPS0.01 - 0.1% (v/v)Solubilizes hydrophobic aggregates without full denaturation[2][11]

Experimental Protocols

Protocol 1: High-Throughput Buffer Screening using Thermal Shift Assay (TSA)

This protocol allows for the rapid screening of different buffer conditions to identify those that maximize the thermal stability (Tm) of your protein.[7][17]

Materials:

  • Purified protein containing this compound (0.1-0.2 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well PCR plates.

  • Real-Time PCR instrument with melt curve capability.

  • A panel of buffers with varying pH, salts, and additives.

Procedure:

  • Prepare Protein-Dye Mix: Dilute the SYPRO Orange stock to 50x in DI water. In a tube, mix your protein solution with the 50x dye to achieve a final dye concentration of 5x in the final reaction volume.[18] For a 20 µL final volume per well, you might mix 8 µL of protein (at 0.25 mg/mL), 2 µL of 50x dye, and 10 µL of 2x concentrated buffer.

  • Aliquot into Plate: Dispense 10 µL of your protein-dye mixture into each well of a 96-well PCR plate.[18]

  • Add Buffer Conditions: Add 10 µL of each 2x concentrated buffer condition to be tested into the appropriate wells. Each condition should be tested in triplicate.[18]

  • Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 x g for 1 min) to mix the contents and remove bubbles.

  • Run Melt Curve: Place the plate in the RT-PCR instrument. Set up a melt curve protocol to heat the plate from 25°C to 95°C, increasing by 0.5°C or 1°C per minute, while continuously monitoring fluorescence.[7]

  • Analyze Data: The instrument software will generate melt curves. The melting temperature (Tm) is the midpoint of the unfolding transition. Identify the buffer conditions that result in the highest Tm, as these are the most stabilizing.[7]

G A Prepare Protein + SYPRO Orange Dye Mix B Aliquot Mix into 96-well Plate A->B C Add Different Buffer Conditions to Wells B->C D Seal Plate and Centrifuge C->D E Run Melt Curve in RT-PCR Machine (25°C -> 95°C) D->E F Analyze Data: Identify Highest Tm E->F

Caption: Workflow for a Thermal Shift Assay (TSA) experiment.

Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a method to quickly assess the aggregation state and size distribution of your protein in solution.[4]

Materials:

  • Purified protein sample (0.1 - 1.0 mg/mL).

  • Matched buffer for dilution.

  • DLS instrument and compatible cuvettes.

  • 0.22 µm syringe filter.

Procedure:

  • Sample Preparation: Filter a small amount (50-100 µL) of your protein sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This removes extraneous dust and very large aggregates that can interfere with the measurement.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for 5-10 minutes.

  • Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged. The software will monitor the fluctuations in scattered light intensity over time.[4]

  • Data Analysis: The primary outputs are the average hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • Monodisperse Sample: A stable, non-aggregated protein sample should show a single, narrow peak corresponding to the monomeric species and a low PDI value (typically < 0.2).

    • Aggregated Sample: An aggregated sample will show multiple peaks at larger sizes or a single broad peak with a high PDI value (> 0.3), indicating a heterogeneous mixture of species.[4]

Protocol 3: Refolding by Dilution

This is a general protocol for refolding a protein from solubilized inclusion bodies.[14]

Materials:

  • Solubilized protein in 8 M Urea or 6 M GdnHCl with 5 mM DTT.

  • Refolding Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.4 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.

  • Stir plate and vessel.

Procedure:

  • Prepare Refolding Buffer: Prepare a large volume of ice-cold refolding buffer (typically 50-100 times the volume of your solubilized protein). Place it in a beaker or flask on a stir plate in a cold room (4°C) with gentle stirring.

  • Dilution: Using a syringe or pump, add the solubilized protein solution drop-wise to the rapidly stirring refolding buffer. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.[14]

  • Incubation: Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring to allow for proper folding and disulfide bond formation (if applicable).

  • Concentration and Purification: After incubation, concentrate the refolded protein using an appropriate method like tangential flow filtration (TFF) or ion-exchange chromatography. It is crucial to simultaneously exchange the buffer into a final, stable storage buffer without arginine.

  • Assess Refolding Success: Analyze the refolded protein for solubility (DLS), correct folding (Circular Dichroism or functional assay), and purity (SDS-PAGE).

References

Technical Support Center: Optimizing Cleavage for Peptides with 3-Fluoro-D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage and deprotection of synthetic peptides containing the modified amino acid 3-fluoro-D-tyrosine (3-F-D-Tyr).

Frequently Asked Questions (FAQs)

Q1: Is the this compound residue stable during standard TFA cleavage?

Yes, the bond between the fluorine atom and the tyrosine ring is chemically stable and not susceptible to cleavage under standard trifluoroacetic acid (TFA) conditions used in solid-phase peptide synthesis (SPPS). Aromatic fluorosulfates, which are analogous in their stability, have been shown to be stable to common cleavage cocktails, including 95% TFA.[1][2] Therefore, loss of the fluorine atom during cleavage is not a typical concern.

Q2: What is the primary concern when cleaving peptides with this compound?

The primary concern is not the stability of the 3-F-D-Tyr residue itself, but rather the protection of other sensitive amino acids in your peptide sequence (e.g., Tryptophan, Methionine, Cysteine) from modification by reactive carbocations generated during cleavage.[3][4] These carbocations are liberated from acid-labile side-chain protecting groups (like tert-butyl, tBu) and the resin linker. Scavengers are essential to "trap" these reactive species and prevent side reactions.[4]

Q3: Does the fluorine atom on the tyrosine ring affect the choice of scavengers?

The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring of the 3-F-D-Tyr residue towards electrophilic attack. This means it is less susceptible to alkylation by carbocations than a standard tyrosine residue.[4] However, the choice of scavengers should be dictated by the other sensitive residues present in your peptide sequence. If your peptide contains only 3-F-D-Tyr and no other sensitive residues, a simple, low-odor cocktail is often sufficient. If residues like Trp, Met, or Cys are present, a more robust scavenger combination is required.[3][4]

Q4: My cleavage yield is low. Is the this compound to blame?

It is unlikely that the 3-F-D-Tyr residue is the direct cause of low cleavage yield. Look for other common causes of low yield, such as:

  • Incomplete Cleavage: The cleavage time may be insufficient. While 2-3 hours is standard, highly sterically hindered peptides or certain resins may require longer exposure to the TFA cocktail.[4]

  • Peptide Precipitation Issues: The crude peptide may be soluble in the precipitation solvent (typically cold diethyl ether).[5]

  • Aggregation: The peptide may have aggregated on the resin prior to cleavage, hindering the access of the TFA cocktail.

  • Peptide Reattachment: In rare cases, the peptide can re-attach to the resin via other nucleophilic side chains if scavengers are inadequate.[5]

Q5: How do I choose the best cleavage cocktail for my 3-F-D-Tyr-containing peptide?

The optimal cocktail depends on the full sequence of your peptide. Use the table below to select a starting point for optimization. Always prepare cleavage cocktails fresh before use.[4]

Data Presentation: Comparison of Common Cleavage Cocktails
Cocktail NameComposition (% v/v/w)Recommended Use Case for 3-F-D-Tyr PeptidesAdvantages & Disadvantages
Standard Cocktail 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)Peptides containing 3-F-D-Tyr but NO other sensitive residues like Cys, Met, or Trp.[1][2]Advantages: Low odor, simple to prepare, TIS is a very effective carbocation scavenger.[5] Disadvantages: Does not adequately protect Met from oxidation or prevent side reactions with Trp.
Reagent K 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)"Gold Standard" for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg alongside 3-F-D-Tyr.[1][3]Advantages: Provides robust protection for a wide range of sensitive residues.[3] Disadvantages: Strong, unpleasant odor due to thiol scavengers. Phenol and thioanisole can be difficult to remove during purification.
Reagent B 88% TFA / 5% Water / 5% Phenol / 2% TISAn alternative for peptides with Trp or Arg that do not contain Met or Cys.Advantages: "Odorless" alternative to cocktails containing thiols.[6] Disadvantages: Will not prevent the oxidation of methionine residues.
Troubleshooting Guide & Experimental Protocols
Problem: HPLC/MS analysis shows unexpected adducts (+56 Da, +72 Da, etc.)

This indicates modification of sensitive residues by carbocations. The troubleshooting workflow below can help you diagnose and solve the issue.

G cluster_0 start Start: Unexpected Adducts in MS q1 Does your peptide contain Trp, Met, or Cys? start->q1 sol1 Initial cocktail may be insufficient. Switch to a robust scavenger mix like Reagent K. q1->sol1 Yes q2 Are you using a high percentage of tBu-protected residues (e.g., Asp(OtBu), Ser(tBu))? q1->q2 No sol1_note Reagent K contains EDT and thioanisole to protect Cys/Met and phenol for Trp. sol1->sol1_note sol2 High concentration of t-butyl cations generated. Increase scavenger concentration (e.g., TIS to 5%). q2->sol2 Yes sol3 Consider extending cleavage time to ensure complete removal of all protecting groups, which could be another source of reactive species. q2->sol3 No sol2_note TIS is highly effective at scavenging t-butyl cations. sol2->sol2_note

Caption: Troubleshooting decision tree for adduct formation.
Detailed Experimental Protocol: Test Cleavage

A small-scale test cleavage is highly recommended to optimize conditions before committing your entire batch of resin.[5]

Materials:

  • Dried peptide-resin (approx. 20 mg)

  • Cleavage Cocktail (e.g., Reagent K, freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • 1.5 mL microcentrifuge tubes

  • Small reaction vessel (e.g., fritted syringe or small glass vial)

  • Shaker/rocker

  • Centrifuge

Procedure:

  • Resin Preparation: Place ~20 mg of the dried peptide-resin into a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF, then dry the resin under a stream of nitrogen.

  • Cleavage Reaction: In a well-ventilated fume hood, add 0.5 mL of the freshly prepared cleavage cocktail to the resin.[4] Seal the vessel and agitate gently at room temperature for 2-3 hours.

  • Peptide Collection: Filter the TFA solution from the resin directly into a 1.5 mL tube containing 1.3 mL of cold diethyl ether. A cloudy white precipitate should form.

  • Resin Wash: Wash the resin beads twice with a small volume of fresh TFA (0.1 mL each) and add the filtrate to the same tube of ether to maximize recovery.

  • Peptide Precipitation: Cap the tube and vortex briefly. Incubate at -20°C for at least 30 minutes.

  • Isolation: Centrifuge the tube at high speed (e.g., 12,000 x g) for 5 minutes to pellet the crude peptide.

  • Washing: Carefully decant the ether. Add 1 mL of fresh cold ether, vortex to resuspend the pellet, and centrifuge again. Repeat this wash step twice to remove residual scavengers.

  • Drying & Analysis: After the final wash, decant the ether and dry the peptide pellet under vacuum or a gentle stream of nitrogen. Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by RP-HPLC and Mass Spectrometry.

G cluster_1 start Start: Dried Peptide-Resin step1 Select Initial Cleavage Cocktail (Based on Peptide Sequence) start->step1 step2 Perform Small-Scale Test Cleavage (20mg resin, 2-3 hours) step1->step2 step3 Isolate & Analyze Crude Peptide (HPLC & Mass Spectrometry) step2->step3 decision Purity & Yield Acceptable? step3->decision success Proceed with Large-Scale Cleavage decision->success Yes optimize Optimize Conditions: - Adjust Scavenger Mix - Modify Cleavage Time - Check Precipitation decision->optimize No optimize->step2 Re-test

Caption: Workflow for optimizing peptide cleavage conditions.

References

Technical Support Center: Refining Purification Methods for 3-Fluoro-D-Tyrosine Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 3-fluoro-D-tyrosine (3-F-D-Tyr) labeled compounds. The following sections offer troubleshooting solutions and answers to frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of these molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound labeled compounds, helping you to identify potential causes and implement effective solutions.

Problem / Question Potential Causes Recommended Solutions
Low yield of the desired mono-fluorinated product after synthesis. 1. Non-regioselective fluorination: The fluorinating agent may be adding fluorine at undesired positions on the aromatic ring, creating positional isomers.[1]2. Formation of di-fluorinated species: Over-fluorination can occur, leading to the production of di-fluoro-tyrosine compounds.[1]3. Incomplete reaction: The fluorination or other synthetic steps may not have gone to completion.1. Optimize fluorination conditions: Lowering the reaction temperature may improve selectivity.[1]2. Vary the fluorinating reagent: The choice of reagent (e.g., Selectfluor™) is critical and its effectiveness can be solvent-dependent.[1]3. Adjust solvent polarity: Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), to improve reaction rate and selectivity.[1]
Difficulty separating the this compound compound from isomers or other impurities via column chromatography. 1. Similar structural properties: The desired product and impurities (e.g., positional isomers, hydrodestannylated by-products) may have very similar polarity and size, making separation challenging.[2]2. Inappropriate stationary phase: Standard silica gel may not provide sufficient resolution.[1]3. Suboptimal mobile phase: The solvent system may not have the correct polarity to effectively separate the components.[1]1. Switch to a different stationary phase: Consider using alumina or a bonded-phase silica like C18 for reverse-phase chromatography.[1]2. Implement gradient elution: A gradual change in the mobile phase polarity is often more effective than an isocratic (constant polarity) elution for complex mixtures.[1]3. Utilize Preparative HPLC: For high-purity requirements, preparative HPLC offers higher resolution than standard column chromatography.[3]
Poor peak shape (tailing, broadening) during HPLC analysis. 1. Secondary interactions with silica: Metal ion impurities in the silica packing can cause peak tailing.2. Inadequate ion-pairing: Insufficient concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) can lead to poor peak shape, especially with high-purity silica columns.3. Column overload: Injecting too much sample can saturate the column, leading to broad peaks.1. Use high-purity silica columns: Modern HPLC columns are made with high-purity silica to minimize these interactions.2. Optimize TFA concentration: While TFA can cause signal suppression in LC-MS, a minimum concentration (e.g., 0.005% to 0.1%) is often necessary for good peak shape.3. Perform a loading study: Inject decreasing amounts of your sample to determine the optimal loading capacity for your column.
Product appears pure by HPLC but shows multiple signals in ¹⁹F NMR. 1. Co-elution of isomers: Positional isomers of this compound may have nearly identical retention times under certain HPLC conditions but will be distinct in the ¹⁹F NMR spectrum.2. Presence of diastereomers: If other stereocenters are present in the molecule, diastereomers may have formed which can be difficult to separate.1. Modify HPLC method: Alter the mobile phase gradient, change the organic modifier (e.g., acetonitrile to methanol), or try a different column chemistry (e.g., phenyl-hexyl instead of C18) to resolve the co-eluting peaks.2. Utilize ¹⁹F NMR for purity assessment: ¹⁹F NMR is an invaluable tool for confirming the purity and identity of fluorinated compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of during the synthesis of this compound labeled compounds?

A1: The most common impurities include di-fluorinated species, unmethylated precursors (if applicable), positional isomers arising from non-regioselective fluorination, and by-products from the removal of protecting groups.[1]

Q2: What is the recommended purification technique for achieving high purity (>98%) for these compounds?

A2: For achieving high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.[3][4] It offers superior resolution for separating closely related impurities from the final product.[5][6]

Q3: Are there alternatives to HPLC for purification?

A3: Yes, for some applications, particularly in radiochemistry, purification can be achieved using solid-phase extraction (SPE) cartridges.[7] For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) has been successfully purified using a sequence of SCX and HRX cartridges, avoiding the need for an HPLC system.[7]

Q4: How does the fluorine atom affect the chromatographic behavior compared to the non-fluorinated analog?

A4: The high electronegativity of fluorine can alter the compound's polarity and its interactions with the stationary phase.[3] This can lead to different retention times and may require adjustments to standard purification protocols. While 3,5-difluorotyrosine (F2Y) is essentially isosteric to tyrosine, its side chain has a lower pKa (7.2 vs 9.9 for Tyr), which can influence interactions.[4]

Q5: What safety precautions should be taken when synthesizing these compounds?

A5: Key safety measures are crucial. Fluorinating agents can be toxic and corrosive. Methylating agents are often toxic and carcinogenic. Strong acids and bases are also used. All reactions involving these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Quantitative Data Summary

Table 1: Example HPLC Purification Parameters for Fluorinated Tyrosine Peptides
ParameterCondition 1: F₂Y-Containing Peptide[4]Condition 2: Crude Synthetic Peptide[8]
Column C18Zorbax 300 RP-C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (CH₃CN) with 0.1% TFAAcetonitrile (CH₃CN)
Gradient Linear gradient of 10-60% B over 50 minLinear gradient from 0–60% B over 30 min
Flow Rate Not specified1.0 mL/min
Detection UV AbsorbanceUV Absorbance
Table 2: Purification Yield and Purity Data for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET)
Purification MethodTypical Yield (Decay Corrected)Radiochemical PurityReference
Cartridge-Based SPE41% (from 21 experiments)97% - 100%[7]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of a this compound Labeled Peptide

This protocol is a generalized procedure based on common methods for peptide purification.[5][4][8]

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A or a compatible solvent (e.g., water/acetonitrile mixture).

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC System Setup:

    • Column: A C18 or C4 wide-pore (300Å) reversed-phase column is typically used for peptides and proteins.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Injection: Inject the prepared sample onto the column.

    • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical starting point is a gradient from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.

    • Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1.0 mL/min is common.[8] Adjust for preparative scale columns.

    • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry (LC-MS).

    • Pool the pure fractions and lyophilize to obtain the purified product.

Visualizations

Diagram 1: General Experimental Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Tyrosine Precursor protect Protecting Group Introduction start->protect fluorinate Electrophilic Fluorination protect->fluorinate deprotect Deprotection fluorinate->deprotect crude Crude 3-F-D-Tyr Compound deprotect->crude extract Liquid-Liquid Extraction crude->extract column Column Chromatography extract->column hplc Preparative RP-HPLC column->hplc lyo Lyophilization hplc->lyo nmr NMR (¹H, ¹³C, ¹⁹F) lyo->nmr lcms LC-MS lyo->lcms pure Pure Compound (>98%) nmr->pure lcms->pure

Caption: Workflow for synthesis, purification, and analysis of 3-F-D-Tyr compounds.

Diagram 2: HPLC Troubleshooting Logic

start HPLC Issue Observed p1 Poor Resolution / Co-elution start->p1 p2 Bad Peak Shape (Tailing / Broadening) start->p2 s1a Adjust Gradient Slope (Make it shallower) p1->s1a s1b Change Organic Modifier (e.g., ACN to MeOH) p1->s1b s1c Try Different Column (e.g., Phenyl-Hexyl) p1->s1c s2a Check / Optimize TFA Concentration p2->s2a s2b Reduce Sample Load p2->s2b s2c Use High-Purity Silica Column p2->s2c

Caption: Decision tree for troubleshooting common HPLC purification issues.

Diagram 3: Common Impurity Sources

center Synthetic Reaction Mixture imp1 Positional Isomers (e.g., 2-fluoro, 5-fluoro) center->imp1 imp2 Di-fluorinated Species center->imp2 imp3 Unreacted Precursor center->imp3 imp4 Protecting Group By-products center->imp4 cause1 Non-Regioselective Fluorination imp1->cause1 cause2 Over-fluorination imp2->cause2 cause3 Incomplete Reaction imp3->cause3 cause4 Incomplete Deprotection imp4->cause4

Caption: Relationship between common impurities and their synthetic origins.[1]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Fluoro-D-Tyrosine and 3-Fluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the stereoisomers 3-fluoro-D-tyrosine and 3-fluoro-L-tyrosine. By presenting available experimental data and outlining relevant methodologies, this document aims to inform research and development in fields such as drug design, protein engineering, and neurobiology.

Introduction

3-Fluorotyrosine, a synthetic analog of the amino acid tyrosine, exists as two stereoisomers: 3-fluoro-L-tyrosine and this compound. The spatial arrangement of the atoms in these isomers, known as chirality, plays a crucial role in their biological recognition and function. While 3-fluoro-L-tyrosine can mimic natural L-tyrosine and participate in various biological pathways, the D-isomer is generally less biologically active due to the stereospecificity of most enzymes and cellular machinery. This guide explores these differences in detail.

Quantitative Data Summary

The following table summarizes the key differences in the biological activities of this compound and 3-fluoro-L-tyrosine based on available data and established biochemical principles.

Biological Activity3-Fluoro-L-TyrosineThis compoundRationale
Enzyme Substrate/Inhibitor Acts as a substrate for enzymes like tyrosinase and tyrosine hydroxylase. Can act as a competitive inhibitor.[1]Generally a poor substrate or inhibitor for enzymes that process L-amino acids.Most enzymes exhibit a high degree of stereospecificity and are adapted to recognize and process L-amino acids.
Protein Incorporation Can be incorporated into proteins in place of L-tyrosine.[1]Not incorporated into proteins via ribosomal synthesis.Tyrosyl-tRNA synthetase, the enzyme responsible for attaching tyrosine to its corresponding tRNA for protein synthesis, is highly specific for the L-isomer. While it can bind D-tyrosine, it does not efficiently catalyze the transfer to tRNA.
Toxicity Can exhibit cytotoxicity, partly due to its incorporation into proteins, which can alter their structure and function.Expected to have significantly lower cytotoxicity.The lack of incorporation into proteins minimizes its potential to disrupt cellular functions.
Metabolism Can enter metabolic pathways that utilize L-tyrosine, such as the dopamine synthesis pathway.Limited metabolic activity. May be metabolized by D-amino acid oxidase.The stereospecificity of metabolic enzymes largely excludes D-amino acids from major metabolic pathways.

Key Biological Differences in Detail

Interaction with Enzymes: The Case of Tyrosinase

A study on the kinetics of mushroom tyrosinase with L-DOPA and D-DOPA revealed that the enzyme has a significantly higher affinity for the L-isomer. The Michaelis-Menten constant (Km) for L-DOPA was found to be 676.01 µM, while the Km for D-DOPA was 1409.97 µM, indicating a much weaker binding of the D-isomer. The maximum reaction velocity (Vmax) was also slightly higher for the L-isomer (111.85 µM/min) compared to the D-isomer (135.92 µM/min, although this difference is less pronounced). This demonstrates the enzyme's preference for the L-stereoisomer. It is highly probable that 3-fluoro-L-tyrosine would also be a significantly better substrate for tyrosinase than this compound.

Protein Synthesis: A Tale of Two Isomers

The central dogma of molecular biology dictates that only L-amino acids are incorporated into proteins during ribosomal protein synthesis. This is due to the high stereospecificity of aminoacyl-tRNA synthetases. Tyrosyl-tRNA synthetase specifically recognizes L-tyrosine and attaches it to its cognate tRNA. 3-Fluoro-L-tyrosine is a known substrate for this enzyme and can be incorporated into proteins.

Conversely, this compound is not a substrate for tyrosyl-tRNA synthetase and is therefore not incorporated into proteins. This fundamental difference is a major determinant of their distinct biological activities and toxicities.

Protein_Synthesis_Stereospecificity cluster_L L-Isomer Pathway cluster_D D-Isomer Pathway 3-Fluoro-L-Tyrosine 3-Fluoro-L-Tyrosine Tyrosyl-tRNA Synthetase (L-specific) Tyrosyl-tRNA Synthetase (L-specific) 3-Fluoro-L-Tyrosine->Tyrosyl-tRNA Synthetase (L-specific) Binds L-tRNA(Tyr) L-tRNA(Tyr) Tyrosyl-tRNA Synthetase (L-specific)->L-tRNA(Tyr) Charges No Incorporation No Incorporation Tyrosyl-tRNA Synthetase (L-specific)->No Incorporation Ribosome Ribosome L-tRNA(Tyr)->Ribosome Delivers Protein Protein Ribosome->Protein Incorporates This compound This compound This compound->Tyrosyl-tRNA Synthetase (L-specific) Does not bind effectively/No charging

Caption: Stereospecificity of Protein Synthesis.

Impact on Dopamine Synthesis

3-Fluoro-L-tyrosine can act as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter dopamine.[2] By competing with endogenous L-tyrosine, it can influence the levels of dopamine and its metabolites. This has made 3-fluoro-L-tyrosine a valuable tool in neuroscience research for studying dopamine pathways. 6-fluoro-m-tyrosine (a related compound) has been shown to affect dopamine release and metabolism in rat striatum.[3] this compound, due to its stereochemistry, is not expected to be a significant substrate for tyrosine hydroxylase and therefore would not have a direct impact on this pathway.

Dopamine_Synthesis_Pathway L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase L-Tyrosine->Tyrosine_Hydroxylase 3-Fluoro-L-Tyrosine 3-Fluoro-L-Tyrosine 3-Fluoro-L-Tyrosine->Tyrosine_Hydroxylase Competitive Substrate L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L-DOPA->AADC Dopamine Dopamine AADC->Dopamine

Caption: Dopamine Synthesis Pathway.

Experimental Protocols

Tyrosinase Activity Assay

This protocol is adapted from standard methods for determining tyrosinase kinetics.

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of tyrosinase with a given substrate (e.g., 3-fluoro-L-tyrosine or this compound).

Materials:

  • Mushroom tyrosinase

  • 3-fluoro-L-tyrosine and this compound

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Spectrophotometer capable of reading at ~475 nm (for dopachrome formation)

  • Cuvettes

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a range of substrate concentrations for both 3-fluoro-L-tyrosine and this compound in phosphate buffer.

  • For each substrate concentration, add the substrate solution to a cuvette.

  • Initiate the reaction by adding a fixed amount of the tyrosinase stock solution to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 475 nm over time (e.g., every 15 seconds for 3-5 minutes). The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Repeat for all substrate concentrations.

  • Plot the initial reaction rates against the substrate concentrations.

  • Analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot to determine the Km and Vmax values for each isomer.

In Vitro Protein Synthesis and Amino Acid Incorporation Assay

This protocol provides a general framework for assessing the incorporation of amino acids into newly synthesized proteins.

Objective: To determine if this compound or 3-fluoro-L-tyrosine is incorporated into proteins in a cell-free translation system.

Materials:

  • Cell-free protein expression system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • Amino acid mixture lacking tyrosine

  • Radioactively labeled ([³H] or [¹⁴C]) or mass-spectrometry-detectable 3-fluoro-L-tyrosine and this compound

  • mRNA template encoding a protein

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter or mass spectrometer

Procedure:

  • Set up the in vitro translation reactions according to the manufacturer's instructions. For each isomer, prepare a reaction mix containing the cell-free extract, the amino acid mixture without tyrosine, the mRNA template, and the labeled 3-fluorotyrosine isomer.

  • Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Stop the reactions by placing them on ice.

  • To precipitate the newly synthesized proteins, add cold TCA to a final concentration of 10-20%.

  • Incubate on ice for at least 30 minutes.

  • Collect the protein precipitate by filtering the solution through a glass fiber filter.

  • Wash the filters with cold TCA and then with ethanol to remove any unincorporated labeled amino acids.

  • Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter or analyze the protein digest by mass spectrometry.

  • A significant signal in the 3-fluoro-L-tyrosine sample and a lack of signal in the this compound sample would indicate stereospecific incorporation.

Amino_Acid_Incorporation_Workflow Start Start Reaction_Setup Set up in vitro translation reaction (Cell-free extract, mRNA, amino acids, labeled 3-fluorotyrosine isomer) Start->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Precipitation Precipitate proteins with TCA Incubation->Precipitation Filtration Filter and wash to remove unincorporated amino acids Precipitation->Filtration Detection Measure incorporated label (Scintillation counting or Mass Spectrometry) Filtration->Detection End End Detection->End

References

A Comparative Guide to 3-fluoro-D-tyrosine and Other Non-natural Amino Acids for ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern structural biology and drug discovery, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The introduction of fluorine, a nucleus with 100% natural abundance and high NMR sensitivity, into proteins provides a sensitive and background-free probe. This guide offers an objective comparison of 3-fluoro-D-tyrosine with other commonly used non-natural amino acids in ¹⁹F NMR studies, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinated Amino Acids

The choice of a fluorinated amino acid for ¹⁹F NMR studies is dictated by several factors, including its impact on protein structure and function, the sensitivity of its ¹⁹F chemical shift to the local environment, and its relaxation properties. Below is a summary of key quantitative data for several popular non-natural amino acids.

Amino AcidTypical ¹⁹F Chemical Shift Range (ppm)T₁ Relaxation Time (s)T₂ Relaxation Time (ms)Chemical Shift Anisotropy (CSA) (ppm)Key Characteristics & Applications
This compound (3-F-Tyr) -125 to -135~1-2~10-100Moderate to HighSensitive to solvent exposure and electrostatic environment. Widely used for studying protein conformation and ligand binding.[1][2] The hydroxyl group's proximity to the fluorine can influence its pKa.[3]
2-fluoro-D-tyrosine (2-F-Tyr) -115 to -125Similar to 3-F-TyrSimilar to 3-F-TyrSimilar but reduced vs. 3-F-TyrReports on allosteric interactions not observed with 3-F-Tyr in some systems.[1] Less perturbation to the hydroxyl pKa compared to 3-F-Tyr.[1]
4-fluoro-L-phenylalanine (4-F-Phe) -110 to -120Long (~352 s for free amino acid)Shorter due to CSALower than 3-F-TyrOften considered minimally perturbing. Used in studies of protein folding and dynamics.[4]
5-fluoro-L-tryptophan (5-F-Trp) -120 to -1300.75 (free amino acid)~10-50-93.5Lower CSA broadening compared to other fluorotryptophans, making it suitable for larger proteins.[5][6]
4-(trifluoromethyl)-L-phenylalanine (tfm-Phe) -60 to -651.47 (free amino acid)Shorter due to fast rotationDominated by fast CF₃ group rotationHigh sensitivity and narrow linewidths due to rapid rotation of the CF₃ group.[4][7] Excellent for studying large proteins and protein-ligand interactions.[4][8]

Note: Chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA) or CFCl₃. Relaxation times and CSA values are highly dependent on the local protein environment and molecular motion. The values presented are indicative and compiled from various studies.[1][4][5][6][9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ¹⁹F NMR. Below are protocols for key experiments.

Protocol 1: Site-Specific Incorporation of Non-natural Amino Acids

This protocol describes the genetic incorporation of a non-natural amino acid into a protein of interest in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG amber stop codon at the desired incorporation site.

  • Plasmid encoding the orthogonal tRNA/aaRS pair specific for the desired non-natural amino acid (e.g., pEVOL for tfm-Phe).[13]

  • The desired non-natural amino acid (e.g., this compound, 4-(trifluoromethyl)-L-phenylalanine).

  • LB or minimal media.

  • Appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose for induction.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal tRNA/aaRS pair.

  • Culture Growth: Grow the transformed cells in media (LB or minimal) containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Add the non-natural amino acid to the culture to a final concentration of 1-2 mM.

    • Induce the expression of the orthogonal tRNA/aaRS pair by adding L-arabinose (e.g., 0.02% w/v).

    • Induce the expression of the target protein by adding IPTG (e.g., 0.5 mM).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verification: Confirm the incorporation of the non-natural amino acid by mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Analysis

This protocol outlines a general procedure for acquiring and analyzing ¹⁹F NMR spectra to study the binding of a ligand to a fluorinated protein.

Materials:

  • Purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.

  • Concentrated stock solution of the ligand in the same buffer.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Methodology:

  • Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM in an NMR tube.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.

    • Typical acquisition parameters:

      • Spectrometer frequency tuned to ¹⁹F.

      • Spectral width: ~50-100 ppm centered around the expected resonance.

      • Acquisition time: 0.1-0.5 s.

      • Relaxation delay: 1-2 s.

      • Number of scans: 1024-4096 (depending on protein concentration and spectrometer sensitivity).

      • Temperature: 298 K.

  • Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate for a few minutes.

  • Spectral Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each ligand addition.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Apply an exponential line broadening of 10-20 Hz.

    • Monitor changes in the chemical shift and/or line width of the ¹⁹F resonance(s) as a function of ligand concentration.

    • Fit the chemical shift perturbation data to a binding isotherm to determine the dissociation constant (Kᴅ).

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and relationships.

Site_Specific_Incorporation cluster_coli E. coli Cell plasmid_poi Plasmid 1: Protein of Interest (TAG codon) ribosome Ribosome plasmid_poi->ribosome plasmid_orthogonal Plasmid 2: Orthogonal tRNA/aaRS plasmid_orthogonal->ribosome nnAA Non-natural Amino Acid nnAA->ribosome labeled_protein ¹⁹F-Labeled Protein ribosome->labeled_protein start Co-transformation growth Cell Growth (OD₆₀₀ 0.6-0.8) start->growth induction Induction: + nnAA + L-arabinose + IPTG growth->induction expression Protein Expression (18-25°C) induction->expression purification Purification expression->purification nmr ¹⁹F NMR Analysis purification->nmr

Caption: Workflow for site-specific incorporation of a non-natural amino acid.

NMR_Ligand_Binding cluster_nmr ¹⁹F NMR Titration protein ¹⁹F-Labeled Protein complex Protein-Ligand Complex protein->complex + Ligand ligand Ligand complex->protein Dissociation spec_free Spectrum of Free Protein spec_bound Spectra during Titration spec_free->spec_bound Add Ligand spec_sat Spectrum at Saturation spec_bound->spec_sat Add More Ligand analysis Data Analysis: Chemical Shift Perturbation spec_sat->analysis kd Determine Kᴅ analysis->kd

Caption: Workflow for a ¹⁹F NMR protein-ligand binding study.

Conclusion

The selection of a non-natural amino acid for ¹⁹F NMR is a critical decision that influences the quality and interpretability of the resulting data. While this compound is a versatile and widely used probe, alternatives such as 2-fluorotyrosine, 4-fluorophenylalanine, 5-fluorotryptophan, and trifluoromethyl-containing amino acids offer unique advantages in specific contexts. Researchers should carefully consider the properties outlined in this guide, in conjunction with the specific biological question being addressed, to choose the most appropriate probe for their ¹⁹F NMR studies. The provided protocols offer a starting point for the successful implementation of these powerful techniques in elucidating protein structure, function, and interactions.

References

Validating 3-Fluoro-D-Tyrosine as a Specific Metabolic Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-fluoro-D-tyrosine as a specific metabolic probe against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their metabolic studies, particularly in the context of oncological research and drug development.

Executive Summary

This compound, particularly its radiolabeled form [¹⁸F]this compound, is emerging as a promising metabolic probe for Positron Emission Tomography (PET) imaging. Its primary advantage lies in its specificity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. This specificity can lead to a higher tumor-to-background ratio compared to less specific probes like [¹⁸F]FDG. The D-isomer of 3-fluorotyrosine exhibits favorable pharmacokinetic properties, including rapid blood clearance and reduced accumulation in non-target organs, which can enhance image contrast. This guide will delve into the quantitative data, experimental protocols, and metabolic pathways that validate the use of this compound as a specific metabolic probe.

Performance Comparison: this compound vs. Alternatives

The selection of a metabolic probe is critical for the accuracy and reliability of experimental results. This section compares the performance of this compound with other commonly used metabolic probes.

Quantitative Data Summary

The following tables summarize key performance indicators for this compound and its counterparts from various preclinical studies.

Table 1: In Vitro Cellular Uptake of Amino Acid-Based PET Tracers

TracerCell LineUptake (% applied dose/mg protein)Key Findings
3-l-[¹⁸F]FPhe MCF-7~12.5 (at 60 min)Significantly higher uptake compared to [¹⁸F]FET.[1]
3-d-[¹⁸F]FPhe MCF-7~5.0 (at 60 min)Lower uptake than the L-isomer, similar to [¹⁸F]FET.[1]
[¹⁸F]FET MCF-7~5.0 (at 60 min)Established tracer for comparison.[1]
3-l-[¹⁸F]FPhe PC-3~15.0 (at 60 min)Significantly higher uptake compared to [¹⁸F]FET.[1]
3-d-[¹⁸F]FPhe PC-3~7.5 (at 60 min)Lower uptake than the L-isomer, but higher than [¹⁸F]FET.[1]
[¹⁸F]FET PC-3~5.0 (at 60 min)Established tracer for comparison.[1]

Note: Data for this compound was not explicitly found in a comparable format. The data for 3-d-[¹⁸F]fluorophenylalanine (FPhe) is presented as a surrogate for a D-amino acid tracer.

Table 2: In Vivo Tumor Uptake and Biodistribution in Tumor-Bearing Mice

TracerTumor ModelTumor Uptake (SUVmax)Tumor-to-Muscle RatioTumor-to-Blood RatioKey Findings
L-[³H]FMT LS180 rectal cancer-2.79 - 3.251.60 - 2.94Tumor uptake peaked at 60 min post-injection.[2]
L-[³H]FMT RPMI1788 B-cell lymphoma--5.88Higher tumor-to-blood ratio compared to LS180.[2]
L-[³H]FMT MCF7 mammary carcinoma--3.56Favorable tumor-to-blood ratio.[2]
[¹⁸F]FDG LS180 rectal cancer---Lower tumor uptake compared to L-[³H]FMT.[2]
[¹⁸F]FDG RPMI1788 B-cell lymphoma---Higher tumor uptake compared to L-[³H]FMT.[2]
[¹⁸F]FET Orthotopic U87 MG glioma90.2 ± 7.7--Established tracer for brain tumor imaging.[1]
3-l-[¹⁸F]FPhe Orthotopic U87 MG glioma107.6 ± 11.3--Higher early uptake compared to [¹⁸F]FET.[1]
3-d-[¹⁸F]FPhe Orthotopic U87 MG glioma86.0 ± 4.3--Lower uptake compared to the L-isomer and [¹⁸F]FET.[1]

Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. FMT refers to L-[3-(¹⁸F)]-alpha-methyl tyrosine. Specific SUVmax values for this compound were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines key experimental protocols related to the use of fluorinated tyrosine analogs as metabolic probes.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]-labeled amino acids is a critical step for their use in PET imaging. While a specific protocol for [¹⁸F]this compound was not explicitly detailed in the search results, a general approach for electrophilic fluorination of tyrosine derivatives can be adapted. For instance, the fluorination of tyrosine in hydrogen fluoride using [¹⁸F]F₂ has been shown to yield 3-[¹⁸F]fluorotyrosine.[3] A more modern and efficient method involves the use of organostannane precursors for radiofluorination.[3]

General Steps for Electrophilic Radiofluorination:

  • Production of [¹⁸F]F₂: This is typically achieved through the irradiation of ¹⁸O-enriched oxygen gas with protons in a cyclotron.

  • Precursor Preparation: A suitable precursor of D-tyrosine is prepared, often with protecting groups on the amine and carboxylic acid functionalities to prevent side reactions.

  • Fluorination Reaction: The precursor is reacted with [¹⁸F]F₂ in an appropriate solvent. The regioselectivity of the fluorination can be influenced by the solvent and the specific fluorinating agent used.[3]

  • Deprotection: The protecting groups are removed, typically through acid or base hydrolysis.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

In Vitro Cellular Uptake Assay

Cellular uptake assays are essential for determining the specificity and mechanism of transport of a metabolic probe.

Protocol Outline:

  • Cell Culture: Cancer cell lines of interest (e.g., MCF-7, PC-3, U87 MG) are cultured in appropriate media until they reach a suitable confluency in multi-well plates.[1]

  • Tracer Incubation: The culture medium is replaced with a serum- and amino acid-free buffer containing the radiolabeled probe (e.g., [¹⁸F]this compound) at a known concentration.[1]

  • Incubation: The cells are incubated with the tracer for various time points (e.g., 10, 30, 60 minutes) at 37°C.

  • Washing: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.[1]

  • Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.

  • Protein Quantification: The protein content of the cell lysates is determined to normalize the radioactivity counts.

  • Competition Assays: To determine the specificity of uptake, parallel experiments are conducted in the presence of an excess of unlabeled amino acids or known transporter inhibitors. A significant reduction in the uptake of the radiolabeled probe in the presence of a competitor indicates specific transport.

In Vivo Animal PET Imaging

Animal models provide a platform to evaluate the biodistribution, pharmacokinetics, and tumor-targeting efficacy of a metabolic probe.

Protocol Outline:

  • Animal Model: Tumor-bearing animals are prepared by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice or rats.[1]

  • Tracer Administration: The radiolabeled probe is administered to the animal, typically via intravenous injection. The injected dose is carefully measured.[4]

  • Anesthesia: The animal is anesthetized for the duration of the imaging session to prevent movement artifacts.[4]

  • PET Imaging: Dynamic or static PET scans are acquired over a specific time period (e.g., 60-120 minutes) using a small-animal PET scanner.[4]

  • Image Reconstruction and Analysis: The PET data is reconstructed to generate images of tracer distribution. Regions of interest (ROIs) are drawn over the tumor and various organs to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).

  • Biodistribution Studies: At the end of the imaging session, animals can be euthanized, and tissues of interest are collected, weighed, and their radioactivity measured in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the validation of this compound as a metabolic probe.

Metabolic Pathway of Tyrosine and LAT1 Transport

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 3FD_Tyr_ext This compound LAT1 LAT1 Transporter 3FD_Tyr_ext->LAT1 Specific Uptake 3FD_Tyr_int This compound LAT1->3FD_Tyr_int Metabolism Limited Metabolism 3FD_Tyr_int->Metabolism Protein_Synthesis No Incorporation into Proteins 3FD_Tyr_int->Protein_Synthesis

Caption: LAT1-mediated uptake of this compound.

Experimental Workflow for Probe Validation

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Radiosynthesis Radiosynthesis of [¹⁸F]this compound QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC Cell_Uptake Cellular Uptake Assays (Cancer Cell Lines) QC->Cell_Uptake Animal_Model Tumor-Bearing Animal Model QC->Animal_Model Competition Competition Assays (Specificity) Cell_Uptake->Competition PET_Imaging PET Imaging (Biodistribution, Pharmacokinetics) Animal_Model->PET_Imaging Ex_vivo Ex vivo Biodistribution PET_Imaging->Ex_vivo

References

comparative analysis of 3-fluoro-D-tyrosine and L-DOPA in Parkinson's research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of Parkinson's disease (PD) research and treatment, L-DOPA (Levodopa) and 3-fluoro-L-tyrosine, specifically its radiolabeled form 6-[¹⁸F]-fluoro-L-DOPA ([¹⁸F]-FDOPA), are two pivotal compounds. However, their roles are fundamentally distinct. L-DOPA is the cornerstone therapeutic agent for managing motor symptoms, while [¹⁸F]-FDOPA is a diagnostic radiotracer used in Positron Emission Tomography (PET) to assess the integrity of the presynaptic dopaminergic system.[1] This guide provides a comparative analysis of their mechanisms, applications, and the experimental data that defines their use in neuroscience.

A note on nomenclature: The compound of interest for PET imaging is the L-isomer, 6-[¹⁸F]-fluoro-L-DOPA, commonly abbreviated as [¹⁸F]-FDOPA. This guide will focus on this widely researched radiotracer in comparison to the therapeutic L-DOPA.

Mechanism of Action: A Shared Pathway with Divergent Fates

Both L-DOPA and [¹⁸F]-FDOPA are amino acid analogues that leverage the same transport and enzymatic machinery within dopaminergic neurons, yet their ultimate purpose and output differ significantly.

  • L-DOPA (Levodopa): As the metabolic precursor to dopamine, L-DOPA is administered to patients to bypass the rate-limiting step in dopamine synthesis (tyrosine hydroxylase), which is compromised due to the degeneration of dopaminergic neurons.[2] It crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1), where it is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] This newly synthesized dopamine replenishes the depleted striatal levels, thereby alleviating the motor symptoms of Parkinson's disease.[1]

  • [¹⁸F]-FDOPA (Fluorodopa): This radiotracer mimics the biological behavior of L-DOPA.[4] After intravenous injection, it crosses the blood-brain barrier and is taken up by presynaptic dopaminergic neurons.[3] Inside the neuron, AADC converts [¹⁸F]-FDOPA into [¹⁸F]-fluorodopamine ([¹⁸F]-FDA).[3] This radiolabeled dopamine analogue is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[4] The positron-emitting ¹⁸F isotope allows PET scanners to detect the accumulation and storage of [¹⁸F]-FDA in the striatum. The resulting signal provides a quantitative measure of presynaptic dopaminergic function, reflecting both AADC activity and vesicular storage capacity.[1][4]

G cluster_blood Bloodstream cluster_neuron Presynaptic Dopaminergic Neuron LDOPA_blood L-DOPA BBB Blood-Brain Barrier (LAT1 Transporter) LDOPA_blood->BBB Transport FDOPA_blood [¹⁸F]-FDOPA FDOPA_blood->BBB Transport LDOPA_neuron L-DOPA BBB->LDOPA_neuron FDOPA_neuron [¹⁸F]-FDOPA BBB->FDOPA_neuron AADC AADC LDOPA_neuron->AADC Decarboxylation FDOPA_neuron->AADC Decarboxylation Dopamine Dopamine AADC->Dopamine FDA [¹⁸F]-Fluorodopamine AADC->FDA Vesicle_DA Synaptic Vesicle (VMAT2) Dopamine->Vesicle_DA Storage Vesicle_FDA Synaptic Vesicle (VMAT2) FDA->Vesicle_FDA Storage Release_DA Therapeutic Effect (Symptom Relief) Vesicle_DA->Release_DA Release Release_FDA Diagnostic Signal (PET Imaging) Vesicle_FDA->Release_FDA Decay & Detection

Figure 1: Metabolic pathways of L-DOPA and [¹⁸F]-FDOPA.

Comparative Data Presentation

The primary distinction lies in their application: one is a treatment, and the other is a measurement tool. The following tables summarize key quantitative data related to the diagnostic performance of [¹⁸F]-FDOPA and the therapeutic profile of L-DOPA.

Table 1: [¹⁸F]-FDOPA PET Metrics in Healthy vs. Parkinson's Disease Subjects

ParameterBrain RegionHealthy Controls (Mean ± SD)Early PD Patients (Mean ± SD)Percentage Reduction in PD
Putamen Influx Constant (Kᵢ) Contralateral Putamen0.0123 ± 0.0023 min⁻¹0.0070 ± 0.0014 min⁻¹~43%[5]
Ipsilateral Putamen0.0123 ± 0.0023 min⁻¹0.0099 ± 0.0020 min⁻¹~20%[5]
Annual Rate of Kᵢ Decline Posterior Putamen< 1%10.3 ± 4.8%N/A[2]
Anterior Putamen< 1%8.3 ± 6.3%N/A[2]
Caudate Nucleus< 1%5.9 ± 5.1%N/A[2]

Data synthesized for comparative purposes. Values can vary based on the specific patient cohort, PET scanner, and analytical method.

Table 2: Therapeutic Efficacy and Side Effects of L-DOPA

ParameterMetricValue / IncidenceTimeframe
Therapeutic Efficacy Initial UPDRS Part III Score Improvement40.3 ± 15.2%~7 months after starting treatment[6]
Acute Levodopa Challenge Test Improvement27.3% (mean)Acute test setting[7]
Adverse Effects Incidence of Dyskinesia30.1%Median 6 years of treatment[8]
50% (for onset age 40-59)Within 5 years of treatment[9]
16% (for onset age >70)Within 5 years of treatment[9]
~94%After 15 years of treatment[10]

UPDRS: Unified Parkinson's Disease Rating Scale. Dyskinesia incidence is highly variable and depends on multiple risk factors including age of onset, disease duration, and L-DOPA dosage.[11]

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing research. Below are representative protocols for clinical [¹⁸F]-FDOPA PET imaging and preclinical assessment of L-DOPA-induced dyskinesia.

Protocol 1: Clinical [¹⁸F]-FDOPA PET Imaging for Parkinsonism Assessment

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan to reduce competition from dietary amino acids.

    • Anti-Parkinsonian medications, especially L-DOPA, are typically withheld for at least 12 hours.

    • To prevent peripheral metabolism of [¹⁸F]-FDOPA, patients are pre-treated with a peripheral AADC inhibitor, such as carbidopa (e.g., 150-200 mg), administered orally 60 minutes before the tracer injection.[3]

  • Radiotracer Administration:

    • An intravenous bolus of [¹⁸F]-FDOPA (typically 185 MBq or 5 mCi) is administered.

  • Uptake Period:

    • A waiting period of 80-90 minutes allows for the tracer to cross the blood-brain barrier, be metabolized, and accumulate in the striatum.

  • PET/CT or PET/MR Acquisition:

    • The patient is positioned in the scanner with the head stabilized.

    • A dynamic or static scan of the brain is acquired. A typical static acquisition lasts for 10-20 minutes.[1]

  • Image Analysis:

    • Images are reconstructed and corrected for attenuation.

    • Regions of interest (ROIs) are drawn over the caudate and putamen, as well as a reference region with low dopaminergic innervation (e.g., the occipital cortex or cerebellum).

    • Quantitative Analysis: The primary outcome is often the striatal influx rate constant (Kᵢ) or a simpler striatal-to-occipital ratio (SOR), which reflects the relative uptake and trapping of the tracer.[12]

    • Visual Analysis: Images are visually assessed by a trained clinician for the pattern and symmetry of striatal uptake. A characteristic "egg-shape" or "comma-shape" of striatal activity is expected in healthy individuals, with a posterior-to-anterior loss of signal observed in PD patients.

Protocol 2: Induction and Assessment of L-DOPA-Induced Dyskinesia (LID) in a 6-OHDA Rat Model

This protocol describes a common preclinical model to study the motor complications of chronic L-DOPA therapy.

  • Induction of Parkinsonian Model:

    • Adult male Sprague-Dawley or Fisher 344 rats receive a unilateral stereotactic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to induce a >90% lesion of dopaminergic neurons on one side of the brain.[13][14]

    • Lesion efficacy is typically confirmed 2-3 weeks post-surgery using drug-induced rotation tests (e.g., with apomorphine or amphetamine).

  • Chronic L-DOPA Administration:

    • Beginning 3-4 weeks post-lesion, rats are treated daily with L-DOPA (e.g., 5-6 mg/kg) combined with a peripheral AADC inhibitor like benserazide (e.g., 12-15 mg/kg), administered subcutaneously or intraperitoneally.[13][14]

    • This treatment regimen is typically continued for at least 3 weeks to induce stable abnormal involuntary movements (AIMs), which are the rodent equivalent of LIDs.[14]

  • Behavioral Assessment of AIMs:

    • On testing days, rats are placed in individual transparent cylinders for observation.

    • Following L-DOPA injection, each rat is observed for 1-2 minutes at regular intervals (e.g., every 20 minutes) for a total period of 2-3 hours.

    • AIMs are scored using a standardized rating scale that classifies movements into three subtypes:

      • Limb: Dystonic or choreiform movements of the forelimb contralateral to the lesion.

      • Axial: Dystonic twisting of the neck and trunk toward the side contralateral to the lesion.

      • Orolingual: Repetitive, purposeless movements of the jaw and tongue.

    • Each subtype is scored on a severity scale from 0 (absent) to 4 (continuous, severe). The scores for each subtype are summed to generate a total AIMs score for each time point.

G cluster_setup Model Generation (Weeks 0-3) cluster_treatment Chronic Treatment & LID Induction (Weeks 4-6+) cluster_assessment Behavioral Assessment A 1. Unilateral 6-OHDA Lesion in Medial Forebrain Bundle B 2. Recovery Period (2-3 weeks) A->B C 3. Lesion Confirmation (e.g., Apomorphine-induced rotation) B->C D 4. Daily L-DOPA + Benserazide Injections (e.g., 21 days) C->D E 5. Place Rat in Observation Cylinder D->E F 6. Administer L-DOPA E->F G 7. Score AIMs periodically (e.g., every 20 min for 180 min) F->G H 8. Calculate Total AIMs Score (Limb + Axial + Orolingual) G->H

Figure 2: Preclinical workflow for assessing L-DOPA-induced dyskinesia.

Distinct Roles in Parkinson's Research and Clinical Practice

The fundamental difference between [¹⁸F]-FDOPA and L-DOPA dictates their application. There is no scenario where one would be chosen over the other, as they serve entirely separate, albeit related, purposes.

  • [¹⁸F]-FDOPA is a Biomarker: Its utility lies in quantifying the presynaptic dopaminergic deficit. In research, it is used to track disease progression, evaluate the efficacy of potential neuroprotective therapies, and assess the viability of cell-based regenerative therapies.[1][15] Clinically, it serves as a powerful diagnostic tool to differentiate Parkinsonian syndromes from other conditions that do not involve nigrostriatal degeneration, such as essential tremor.[1]

  • L-DOPA is a Therapy: It is the gold standard for symptomatic treatment of PD.[10] Research involving L-DOPA focuses on improving its delivery, mitigating its long-term side effects like dyskinesia, and understanding the complex neurobiological changes that occur with chronic treatment.[10][11]

G cluster_fdopa [¹⁸F]-FDOPA cluster_ldopa L-DOPA PD Parkinson's Disease (Dopaminergic Deficit) FDOPA Radiotracer PD->FDOPA is assessed by LDOPA Prodrug PD->LDOPA is treated by PET PET Imaging FDOPA->PET Result Measures Dopaminergic Function (Ki, SOR) PET->Result Outcome_F Diagnostic Tool & Research Biomarker Result->Outcome_F Metabolism Conversion to Dopamine LDOPA->Metabolism Result_L Replenishes Dopamine Levels Metabolism->Result_L Outcome_L Therapeutic Agent (Symptom Relief) Result_L->Outcome_L

Figure 3: Logical relationship of [¹⁸F]-FDOPA and L-DOPA to Parkinson's Disease.

Conclusion

3-fluoro-L-tyrosine ([¹⁸F]-FDOPA) and L-DOPA are not alternatives but are complementary tools in the fight against Parkinson's disease. [¹⁸F]-FDOPA provides a window into the brain, allowing researchers and clinicians to visualize and quantify the extent of dopaminergic degeneration. This diagnostic capability is crucial for accurate diagnosis, tracking disease progression, and validating novel therapeutic interventions. L-DOPA, in contrast, is the primary intervention itself—a powerful therapeutic that restores motor function by replacing the brain's lost dopamine. The data clearly shows the utility of [¹⁸F]-FDOPA in detecting significant reductions in dopamine synthesis and storage in PD patients, while clinical and preclinical data for L-DOPA highlight its potent symptomatic efficacy alongside the significant challenge of long-term motor complications. Understanding the distinct roles and the data supporting each compound is essential for professionals dedicated to developing more effective strategies for Parkinson's disease.

References

Assessing the Toxicity of 3-Fluoro-D-Tyrosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the toxicity profile of 3-fluoro-D-tyrosine in the context of its L-isomer and the parent amino acid, L-tyrosine. Due to the limited direct toxicological data on this compound, this guide draws upon information on related compounds to provide a comprehensive overview of potential toxic mechanisms and recommended experimental protocols for its evaluation.

Comparative Toxicity Data

CompoundFormulationRoute of ExposureToxicity DataGHS Hazard Statement
3-Fluoro-DL-tyrosine Racemic MixtureOralNo specific LD50 data foundH302: Harmful if swallowed[1]
DermalNo specific LD50 data foundH312: Harmful in contact with skin[1]
InhalationNo specific LC50 data foundH332: Harmful if inhaled[1]
L-Tyrosine Pure CompoundOralLD50 (rat): >5110 mg/kgNot classified as hazardous

Experimental Protocols

To assess the toxicity of this compound, standardized in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound (and relevant controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and classify it according to the GHS. It uses a reduced number of animals compared to traditional LD50 tests.

Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step.

Protocol:

  • Animal Selection: Use a single sex (usually females, as they are often more sensitive) of a standard rodent strain (e.g., Wistar rats).

  • Housing and Fasting: House the animals individually and fast them overnight before dosing.

  • Dose Administration: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.

  • Stepwise Procedure:

    • If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the test is repeated with three animals at the next higher dose level.

  • Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound can be postulated to arise from several mechanisms related to its structure as a D-amino acid and a fluorinated analogue of tyrosine.

dot

Caption: Experimental workflow for assessing this compound toxicity.

1. Metabolism by D-Amino Acid Oxidase (DAAO) and Oxidative Stress:

  • D-amino acids in mammals can be metabolized by the flavoenzyme D-amino acid oxidase (DAAO)[2][3][4].

  • The oxidative deamination of D-amino acids by DAAO produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂) as a byproduct[2][3][4].

  • An accumulation of H₂O₂ can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

  • Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis. Fluoride itself has also been shown to induce ROS generation[5].

2. Excitotoxicity via NMDA Receptor Interaction:

  • Certain D-amino acids, most notably D-serine, act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission[6][7].

  • Over-activation of NMDA receptors can lead to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which triggers a cascade of events leading to neuronal cell death.

  • While the interaction of this compound with the NMDA receptor has not been specifically studied, its structural similarity to other D-amino acids suggests this as a potential mechanism of neurotoxicity.

3. Protein Misincorporation and Enzyme Inhibition:

  • Fluorinated amino acids can be mistakenly incorporated into proteins in place of their natural counterparts during protein synthesis[8][9][10].

  • The presence of the highly electronegative fluorine atom can alter the structure, stability, and function of the resulting proteins.

  • 3-Fluoro-L-tyrosine has been shown to be incorporated into proteins and to inhibit tyrosine aminotransferase (TAT), an enzyme involved in tyrosine metabolism[8][11][12]. It is plausible that this compound could have similar effects.

dot

G cluster_dao DAAO-Mediated Oxidative Stress cluster_nmda NMDA Receptor-Mediated Excitotoxicity cluster_protein Protein Dysfunction FDT This compound DAAO D-Amino Acid Oxidase (DAAO) FDT->DAAO Metabolism NMDAR NMDA Receptor FDT->NMDAR Potential Agonist ProteinSynth Protein Synthesis FDT->ProteinSynth Misincorporation EnzymeInhibition Enzyme Inhibition (e.g., TAT) FDT->EnzymeInhibition Inhibition H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Byproduct ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis1 Apoptosis/Necrosis OxidativeStress->Apoptosis1 Ca2_influx ↑ Ca²⁺ Influx NMDAR->Ca2_influx Activation Excitotoxicity Excitotoxicity Ca2_influx->Excitotoxicity Apoptosis2 Neuronal Apoptosis Excitotoxicity->Apoptosis2 MisfoldedProtein Misfolded/Dysfunctional Proteins ProteinSynth->MisfoldedProtein CellDysfunction Cellular Dysfunction MisfoldedProtein->CellDysfunction EnzymeInhibition->CellDysfunction

Caption: Potential signaling pathways of this compound toxicity.

Conclusion

The available data on 3-fluoro-DL-tyrosine suggest a moderate level of toxicity, warranting careful handling and further investigation. While direct experimental evidence for the toxicity of the pure D-isomer is lacking, its structural characteristics point towards potential toxic mechanisms involving oxidative stress, excitotoxicity, and disruption of protein function. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the in vitro and in vivo toxicity of this compound, which is crucial for its potential development in pharmaceutical and research applications. A thorough toxicological assessment will be essential to determine its safety profile and therapeutic window.

References

3-Fluoro-D-Tyrosine: A Comparative Guide for Use as a Tyrosine Surrogate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Fluoro-D-tyrosine as a potential surrogate for D-tyrosine in various enzyme assays. While direct comparative kinetic data for this compound is limited in publicly available literature, this document synthesizes existing experimental data for closely related analogs and provides detailed experimental protocols for relevant enzyme systems. This information is intended to assist researchers in making informed decisions about the use of this compound in their experimental designs.

Executive Summary

This compound is a synthetic amino acid that can serve as an analog of D-tyrosine in biochemical assays. The introduction of a fluorine atom at the 3-position of the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its interaction with enzymes. This guide explores the known enzymatic activity of D-tyrosine, the influence of fluorination on tyrosine analogs in enzyme kinetics, and provides protocols for assays involving D-amino acids.

Data Presentation: Comparative Enzyme Kinetics

Table 1: Kinetic Parameters of Tyrosine Isomers with Mushroom Tyrosinase

SubstrateKM (mM)kcat (s-1)kcat/KM (mM-1s-1)Reference
L-Tyrosine0.31 ± 0.058.71 ± 0.8928.1[1]
D-Tyrosine2.50 ± 0.218.71 ± 0.893.48[1]

This data indicates that while D-tyrosine is a substrate for mushroom tyrosinase, its binding affinity (as suggested by the higher KM) is significantly lower than that of the natural L-isomer, resulting in lower catalytic efficiency.[1]

Table 2: Kinetic Parameters of Tyrosine and 3-Fluoro-L-tyrosine Peptides with Insulin Receptor/Tyrosine Kinase

Substrate PeptideVmax (relative units)Km (relative units)NoteReference
Tyrosine-containingHigherHigherPhosphorylated more rapidly at saturating concentrations.[2]
3-Fluoro-L-tyrosine-containingLowerLowerSuggests tighter binding but a slower catalytic rate.[2]

This study on the L-isomers suggests that 3-fluorination can lead to tighter binding (lower Km) but a reduced maximal reaction rate (lower Vmax) in the context of a tyrosine kinase.[2] It is plausible that similar effects could be observed for the D-isomers in relevant enzyme systems.

Experimental Protocols

While a specific protocol for an enzyme assay using this compound is not available, the following protocols for enzymes that act on D-tyrosine or can be adapted for tyrosine analogs are provided as a reference.

Protocol 1: D-Amino Acid Oxidase (DAAO) Assay

This assay measures the activity of DAAO, an enzyme that catalyzes the oxidative deamination of D-amino acids, including D-tyrosine.[3][4]

Materials:

  • D-Amino Acid Oxidase (from porcine kidney or recombinant)

  • D-Tyrosine or this compound (substrate)

  • Horseradish Peroxidase (HRP)

  • Colorimetric probe (e.g., Amplex Red or similar)

  • 10X Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.5)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer with deionized water.

  • Prepare Substrate Stock Solution: Dissolve D-tyrosine or this compound in 1X Assay Buffer to a desired stock concentration (e.g., 10 mM).

  • Prepare Reaction Mix: For each reaction, prepare a mix containing:

    • 1X Assay Buffer

    • Colorimetric Probe (final concentration as recommended by the manufacturer)

    • HRP (final concentration as recommended by the manufacturer)

    • DAAO enzyme (a pre-determined optimal concentration)

  • Prepare Control Mix: Prepare a similar mix as the Reaction Mix but without the DAAO enzyme.

  • Set up the Assay:

    • Add 50 µL of substrate solution (at various concentrations for kinetic studies) to the wells of a 96-well plate.

    • To one set of wells, add 50 µL of the Reaction Mix.

    • To a parallel set of wells, add 50 µL of the Control Mix (to measure background).

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals (for kinetic analysis) or as an endpoint reading.

  • Data Analysis:

    • Subtract the background readings (Control Mix) from the experimental readings (Reaction Mix).

    • Plot the rate of reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Tyrosinase Activity Assay

This spectrophotometric assay monitors the oxidation of tyrosine analogs by tyrosinase.[1][5]

Materials:

  • Mushroom Tyrosinase

  • D-Tyrosine or this compound (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.5-7.0)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Substrate Solutions: Prepare a series of dilutions of D-tyrosine or this compound in the phosphate buffer.

  • Prepare Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use.

  • Assay Measurement:

    • In a cuvette, mix the substrate solution with the phosphate buffer to a final volume of, for example, 1 mL.

    • Initiate the reaction by adding a small, fixed amount of the tyrosinase solution.

    • Immediately mix by inversion and place the cuvette in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at a wavelength corresponding to the formation of the product (e.g., 475 nm for dopachrome).

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Buffers, Enzyme, and Substrate Stocks Plate Prepare 96-well Plate Reagents->Plate Dispense Add_Substrate Add Substrate to Wells Plate->Add_Substrate Add_Enzyme Add Enzyme Mix to Initiate Add_Substrate->Add_Enzyme Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Analyze Data Analysis (e.g., Michaelis-Menten) Measure->Analyze Results Determine Kinetic Parameters (Km, Vmax) Analyze->Results

Caption: General workflow for a typical enzyme kinetics assay.

Tyrosine_Metabolism_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase (Hydroxylation) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Oxidation) Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps

Caption: Simplified enzymatic pathway of melanin synthesis from tyrosine.

Concluding Remarks

The use of this compound as a surrogate for D-tyrosine in enzyme assays presents an intriguing possibility for probing enzyme mechanisms and developing novel assays. Based on analogous compounds, it is anticipated that the 3-fluoro substitution may enhance binding affinity to some enzymes while potentially reducing the catalytic rate. The provided experimental protocols for D-amino acid oxidase and tyrosinase offer a starting point for the empirical determination of the kinetic parameters of this compound with specific enzymes of interest. Researchers are encouraged to perform direct comparative experiments to validate its suitability as a D-tyrosine surrogate in their systems.

References

Cross-Validation of 19F NMR Data: A Comparative Guide for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of structural data is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful tool in structural biology, offering unique advantages in studying protein structure, dynamics, and interactions. This guide provides a comprehensive comparison of ¹⁹F NMR with other key structural biology techniques, supported by experimental data and detailed protocols to facilitate a thorough cross-validation of findings.

¹⁹F NMR is a versatile technique used in fragment-based drug discovery and for probing protein-ligand interactions.[1] Its high sensitivity and the absence of a natural fluorine background in most biological samples make it an ideal probe.[2][3][4] However, to ensure the accuracy and reliability of the structural insights gained from ¹⁹F NMR, cross-validation with established methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), and other NMR techniques is crucial.

¹⁹F NMR in Context with Other Structural Biology Techniques

Integrative structural biology approaches, combining data from multiple techniques, provide a more complete understanding of macromolecular structure and function. ¹⁹F NMR can offer dynamic and solution-state information that complements the static, high-resolution structures typically obtained from X-ray crystallography and cryo-EM.[5][6][7]

dot

CrossValidationWorkflow F19_NMR 19F NMR (Solution-state dynamics, ligand binding) Validation Cross-Validation F19_NMR->Validation Provides dynamic & binding data Other_NMR Other NMR (1H, 13C, 15N) (Detailed structural restraints) Other_NMR->Validation Provides detailed structural data Xray X-ray Crystallography (Static, high-resolution structure) Xray->Validation Provides static structural model CryoEM Cryo-Electron Microscopy (Large complexes, near-native state) CryoEM->Validation Provides large complex structure Integration Integrative Modeling Validation->Integration

Figure 1: Workflow for cross-validating 19F NMR data.

This diagram illustrates the logical flow of cross-validating ¹⁹F NMR data with other structural biology techniques. Data from solution-based NMR methods and high-resolution static methods are compared and integrated to produce a comprehensive and validated structural model.

Quantitative Comparison of Structural Biology Techniques

The choice of technique depends on the specific biological question, the nature of the sample, and the desired level of detail. The following table summarizes the key quantitative parameters for comparing ¹⁹F NMR with X-ray crystallography and cryo-EM.

Parameter¹⁹F NMRX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Resolution Indirect, reports on local environmentTypically 1.5 - 3.5 ÅTypically 3 - 10 Å, can reach near-atomic
Molecular Size Limit < 100 kDa for detailed analysis[3]No strict upper limit, crystallization is key> 50 kDa, ideal for large complexes[8]
Sample Requirements 25-100 µM protein concentration[9]High purity, requires crystalsLow volume and concentration (e.g., ~1 mg/ml)[6]
Dynamic Information Excellent, probes conformational changes[3][4]Limited, provides a static average structureCan capture different conformational states[10]
Throughput High for ligand screeningLower, limited by crystallizationIncreasing, but computationally intensive
Data Measured Chemical shifts, relaxation rates, NOEs[11]Diffraction patterns (electron density)[12]2D projection images of single particles

Experimental Protocols for Cross-Validation

Detailed methodologies are essential for reproducible and comparable results. Below are summarized protocols for key experiments.

Protein-Observed ¹⁹F NMR Spectroscopy

This technique is used to study changes in a protein's conformation upon ligand binding.[9]

Methodology:

  • Protein Labeling: Incorporate ¹⁹F-labeled amino acids (e.g., 3-fluorotyrosine, 5-fluorotryptophan) into the protein of interest through biosynthetic methods.[13] Auxotrophic bacterial strains are often used for efficient labeling.[13]

  • Sample Preparation: Purify the labeled protein to >95% homogeneity. Prepare NMR samples in a suitable buffer (e.g., phosphate or HEPES) containing 5-10% D₂O for the lock signal. Protein concentrations typically range from 25 to 100 µM.[9]

  • Data Acquisition: Record 1D ¹⁹F NMR spectra at a constant temperature on a high-field NMR spectrometer equipped with a cryoprobe. A simple pulse-acquire sequence is often sufficient.

  • Data Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Analyze changes in chemical shifts and line broadening of the ¹⁹F signals upon addition of a ligand to identify binding events and map the binding site.

X-ray Crystallography

Provides a high-resolution, static 3D structure of a molecule.[6]

Methodology:

  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the protein or protein-ligand complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A structural model is then built into this map and refined to achieve the best fit with the experimental data.

Cryo-Electron Microscopy (Cryo-EM)

Ideal for determining the structure of large and dynamic macromolecular complexes in a near-native state.[10]

Methodology:

  • Sample Preparation: Apply a small volume of the purified sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.[10]

  • Data Collection: Acquire thousands of 2D projection images of the frozen particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Classify the 2D images based on particle orientation and use computational algorithms to reconstruct a 3D density map of the molecule.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly aid in their understanding.

dot

References

comparative study of the effects of 3-fluoro-D-tyrosine and tyrosine on protein stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Fluoro-D-Tyrosine and Tyrosine on Protein Stability

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering, enabling the modulation of protein structure, function, and stability. Among these, fluorinated amino acids have garnered significant interest for their ability to enhance protein stability. This guide provides a comparative study of the effects of this compound and its canonical counterpart, D-tyrosine, on protein stability. While direct quantitative comparisons for the D-isomers are not extensively available in public literature, this guide outlines the established experimental framework for such an analysis and presents available data for a closely related analog, 3,5-difluorotyrosine, to illustrate the expected outcomes.

The introduction of fluorine into amino acid side chains can significantly influence protein stability through various mechanisms. Fluorine is highly electronegative and the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can contribute to thermal stability. Furthermore, the substitution of hydrogen with fluorine can alter the electronic properties and hydrophobicity of the amino acid side chain, potentially leading to more favorable intramolecular interactions and a more stable protein fold.

Data Presentation: A Comparative Look at Protein Stability

The stability of a protein can be quantified by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the Gibbs free energy of unfolding (ΔG), which represents the overall stability of the folded state. While specific data for this compound is sparse, the following tables present a template for data organization and include comparative data for 3,5-difluorotyrosine to demonstrate the potential stabilizing effects of fluorination.

Table 1: Thermal Stability of α3Y Protein Variants

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
α3Y (with Tyrosine)Data Not Available-
α3(3,5)F₂Y (with 3,5-difluorotyrosine)Data Not Available, but stability is comparable to α3Y at pH 5.0[1]Minimal[1]

Table 2: Thermodynamic Stability of α3Y Protein Variants at pH 5.5

Protein VariantGibbs Free Energy of Unfolding (ΔG) (kcal/mol)Difference in Stability (ΔΔG) (kcal/mol)
α3Y (with Tyrosine)Baseline-
α3(3,5)F₂Y (with 3,5-difluorotyrosine)Differs by only 0.2 kcal/mol from α3Y[1]+0.2[1]

Note: The stability of the α3(3,5)F₂Y protein was found to be identical to the wild-type α3Y protein at pH 5.0.[1] The slight difference in stability at pH 5.5 is minimal, suggesting that in this specific protein context, the difluorination of tyrosine did not lead to a significant change in overall thermodynamic stability.[1] Further studies are required to determine the specific effects of mono-fluorination with this compound.

Experimental Protocols

To quantitatively assess the impact of this compound on protein stability, two primary biophysical techniques are recommended: Thermal Shift Assay (Differential Scanning Fluorimetry) and Circular Dichroism Spectroscopy.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is used to determine the thermal stability of a protein by measuring its melting temperature (Tm). The assay monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.

Methodology:

  • Protein and Dye Preparation:

    • Prepare stock solutions of the purified tyrosine-containing protein and the this compound-containing protein at a concentration of 0.1-2.0 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at a concentration of 5000x in DMSO.

  • Assay Setup:

    • In a 96-well PCR plate, prepare triplicate reactions for each protein.

    • To each well, add the protein solution to a final concentration of 2-10 µM.

    • Add the fluorescent dye to a final concentration of 5x.

    • Include a buffer-only control with the dye.

    • Seal the plate with an optically clear seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 492 nm excitation and 610 nm emission for SYPRO Orange).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting sigmoidal curve represents the protein unfolding transition.

    • The melting temperature (Tm) is determined from the midpoint of this transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, changes in protein conformation upon amino acid substitution can be monitored. Thermal denaturation studies using CD can also determine the Tm.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the purified tyrosine-containing and this compound-containing proteins at a concentration of 0.1-0.2 mg/mL in a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Ensure the buffer has low absorbance in the far-UV region.

  • Secondary Structure Analysis:

    • Record the CD spectra in the far-UV region (190-250 nm) at a constant temperature (e.g., 25 °C) using a 1 mm pathlength cuvette.

    • Collect data at a scan speed of 50 nm/minute with a data pitch of 0.5 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Subtract the buffer baseline from the protein spectra.

    • Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

  • Thermal Denaturation:

    • Monitor the change in the CD signal at a single wavelength (typically 222 nm for α-helical proteins) as a function of temperature.

    • Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Plot the CD signal against temperature to generate a melting curve.

    • The Tm is the temperature at the midpoint of the unfolding transition.

Visualizations

The following diagrams illustrate the experimental workflows for the described protein stability assays.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_setup Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Tyr Protein with Tyrosine Mix Mix Protein and Dye in 96-well Plate Protein_Tyr->Mix Protein_3FDTyr Protein with This compound Protein_3FDTyr->Mix Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Mix qPCR Real-Time PCR Instrument (Temperature Ramp) Mix->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Tm Determine Melting Temperature (Tm) Plot->Tm

Workflow for Thermal Shift Assay (TSA).

CD_Spectroscopy_Workflow cluster_prep_cd Sample Preparation cluster_exp Experiment cluster_analysis_cd Data Analysis Protein_Tyr_CD Protein with Tyrosine in CD Buffer CD_Spec CD Spectropolarimeter Protein_Tyr_CD->CD_Spec Protein_3FDTyr_CD Protein with this compound in CD Buffer Protein_3FDTyr_CD->CD_Spec SecStruct Secondary Structure Analysis (Far-UV Scan) CD_Spec->SecStruct ThermalDen Thermal Denaturation (Monitor Signal vs. Temp) CD_Spec->ThermalDen StructCompare Compare Secondary Structure Content SecStruct->StructCompare Tm_CD Determine Tm ThermalDen->Tm_CD

Workflow for Circular Dichroism (CD) Spectroscopy.

References

Safety Operating Guide

Safe Disposal of 3-fluoro-D-tyrosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-fluoro-D-tyrosine, a specialized amino acid derivative used in scientific research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its disposal, emphasizing safety protocols and operational logistics for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1] Emergency eye wash stations and safety showers should be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.[1]

    • Hand Protection: Use protective gloves.[1]

    • Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1]

    • Respiratory Protection: If there is a risk of dust formation and inadequate ventilation, a NIOSH/MSHA approved respirator should be worn.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to an approved waste disposal facility.[1][2] Do not empty into drains or dispose of with regular laboratory trash.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure lid.

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols (e.g., toxic).

2. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[1][2]

  • Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Store the container locked up to prevent unauthorized access.[1][2]

3. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including the chemical name and quantity.

  • Follow all institutional procedures for waste manifest documentation.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

Hazard Classification (based on 3-Fluoro-L-tyrosine)GHS Codes
Acute Toxicity, Oral (Category 3)H301
Skin Irritation (Category 2)H315
Serious Eye Irritation (Category 2A)H319
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335
Personal Protective Equipment (PPE)Specification
Eye ProtectionChemical goggles or safety glasses
Hand ProtectionProtective gloves
Skin and Body ProtectionLab coat and suitable protective clothing
Respiratory ProtectionNIOSH/MSHA approved respirator (if needed)

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' collect->label store Store in Secure Waste Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Waste Manifest Documentation contact_ehs->documentation pickup Waste Collected by Authorized Personnel documentation->pickup end_disposal End: Proper Disposal pickup->end_disposal spill->ppe Ensure PPE is worn contain_spill Contain and Clean Spill (following safety protocols) spill->contain_spill contain_spill->collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-fluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds like 3-fluoro-D-tyrosine is paramount. This guide provides immediate safety protocols, operational steps, and disposal plans to minimize risk and ensure laboratory safety.

Immediate Safety and Hazard Information

Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)3H301: Toxic if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.[1][2][3]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with a face shield.[1]Protects against splashes of the substance in solution and airborne dust particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Disposable lab coat.[3]Prevents dermal absorption. Gloves should be inspected regularly for any signs of degradation or perforation.[3][4] A lab coat protects personal clothing from contamination.[3]
Respiratory Protection NIOSH/MSHA-approved respirator.[1]Required when handling the powder outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.

Always ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5]

  • Decontamination: Ensure the work area is clean and uncluttered.[4] Have a spill kit with appropriate absorbent materials readily available.[6]

2. Handling the Solid Compound:

  • Avoid Dust Formation: Take care to avoid generating dust when weighing or transferring the powder.[2] Use tools like spatulas to handle the chemical.[7]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[1][4]

3. Preparing Solutions:

  • Solvent Addition: When dissolving, add the solvent to the solid slowly to prevent splashing.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[6][7]

4. Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Below is a workflow diagram for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_powder Weigh/Transfer Solid Compound (Avoid Dust) prep_spill->handle_powder handle_solution Prepare Solution (If Required) handle_powder->handle_solution post_clean Decontaminate Work Area and Equipment handle_solution->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store Chemical Properly post_wash->post_store disp_waste Segregate and Dispose of Waste post_store->disp_waste

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection:

  • Halogenated Organic Waste: As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[8]

  • Containers: Collect waste in designated, clearly labeled, and tightly sealed containers for halogenated organic waste.[9] Do not mix with non-halogenated waste.[10][11]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should also be disposed of as halogenated organic waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with their contents.[9]

  • Professional Disposal: Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste management company.[2] Do not dispose of down the drain.[9][10]

The following diagram illustrates the decision process for waste disposal.

Disposal Decision Pathway for this compound start Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated is_solid_liquid Is it solid or liquid waste? is_contaminated->is_solid_liquid Yes non_haz_waste Dispose as Non-Hazardous Waste is_contaminated->non_haz_waste No solid_waste Collect in Labeled Halogenated Solid Waste Container is_solid_liquid->solid_waste Solid liquid_waste Collect in Labeled Halogenated Liquid Waste Container is_solid_liquid->liquid_waste Liquid final_disposal Arrange for Professional Hazardous Waste Disposal solid_waste->final_disposal liquid_waste->final_disposal

Caption: A decision tree for the proper disposal of waste contaminated with this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-D-tyrosine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.